molecular formula C10H13NO B131378 (R)-N-(1-phenylethyl)acetamide CAS No. 36283-44-0

(R)-N-(1-phenylethyl)acetamide

Cat. No.: B131378
CAS No.: 36283-44-0
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352838
Record name N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36283-44-0
Record name N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)acetamide is a chiral amide that serves as a crucial building block in asymmetric synthesis and holds significance in the development of pharmaceuticals.[1] Its stereospecific structure makes it a valuable intermediate for creating enantiomerically pure compounds, a critical aspect of modern drug design where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. This technical guide provides a detailed overview of the known physical and spectroscopic properties of this compound, along with experimental protocols for its synthesis and characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [1][2][4]
CAS Number 36283-44-0[1][2]
Melting Point 73.0 to 77.0 °C
Boiling Point Not available[5]
Appearance Neat[3]
Solubility General solubility in organic solvents like ethanol and chloroform; limited solubility in water is expected for similar compounds.[6]
Specific Rotation Data not explicitly found, but measurement is a key method for confirming enantiomeric purity.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of the molecule.

¹H NMR Chemical Shift (δ ppm)
Aromatic Protons7.39–7.19
Further detailed peak assignments are not readily available in the searched literature.
¹³C NMR Chemical Shift (δ ppm)
Carbonyl Carbon169.76
Further detailed peak assignments are not readily available in the searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Functional Group Characteristic Peak (cm⁻¹)
N-H Stretch3275–3287
C=O Stretch (Amide I)1658–1669
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique Result
Electron Ionization (EI)Molecular Ion Peak (M⁺): m/z 163

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the direct acylation of (R)-1-phenylethylamine.[1]

Materials:

  • (R)-(+)-1-phenylethylamine

  • Acetic anhydride

  • Chloroform

  • Ice water

Procedure:

  • Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a suitable flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution with stirring.

  • After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Place a small amount of the dried, purified this compound into a capillary tube, ensuring the sample is well-packed.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Specific Rotation

Specific rotation is a crucial physical property for characterizing chiral compounds and determining their enantiomeric purity.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Accurately weigh a sample of this compound (e.g., 1 g) and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to a known concentration.

  • Calibrate the polarimeter with a blank solvent.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Visualizations

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: (R)-1-phenylethylamine react Acylation with Acetic Anhydride in Chloroform start->react quench Quench with Ice Water react->quench filter Filtration and Washing quench->filter dry Drying filter->dry product Crude this compound dry->product recrystallize Recrystallization product->recrystallize pure_product Pure this compound recrystallize->pure_product mp Melting Point Determination pure_product->mp nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms sr Specific Rotation pure_product->sr

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide summarizes the key physical and spectroscopic properties of this compound. While fundamental data such as molecular weight and melting point are established, further research is required to definitively determine properties like its boiling point and to provide a more detailed analysis of its spectroscopic characteristics. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this important chiral building block, aiding researchers and professionals in its effective utilization in drug development and organic synthesis.

References

An In-depth Technical Guide to (R)-N-(1-phenylethyl)acetamide: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)acetamide is a chiral amide of significant interest in synthetic and medicinal chemistry. Its well-defined stereochemistry makes it a valuable chiral auxiliary and a key building block in the asymmetric synthesis of complex molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Chemical Identity and Structure

This compound possesses a single stereocenter at the carbon atom adjacent to the phenyl group and the nitrogen of the amide moiety. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at this chiral center.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name N-[(1R)-1-phenylethyl]acetamide[1]
Synonyms (R)-(+)-N-Acetyl-1-phenylethylamine, (R)-N-Acetyl-1-methylbenzylamine
CAS Number 36283-44-0[1][2][3]
Molecular Formula C₁₀H₁₃NO[1][2][3]
Molecular Weight 163.22 g/mol [1][2]
InChI Key PAVMRYVMZLANOQ-MRVPVSSYSA-N[1][2]
SMILES C--INVALID-LINK--NC(=O)C[1]
Stereochemistry

The stereochemical integrity of this compound is crucial for its applications in asymmetric synthesis. The bulky phenyl group and the acetamide group create a distinct steric environment around the chiral center, which is exploited to direct the stereochemical outcome of reactions when it is used as a chiral auxiliary.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

TechniqueData
¹H NMR Phenyl Protons: ~7.19 - 7.39 ppm (multiplet); Methine Proton (CH): Quartet; Methyl Protons (CH₃): Doublet; Acetyl Protons (CH₃): Singlet.[2]
¹³C NMR Carbonyl Carbon (C=O): ~169.76 ppm.[2]
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry Molecular Ion (M⁺): m/z = 163.

Note: Specific peak values can vary depending on the solvent and instrument used.

Synthesis

This compound is commonly synthesized by the acylation of (R)-1-phenylethylamine. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed method for the synthesis involves the reaction of (R)-(+)-1-phenylethylamine with acetic anhydride.[4]

  • Reaction Setup: Dissolve (R)-(+)-1-phenylethylamine (1 equivalent) in a suitable solvent such as chloroform in a flask.

  • Reagent Addition: Cool the solution in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, add ice water to the reaction mixture. Extract the aqueous layer with chloroform.

  • Purification: Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide and then with water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude product as crystals.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield pure (+)-N-(1-phenylethyl)acetamide.[4]

synthesis_workflow start Start: (R)-1-phenylethylamine in Chloroform add_anhydride Add Acetic Anhydride (ice-bath) start->add_anhydride reaction Stirring and Reaction (Monitor by TLC) add_anhydride->reaction workup Quench with Ice Water & Extract with Chloroform reaction->workup wash Wash Organic Layer: 1. 1N NaOH(aq) 2. Water workup->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Isopropyl Ether concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Applications in Asymmetric Synthesis

The primary application of this compound and its precursor, (R)-1-phenylethylamine, is in the field of asymmetric synthesis, where it serves as a chiral auxiliary.[2] The chiral (R)-1-phenylethyl group is temporarily incorporated into a prochiral substrate. Its defined stereochemistry sterically hinders one face of the molecule, directing the approach of reagents to the opposite face.[2] This leads to the preferential formation of one diastereomer over the other, enabling the synthesis of enantiomerically enriched products.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its utility as a chiral building block and auxiliary in asymmetric synthesis makes it an indispensable tool for chemists in academia and industry. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its effective use in the laboratory.

References

A Comprehensive Technical Guide to the Basic Synthesis of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic synthesis of (R)-N-(1-phenylethyl)acetamide from (R)-1-phenylethylamine. The primary synthetic route detailed is the acylation of (R)-1-phenylethylamine using acetic anhydride. This document furnishes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the chemical reaction and experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound is a chiral amide of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its stereospecific structure makes it a valuable intermediate and building block for the synthesis of enantiomerically pure pharmaceuticals. The straightforward and efficient synthesis of this compound is crucial for its application in the development of novel therapeutic agents. This guide focuses on the most common and direct method for its preparation: the N-acylation of (R)-1-phenylethylamine.

Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution of (R)-1-phenylethylamine with an acylating agent, typically acetic anhydride or acetyl chloride.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (acetate or chloride) to form the stable amide bond. The reaction is often carried out in an anhydrous solvent to prevent hydrolysis of the acylating agent.

Chemical Reaction

Caption: Chemical synthesis of this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-(+)-1-Phenylethylamine≥99%Sigma-Aldrich
Acetic AnhydrideReagent GradeFisher Scientific
ChloroformAnhydrous, ≥99%J.T. Baker
Sodium HydroxidePellets, ≥97%Merck
Isopropyl EtherACS GradeVWR
Anhydrous Sodium SulfateGranularEMD Millipore
Equipment
  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization dish

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Polarimeter

  • NMR spectrometer

  • IR spectrometer

Synthetic Procedure

A detailed protocol for the synthesis is as follows, adapted from established literature.[2]

  • Reaction Setup: A solution of (R)-(+)-1-phenylethylamine (30 g, 0.247 mol) in chloroform (200 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acylating Agent: The flask is cooled in an ice bath. Acetic anhydride (38.4 g, 0.376 mol) is added dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure completion.

  • Work-up: Ice water (100 mL) is added to the reaction mixture. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The organic layer is washed sequentially with a 1N aqueous solution of sodium hydroxide (2 x 50 mL) and water (2 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crystalline solid.

  • Purification: The crude product is recrystallized from isopropyl ether to afford pure (+)-N-(1-phenylethyl)acetamide.

Experimental Workflow

G A Dissolve (R)-1-phenylethylamine in Chloroform B Cool solution in an ice bath A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Quench with ice water D->E F Extract with chloroform E->F G Wash with NaOH solution and water F->G H Dry organic layer with Na2SO4 G->H I Concentrate under reduced pressure H->I J Recrystallize from isopropyl ether I->J K Isolate pure product J->K

Caption: Experimental workflow for the synthesis.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
(R)-1-phenylethylamine30 g[2]
Acetic Anhydride38.4 g[2]
SolventChloroform (200 mL)[2]
Reaction Temperature0-10 °C (addition), RT (stirring)[2]
Yield32.2 g (80%)[2]
Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[3][4]
Molecular Weight163.22 g/mol [3][4]
AppearanceWhite to off-white solid[5]
Melting Point73.0 to 77.0 °C
Specific Rotation [α]D+143.5° (c=1, ethanol)[2]
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃)δ 7.39–7.19 (m, 5H, Ar-H), 5.15 (quint, 1H, CH), 1.98 (s, 3H, COCH₃), 1.48 (d, 3H, CH₃)[1]
¹³C NMR (CDCl₃)δ 169.76 (C=O), 143.0 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 126.2 (Ar-CH), 49.3 (CH), 23.3 (COCH₃), 21.6 (CH₃)[1]
IR (KBr)ν (cm⁻¹) 3275–3287 (N-H stretch), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1658–1669 (C=O stretch, Amide I), 1550 (N-H bend, Amide II)[1]

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of this compound via the acylation of (R)-1-phenylethylamine with acetic anhydride is a robust and high-yielding method. The procedure is straightforward, employing standard laboratory techniques and equipment. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of chiral intermediates for pharmaceutical and other applications. Careful control of reaction conditions, particularly temperature during the addition of acetic anhydride, is important for achieving optimal results. The purification by recrystallization is effective in obtaining a product of high purity.

References

IUPAC name for (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[(1R)-1-phenylethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(1R)-1-phenylethyl]acetamide, a chiral amide of significant interest in stereochemistry and pharmaceutical development, serves as a versatile intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of its derivatives. Detailed experimental protocols for its synthesis are presented, alongside a summary of its role as a chiral auxiliary. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is N-[(1R)-1-phenylethyl]acetamide.[1] It is the R-enantiomer of N-(1-phenylethyl)acetamide.[1]

Table 1: Physicochemical Properties of N-[(1R)-1-phenylethyl]acetamide

PropertyValueReference
IUPAC Name N-[(1R)-1-phenylethyl]acetamide[1]
CAS Number 36283-44-0[2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2][3]
Appearance White to Yellow to Orange powder to crystal
Melting Point 73.0 to 77.0 °C
InChI Key PAVMRYVMZLANOQ-MRVPVSSYSA-N[1][2]
SMILES C--INVALID-LINK--NC(=O)C[1]

Synthesis Methodologies

The synthesis of N-[(1R)-1-phenylethyl]acetamide can be achieved through several routes, most notably via direct acylation of the corresponding chiral amine or through kinetic resolution of the racemic amine.

Direct Acylation of (R)-1-phenylethylamine

A common and straightforward method involves the direct acylation of (R)-1-phenylethylamine using an acylating agent such as acetic anhydride or acetyl chloride.[2] The reaction is typically performed in an anhydrous solvent like chloroform or tetrahydrofuran (THF) at reduced temperatures to manage the exothermic nature of the reaction.[2] A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct and drive the reaction to completion.[2]

Chemoenzymatic Synthesis via Kinetic Resolution

Chemoenzymatic methods offer a highly selective route to N-[(1R)-1-phenylethyl]acetamide, primarily through the kinetic resolution of racemic 1-phenylethylamine.[2] Lipases, such as Candida antarctica lipase B (CALB), are effective biocatalysts for the enantiomer-selective acylation of the racemic amine.[2] In this process, the (R)-enantiomer is preferentially acylated, allowing for its separation from the unreacted (S)-1-phenylethylamine.[2]

Experimental Protocols

Synthesis of (+)-N-(1-phenylethyl)acetamide via Direct Acylation

Materials:

  • (R)-(+)-1-phenylethylamine (30 g)

  • Acetic anhydride (38.4 g)

  • Chloroform (200 ml)

  • Ice water

  • 1N aqueous solution of sodium hydroxide

  • Water

  • Isopropyl ether

Procedure:

  • Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.[4]

  • After the addition is complete, allow the reaction to proceed to completion.

  • Add ice water to the reaction mixture.[4]

  • Extract the mixture with chloroform.

  • Wash the organic extract with a 1N aqueous solution of sodium hydroxide and then with water.

  • Dry the organic extract and concentrate it under reduced pressure to obtain crystals.

  • Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.

G cluster_synthesis Synthesis Workflow start Start: (R)-1-phenylethylamine in Chloroform step1 Ice Bath Cooling start->step1 step2 Dropwise Addition of Acetic Anhydride step1->step2 step3 Reaction Completion step2->step3 step4 Work-up: Addition of Ice Water step3->step4 step5 Extraction with Chloroform step4->step5 step6 Washing with NaOH and Water step5->step6 step7 Drying and Concentration step6->step7 step8 Recrystallization from Isopropyl Ether step7->step8 end_product End Product: (R)-N-(1-phenylethyl)acetamide step8->end_product G cluster_bioactivity Biological Activities of N-Phenylacetamide Derivatives parent N-Phenylacetamide Derivatives anticancer Anticancer Activity (e.g., against PC3, MCF-7) parent->anticancer antibacterial Antibacterial Activity parent->antibacterial antioxidant Antioxidant Activity (Free Radical Scavenging) parent->antioxidant antiinflammatory Anti-inflammatory Activity parent->antiinflammatory

References

Solubility characteristics of (R)-N-(1-phenylethyl)acetamide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of (R)-N-(1-phenylethyl)acetamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on structurally related compounds and provides a comprehensive experimental protocol for its empirical determination. The guide includes a standardized methodology for equilibrium solubility testing, a template for data presentation, and a visual workflow to aid in experimental design. This information is intended to support researchers in drug development, chemical synthesis, and other scientific endeavors requiring a thorough understanding of this compound's physicochemical properties.

Introduction

This compound is a chiral amide derivative of interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a phenyl ring, an amide group, and a chiral center, dictates its physicochemical properties, including solubility. Solubility is a critical parameter that influences bioavailability, formulation development, and reaction conditions. Understanding the solubility of this compound in various common laboratory solvents is essential for its effective application.

Expected Solubility Profile

Based on the general principles of "like dissolves like" and data from structurally similar compounds like N-(2-phenylethyl)acetamide, a qualitative solubility profile can be predicted.[1]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrophobic phenyl group suggests limited solubility in water.[1] However, the amide group can participate in hydrogen bonding, which may afford some solubility in polar protic solvents like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar amide group, solubility is expected to be low in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated in solvents like dichloromethane and chloroform.[1][3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Isopropanol25Shake-Flask
Acetonitrile25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the "shake-flask" method.[4] This procedure measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Materials

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2-5 mL) of the desired solvent. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[4]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. The time required to reach equilibrium can vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility. It is recommended to perform each determination in triplicate to ensure accuracy.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Solubility_Workflow Workflow for Equilibrium Solubility Determination A 1. Sample Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Allow undissolved solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the filtered sample to a known concentration. D->E F 6. Analysis Quantify concentration using a validated method (e.g., HPLC-UV). E->F G 7. Calculation Determine solubility from the measured concentration and dilution factor. F->G

Caption: Experimental workflow for the shake-flask solubility method.

References

Technical Guide: Safety, Handling, and Hazard Information for (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for (R)-N-(1-phenylethyl)acetamide (CAS No: 36283-44-0). The document is intended for professionals in research, scientific, and drug development fields to ensure the safe use and management of this chemical compound. Information is presented on its physical and chemical properties, hazard classifications, handling and storage procedures, and emergency measures. Detailed experimental protocols for key toxicological assessments, based on OECD guidelines, are also provided.

Chemical Identification and Physical Properties

This compound is a chiral amide that is of interest in organic synthesis and pharmaceutical research.[1] Accurate identification and knowledge of its physical properties are fundamental to its safe handling.

Identifier Value Source
IUPAC Name N-[(1R)-1-phenylethyl]acetamidePubChem[2]
CAS Number 36283-44-0Benchchem[1]
Molecular Formula C₁₀H₁₃NOPubChem[2]
Molecular Weight 163.22 g/mol PubChem[2]
InChI Key PAVMRYVMZLANOQ-MRVPVSSYSA-NBenchchem[1]
SMILES C--INVALID-LINK--NC(=O)CPubChem[2]

Table 1: Chemical Identifiers for this compound

Property Value Source
Appearance White to Yellow to Orange powder to crystalTokyo Chemical Industry
Melting Point 73.0 to 77.0 °CTokyo Chemical Industry
Boiling Point 327.9 ± 21.0 °C at 760 mmHg (Predicted)ChemSrc[3]
Density 1.0 ± 0.1 g/cm³ (Predicted)ChemSrc[3]
Flash Point 192.2 ± 7.0 °C (Predicted)ChemSrc[3]
Water Solubility LimitedCymitQuimica[4]
Solubility in Organic Solvents Soluble in ethanol and chloroformCymitQuimica[4]
logP (Octanol-Water Partition Coefficient) 1.4 (Predicted)PubChem[2]

Table 2: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.

Hazard Class GHS Category Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Table 3: GHS Hazard Classification

Signal Word: Warning

Hazard Pictograms:

alt text

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial to minimize exposure and associated risks.

3.1. Handling:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

3.2. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

3.3. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[5][6][7][8]

  • Principle: A stepwise procedure with a limited number of animals is used to classify the substance into a GHS category based on mortality.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg body weight) is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the dose for the next group of animals is increased or decreased, or the study is stopped.

    • The substance is classified based on the dose at which mortality is observed.

4.2. In Vitro Skin Irritation - OECD Guideline 439 (Reconstructed Human Epidermis Test Method): This in vitro method assesses the potential of a substance to cause skin irritation.[9][10][11][12]

  • Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. Cell viability is measured to determine the irritant potential.[9][10][12]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The tissue is incubated for a post-exposure period.

    • Cell viability is determined using a cell viability assay (e.g., MTT assay).

    • A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[10][11][12]

4.3. Acute Eye Irritation - OECD Guideline 405: This test determines the potential of a substance to cause eye irritation or damage.[13][14][15][16][17]

  • Principle: The test substance is applied in a single dose to the eye of an experimental animal, and the effects are observed and scored over a period of time.

  • Animal Model: Typically, albino rabbits are used.[13][16][17]

  • Procedure:

    • A single dose of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[15][17]

    • The severity of the reactions is scored.

    • The substance is classified based on the severity and reversibility of the observed eye lesions. To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[14][15]

Toxicological Information and Potential Mechanisms

5.1. Acute Effects:

  • Oral: Harmful if swallowed.

  • Skin: Causes skin irritation.

  • Eyes: Causes serious eye irritation.

  • Inhalation: May cause respiratory tract irritation.

5.2. Chronic Effects:

5.3. Potential Toxicological Pathways: Specific signaling pathways for this compound have not been elucidated. However, as an aromatic amide, its toxicity may be related to its metabolic activation. Aromatic amines and amides can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage.

Metabolic_Activation substance This compound cyp450 Cytochrome P450 (Metabolic Activation) substance->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite Bioactivation cellular_damage Cellular Damage (e.g., DNA adducts, protein damage) reactive_metabolite->cellular_damage Covalent Binding toxicity Observed Toxicity (Irritation, etc.) cellular_damage->toxicity Leads to Safety_Assessment_Workflow start Chemical Substance: This compound physchem Physicochemical Characterization start->physchem in_vitro_skin In Vitro Skin Irritation (OECD 439) physchem->in_vitro_skin in_vivo_eye Acute Eye Irritation (OECD 405) physchem->in_vivo_eye oral_toxicity Acute Oral Toxicity (OECD 423) physchem->oral_toxicity hazard_id Hazard Identification & Classification in_vitro_skin->hazard_id in_vivo_eye->hazard_id oral_toxicity->hazard_id risk_assessment Risk Assessment hazard_id->risk_assessment sds Safety Data Sheet (SDS) & Handling Guidelines risk_assessment->sds

References

The Pivotal Role of (R)-N-(1-phenylethyl)acetamide and its Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on stereochemistry to enhance therapeutic efficacy and minimize adverse effects. Within this context, chiral amides, particularly derivatives of (R)-N-(1-phenylethyl)acetamide, have emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of this important class of compounds, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Biological systems, including enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules. This means that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical strategy to improve therapeutic outcomes and reduce the potential for off-target effects. Chiral amides, such as this compound, serve as valuable building blocks and key intermediates in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[1] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the acylation of the chiral amine, (R)-1-phenylethylamine, with a suitable carboxylic acid or its activated derivative. A common synthetic strategy is the Leuckart synthetic pathway.

General Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis R_Phenylethylamine (R)-1-Phenylethylamine Coupling Coupling Reaction (e.g., Leuckart Synthesis) R_Phenylethylamine->Coupling Substituted_Phenoxyacetic_Acid Substituted Phenoxyacetic Acid Substituted_Phenoxyacetic_Acid->Coupling Chiral_Amide This compound Derivative Coupling->Chiral_Amide Purification Purification (e.g., Recrystallization, Column Chromatography) Chiral_Amide->Purification Analysis Structural Analysis (e.g., NMR, Mass Spec) Purification->Analysis

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities across various therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][3][4] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, while analgesic effects were determined by the hot plate method.

Table 1: Anti-inflammatory Activity of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Compound IDSubstituent on Phenoxy Ring% Inhibition of Paw Edema
3a 4-Chloro65.4
3b 2,4-Dichloro72.8
3c 4-Nitro78.2
3d 2-Nitro69.1
3e 4-Fluoro61.8
Diclofenac - (Standard)81.8

Data extracted from a study by Rani et al., where compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity.[2][3]

Table 2: Analgesic Activity of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Compound IDSubstituent on Phenoxy RingReaction Time (sec) on Hot Plate
3a 4-Chloro8.1 ± 0.21
3b 2,4-Dichloro8.9 ± 0.18
3c 4-Nitro9.5 ± 0.25
3d 2-Nitro8.5 ± 0.15
3e 4-Fluoro7.8 ± 0.20
Pentazocine - (Standard)10.2 ± 0.30

Data from the same study, indicating that the nitro-substituted compound (3c) exhibited the most significant analgesic effect.[3]

Anticancer Activity

The anticancer potential of these chiral amide derivatives has also been investigated against various human cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 3: In Vitro Anticancer Activity (IC50 in µM) of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Compound IDSubstituent on Phenoxy RingMCF-7 (Breast Cancer)SK-N-SH (Neuroblastoma)
3a 4-Chloro28.535.2
3b 2,4-Dichloro22.129.8
3c 4-Nitro15.821.5
3d 2-Nitro25.332.1
3e 4-Fluoro31.238.9
Doxorubicin - (Standard)1.23.5

These investigations revealed that synthesized products with halogens on the aromatic ring favor anticancer activity, with the nitro-substituted compound (3c) showing the highest potency among the tested derivatives.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

This protocol is based on the Leuckart synthetic pathway as described in the evaluation of these compounds.[2][3][4]

  • Synthesis of Substituted Phenoxyacetic Acid: A mixture of the appropriately substituted phenol (0.1 mol), chloroacetic acid (0.1 mol), and 30% aqueous sodium hydroxide (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled, diluted with water (20 mL), and acidified with dilute HCl. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.

  • Synthesis of Chiral Amine: (R)-1-phenylethylamine is prepared from the corresponding substituted acetophenone.

  • Coupling Reaction: A mixture of the substituted phenoxyacetic acid (0.01 mol) and thionyl chloride (0.015 mol) in dry benzene (20 mL) is refluxed for 2 hours. The excess thionyl chloride and benzene are removed by distillation. The resulting acid chloride is dissolved in dry benzene (20 mL) and added dropwise to a solution of (R)-1-phenylethylamine (0.01 mol) and pyridine (0.01 mol) in dry benzene (20 mL) with constant stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 3 hours.

  • Work-up and Purification: The reaction mixture is washed with dilute HCl, 10% sodium bicarbonate solution, and finally with water. The benzene layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product. The final compound is purified by recrystallization from a suitable solvent.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200 g) are used.

  • Procedure: The animals are divided into groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Diclofenac), and the test groups receive different doses of the synthesized compounds. After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.

Hot Plate Test

This method is used to assess the central analgesic activity of compounds.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: The animals (e.g., Swiss albino mice) are placed on the hot plate, and the time taken for the animal to show a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction time. A cut-off time is set to prevent tissue damage.

  • Measurement: The reaction time is measured before and at various time points after the administration of the test compounds, vehicle, or a standard analgesic (e.g., Pentazocine).

  • Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

MTT Assay for Cytotoxicity

This in vitro assay determines the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SK-N-SH) are cultured in appropriate media and conditions.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanistic Insights

While the exact molecular targets for many of these derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways involved in inflammation, pain, and cancer. For instance, the anti-inflammatory and analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes or modulation of other inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway Modulation:

G Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesize Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Chiral_Amide This compound Derivatives Chiral_Amide->COX_Enzymes Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

The anticancer activity of these compounds could be attributed to the induction of apoptosis or the inhibition of specific kinases involved in cancer cell proliferation and survival.

Apoptosis Induction Pathway:

G Chiral_Amide This compound Derivatives Cancer_Cell Cancer Cell Chiral_Amide->Cancer_Cell Signaling_Cascade Pro-apoptotic Signaling Cascade Cancer_Cell->Signaling_Cascade triggers Caspase_Activation Caspase Activation Signaling_Cascade->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction in cancer cells.

Conclusion and Future Directions

Chiral amides derived from this compound represent a promising and versatile scaffold in medicinal chemistry. The studies highlighted in this guide demonstrate their potential as anti-inflammatory, analgesic, and anticancer agents. The modular nature of their synthesis allows for the generation of diverse libraries of compounds, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: Identifying the precise enzymes or receptors with which these compounds interact will enable more rational drug design and a deeper understanding of their mechanisms of action.

  • In-depth stereoselectivity studies: Comparing the biological activity of (R) and (S) enantiomers of active derivatives will be crucial to confirm the importance of the chiral center and to develop more selective drugs.

  • Pharmacokinetic and in vivo efficacy studies: Promising lead compounds should be advanced to more comprehensive preclinical studies to evaluate their absorption, distribution, metabolism, excretion (ADME) properties, and in vivo efficacy in relevant animal models.

By leveraging the principles of stereochemistry and rational drug design, the continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

A Comprehensive Spectroscopic Analysis of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (R)-N-(1-phenylethyl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound is a chiral amide with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] Its structure consists of a phenyl group and an acetamide group attached to a chiral center.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei.[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39–7.19m5HAromatic protons (C₆H₅)
5.15q1HMethine proton (CH)
1.98s3HAcetyl protons (CH₃CO)
1.45d3HMethyl protons (CH₃CH)

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.76Carbonyl carbon (C=O)
143.2Quaternary aromatic carbon (C)
128.6Aromatic methine carbons (CH)
127.3Aromatic methine carbon (CH)
126.2Aromatic methine carbons (CH)
49.3Methine carbon (CH)
23.3Acetyl methyl carbon (CH₃CO)
21.7Methyl carbon (CH₃CH)

Data sourced from publicly available spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3300N-H stretchAmide
~3060Aromatic C-H stretchAromatic ring
~2970Aliphatic C-H stretchAlkyl groups
~1645C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1450C-H bendAlkyl groups
~700, ~760C-H out-of-plane bendMonosubstituted benzene

Characteristic IR absorption ranges for amides and aromatic compounds.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8][9][10]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
163Molecular ion [M]⁺
148[M - CH₃]⁺
120[M - CH₃CO]⁺
106[C₆H₅CHCH₃]⁺ (base peak)
77[C₆H₅]⁺

Data interpreted from expected fragmentation patterns of N-substituted acetamides.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

A common method for solid samples is the thin solid film or KBr pellet method.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[11]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

    • Place the plate in the spectrometer and acquire the spectrum.[11]

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent disk using a hydraulic press.

    • Place the disk in the spectrometer and acquire the spectrum.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[8][9] EI is a common method for small organic molecules and often results in characteristic fragmentation patterns.[8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

N-Phenylethylacetamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylethylacetamide and its derivatives represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These molecules, characterized by a core structure of an acetamide group attached to a phenylethyl moiety, serve as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of N-phenylethylacetamide derivatives, with a focus on their potential applications in treating a range of diseases.

Antimicrobial and Nematicidal Activities

A notable area of investigation for N-phenylethylacetamide derivatives is their efficacy against various pathogens.[1][2][3][4][5][6]

A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties has demonstrated promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).[1][3] One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which is superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[1][3] Scanning electron microscopy revealed that this compound likely exerts its effect by causing cell membrane rupture.[1][3]

Furthermore, certain derivatives have displayed significant nematicidal activity. For instance, compound A23 from the same series showed 100% mortality against the root-knot nematode Meloidogyne incognita at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment.[1][3]

Another study synthesized a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives and evaluated their antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, with the compounds showing moderate to high activity.[5] Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have also been explored as antimicrobial agents, with some compounds showing potent activity against B. subtilis and E. coli.[4]

Quantitative Data on Antimicrobial and Nematicidal Activities
CompoundTarget OrganismActivity MetricValueReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzaeEC50156.7 µM[1][3]
Bismerthiazol (Reference)Xanthomonas oryzae pv. oryzaeEC50230.5 µM[1][3]
Thiodiazole copper (Reference)Xanthomonas oryzae pv. oryzaeEC50545.2 µM[1][3]
Compound A23Meloidogyne incognitaMortality (24h)100% at 500 µg/mL[1][3]
Compound A23Meloidogyne incognitaMortality (24h)53.2% at 100 µg/mL[1][3]
4-methylphenyl theophylline-1,2,4-triazole 4eE. coliMIC0.20 ± 0.08 µg/mL[4]
3,4-Dimethylphenyl-based theophylline-1,2,4-triazole 4gB. subtilisMIC0.28 ± 0.50 µg/mL[4]
Experimental Protocols

In Vitro Antibacterial Activity Assay: [1][3]

The in vitro antibacterial activities of the target compounds against phytopathogenic bacteria (Xoo, Xac, and Xoc) were evaluated using a turbidimeter test. The compounds were dissolved in DMSO and diluted with sterile water containing 0.1% Tween-20 to the desired concentrations. A bacterial suspension in nutrient broth was added to each well of a 96-well plate containing the test compound. The plates were incubated at 28 °C for 48 hours. The optical density at 600 nm was measured to determine bacterial growth inhibition.

Nematicidal Activity Assay: [1][3]

The nematicidal activity was tested against M. incognita. The test compounds were dissolved in DMSO and diluted with water to the final concentrations. A suspension of nematodes was added to each well of a 24-well plate containing the test solution. The plates were maintained at 25 °C for 24 hours. The number of dead nematodes was counted under a microscope to determine the mortality rate.

Neurological and Analgesic Activities

N-phenylethylacetamide derivatives have shown significant potential in the central nervous system (CNS), with demonstrated anticonvulsant, neuroprotective, and analgesic properties.[2][7][8][9][10]

Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsant agents.[8][9] These compounds were designed as analogs of active pyrrolidine-2,5-diones. Initial screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice and rats revealed that many of these derivatives exhibit protection, particularly in the MES seizures.[8][9] Notably, 3-(trifluoromethyl)anilide derivatives were found to be particularly active. Some of these molecules also showed activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy.[8][9] In vitro studies suggest that the mechanism of action for some of these compounds involves binding to neuronal voltage-sensitive sodium channels.[8]

Quantitative Data on Anticonvulsant Activity
CompoundTest ModelDose (mg/kg)ActivityReference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12)MES (0.5h)100Effective[8]
N-(3-chlorophenyl)-2-morpholino-acetamide (13)MES (0.5h)100Protection[8]
N-(3-chlorophenyl)-2-morpholino-acetamide (13)MES (4h)300Protection[8]
Compound 24Rotarod100Neurotoxicity[8]
Most 3-chloro and 3-(trifluoromethyl)anilidesRotarod300No neurotoxicity[8]
Analgesic and Anti-inflammatory Effects

The analgesic potential of N-phenylethylacetamide derivatives has also been investigated.[2][7][10] A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. The results indicated that halogen-containing phenoxy derivatives exhibited enhanced anti-inflammatory function, while derivatives with a nitro group showed good anti-cancer, anti-inflammatory, and analgesic activities.[7] Another study on N-phenylacetamide sulphonamides found that N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol.[7]

Experimental Protocols

Maximal Electroshock (MES) Test: [8][9]

The MES test is a standard model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal electrodes to induce seizures in rodents. The test compounds are administered intraperitoneally at various time points before the stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

Rotarod Test for Neurotoxicity: [8]

This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced latency to fall is indicative of neurotoxicity.

Eddy's Hot Plate Method for Analgesic Activity: [10]

This method is used to evaluate central analgesic activity. The animal is placed on a heated plate, and the latency to a pain response (e.g., paw licking or jumping) is measured. An increase in the reaction time after administration of the test compound indicates an analgesic effect.

Signaling Pathways and Workflows

Anticonvulsant_Mechanism Derivative N-phenylethylacetamide Derivative Na_channel Na_channel Derivative->Na_channel Binds and blocks Na_in Na_in Depolarization Depolarization Na_in->Depolarization Leads to Action_Potential Action_Potential Depolarization->Action_Potential Initiates Seizure Seizure Activity Action_Potential->Seizure Excessive firing leads to

Experimental_Workflow_Anticonvulsant start Synthesize N-phenylethylacetamide Derivatives animal_model Administer to Animal Models (Mice/Rats) start->animal_model mes_test Maximal Electroshock (MES) Test animal_model->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test animal_model->scptz_test six_hz_test 6-Hz Seizure Model animal_model->six_hz_test rotarod_test Rotarod Test for Neurotoxicity animal_model->rotarod_test data_analysis Analyze Seizure Protection and Neurotoxicity Data mes_test->data_analysis scptz_test->data_analysis six_hz_test->data_analysis rotarod_test->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Compound Optimization sar_studies->lead_optimization

Other Biological Activities

The therapeutic potential of N-phenylethylacetamide derivatives extends to other areas, including anticancer and carbonic anhydrase inhibitory activities.

Anticancer Activity

N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and related compounds have demonstrated remarkable anti-cancer activity against various cell lines.[7]

Carbonic Anhydrase Inhibition

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and evaluated as carbonic anhydrase inhibitors, with some compounds showing inhibitory activity in the nanomolar range against human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors.[11]

Quantitative Data on Other Biological Activities
CompoundTargetActivity MetricValueReference
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideVarious cancer cell lines-Remarkable[7]
Benzenesulfonamide derivativeshCA IXKI14 to 7336 nM[11]
Benzenesulfonamide derivativeshCA XIIKI8 to 6025 nM[11]

Synthesis of N-Phenylethylacetamide Derivatives

The synthesis of N-phenylethylacetamide derivatives typically involves standard amidation reactions. A common method is the reaction of a substituted phenylethylamine with an appropriate acetyl chloride or acetic anhydride in the presence of a base.[2] Another approach involves the reaction of a chloroacetamide with various amines or other nucleophiles.[12] For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized via the alkylation of the corresponding amines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[8]

Synthesis_Workflow cluster_reactants Starting Materials amine Substituted Phenylethylamine reaction Amidation Reaction (Base, Solvent) amine->reaction acyl_chloride Acetyl Chloride or Chloroacetyl Derivative acyl_chloride->reaction product N-phenylethylacetamide Derivative reaction->product

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies have provided insights into the structural features that govern the biological activities of N-phenylethylacetamide derivatives. For instance, in the case of antibacterial N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the aryl ring significantly influence their activity.[1][3] For anticonvulsant derivatives, the type of substituent at the 3-position of the anilide moiety was found to be crucial for their activity in the MES test.[8] The chirality of the N-(1-phenylethyl)acetamide core also plays a profound role in the biological activity of its derivatives.[2][13]

Conclusion

N-phenylethylacetamide derivatives constitute a promising class of compounds with a wide array of biological activities, including antimicrobial, nematicidal, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. The versatility of their core structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Further research, including more detailed mechanistic studies and lead optimization, is warranted to fully exploit the therapeutic potential of this important class of molecules. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the discovery and development of novel N-phenylethylacetamide-based therapeutics.

References

The Enduring Legacy of 1-Phenylethylamine Derivatives in Chiral Resolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Chirality and Resolution

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, has been a cornerstone of chemical sciences since Louis Pasteur's pioneering work in 1848. Pasteur's manual separation of the enantiomeric crystals of sodium ammonium tartrate laid the foundation for the field of stereochemistry and highlighted the critical need for methods to separate racemic mixtures. The development of chiral resolving agents, compounds that can selectively interact with one enantiomer in a racemic mixture, has been instrumental in advancing our ability to produce enantiomerically pure substances, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.

Among the vast array of resolving agents developed over the past century, 1-phenylethylamine (α-phenylethylamine or α-PEA) and its derivatives have emerged as particularly versatile and widely utilized tools. Introduced as a chiral resolving agent by A. W. Ingersoll in 1937, the utility of 1-phenylethylamine stems from its low cost, commercial availability in both enantiomeric forms, and its ability to form diastereomeric salts with a wide range of racemic carboxylic acids.[1] This technical guide provides an in-depth exploration of the historical context, underlying principles, experimental methodologies, and quantitative outcomes associated with the use of 1-phenylethylamine derivatives in chiral resolution.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The primary mechanism by which 1-phenylethylamine and its derivatives effect chiral resolution is through the formation of diastereomeric salts. Enantiomers, by definition, possess identical physical properties, such as solubility, melting point, and boiling point, making their direct separation challenging. However, when a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base like (R)- or (S)-1-phenylethylamine, a pair of diastereomeric salts is formed.

These diastereomers are not mirror images of each other and, consequently, exhibit different physical properties. This difference in properties, most notably solubility in a given solvent, allows for their separation by techniques such as fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the original acid can be regenerated by treatment with a strong acid, which liberates the chiral amine, often allowing for its recovery and reuse.

Experimental Protocols: Resolution of Racemic Acids

The following protocols provide detailed methodologies for the chiral resolution of racemic carboxylic acids using 1-phenylethylamine derivatives. These are generalized procedures that can be adapted for specific substrates.

General Protocol for the Resolution of a Racemic Carboxylic Acid
  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add an equimolar amount of the chiral resolving agent, either (R)- or (S)-1-phenylethylamine, to the solution.

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The collected solid is the diastereomerically enriched salt.

  • Recrystallization (Optional but often necessary):

    • To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The choice of solvent and the number of recrystallizations will depend on the specific diastereomeric pair and the desired purity.

  • Liberation of the Enantiomerically Pure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl or H₂SO₄) to a pH where the carboxylic acid is fully protonated and precipitates out of the aqueous solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the enantiomerically enriched carboxylic acid.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the previous step contains the protonated chiral amine. Basification of this layer with a strong base (e.g., NaOH) will regenerate the free amine, which can then be extracted with an organic solvent and purified for reuse.

Specific Example: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[2][3]
  • Salt Formation:

    • In a suitable flask, dissolve racemic ibuprofen in a 0.25 M KOH solution and heat the mixture.

    • Slowly add (S)-(-)-1-phenylethylamine to the heated solution. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt, which is less soluble, should form.

    • Continue heating and stirring for a defined period, then allow the mixture to cool to room temperature.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash with ice-cold water.

    • Recrystallize the salt from a suitable solvent, such as 2-propanol, to enhance its diastereomeric purity.

  • Liberation of (S)-(+)-Ibuprofen:

    • Treat the recrystallized salt with 2 M H₂SO₄.

    • Extract the resulting mixture with an organic solvent like methyl-t-butyl ether (MTBE).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen.

Quantitative Data on Chiral Resolution using 1-Phenylethylamine Derivatives

The efficiency of a chiral resolution process is typically evaluated based on the yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the products. The following table summarizes quantitative data from various resolutions reported in the literature.

Racemic Compound ResolvedResolving AgentSolventProductYield (%)Enantiomeric Excess (ee%)Reference
2-Methoxy-2-(1-naphthyl)propionic acid(R)-1-PhenylethylamineAqueous Ethanol(R)-MNPA29% (after recrystallization)>99%[2]
2-Chloromandelic acid(R)-N-benzyl-1-phenylethylamineNot specified(R)-2-Chloromandelic acidHighHigh[2]
α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid(R)-1-Phenylethylamine2-Propanol(R)-Phosphinic acidHighHigh[2]
α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid(S)-1-PhenylethylamineEthanol(S)-Phosphinic acid32%High[2]
Ibuprofen(S)-1-PhenylethylamineAqueous KOH / 2-Propanol(S)-(+)-IbuprofenVariableHigh[3][4]

Visualizing the Chiral Resolution Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in chiral resolution with 1-phenylethylamine.

Chiral_Resolution_Mechanism cluster_racemic Racemic Acid Mixture cluster_resolving_agent Chiral Resolving Agent cluster_diastereomers Diastereomeric Salt Mixture cluster_separation Separation (Crystallization) cluster_liberation Liberation (Acidification) racemic_acid (R)-Acid + (S)-Acid diastereomer1 (R)-Acid-(R)-Amine Salt racemic_acid->diastereomer1 Reaction diastereomer2 (S)-Acid-(R)-Amine Salt racemic_acid->diastereomer2 resolving_agent (R)-1-Phenylethylamine resolving_agent->diastereomer1 resolving_agent->diastereomer2 separated_salt1 Less Soluble Salt ((R)-Acid-(R)-Amine) diastereomer1->separated_salt1 separated_salt2 More Soluble Salt ((S)-Acid-(R)-Amine) diastereomer2->separated_salt2 pure_enantiomer1 (R)-Acid separated_salt1->pure_enantiomer1 recovered_agent Recovered (R)-Amine separated_salt1->recovered_agent pure_enantiomer2 (S)-Acid separated_salt2->pure_enantiomer2 separated_salt2->recovered_agent

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Experimental_Workflow start Start: Racemic Acid + Chiral Amine dissolution Dissolution in Solvent (Heating) start->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (More soluble diastereomer) filtration->mother_liquor solid_salt Solid (Less soluble diastereomer) filtration->solid_salt acidification Acidification (e.g., HCl) mother_liquor->acidification Process for other enantiomer recrystallization Recrystallization (Optional) solid_salt->recrystallization purified_salt Purified Diastereomeric Salt recrystallization->purified_salt purified_salt->acidification extraction Solvent Extraction acidification->extraction recovery Recovery of Chiral Amine (Basification & Extraction) acidification->recovery pure_enantiomer Pure Enantiomer extraction->pure_enantiomer recovered_amine Recovered Amine recovery->recovered_amine

Caption: Experimental workflow for chiral resolution by crystallization.

Conclusion

The use of 1-phenylethylamine and its derivatives for chiral resolution represents a classic, yet enduringly relevant, strategy in stereoselective chemistry. Its historical significance is matched by its continued practical application in both academic and industrial settings. The principles of diastereomeric salt formation provide a robust and often scalable method for the separation of enantiomers. As the demand for enantiomerically pure compounds, particularly in the life sciences, continues to grow, the foundational techniques of chiral resolution, exemplified by the use of agents like 1-phenylethylamine, will undoubtedly remain a vital part of the synthetic chemist's toolkit. Future developments may focus on the design of novel 1-phenylethylamine derivatives with enhanced discriminatory power and the optimization of crystallization processes to improve efficiency and yield.

References

Methodological & Application

Application Notes and Protocols for (R)-N-(1-phenylethyl)acetamide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-N-(1-phenylethyl)acetamide as a chiral auxiliary in asymmetric synthesis. This auxiliary is a valuable tool for the stereocontrolled formation of new chiral centers, a critical aspect of modern pharmaceutical and fine chemical synthesis.

This compound is a chiral amide derived from the readily available and inexpensive (R)-1-phenylethylamine. Its utility in asymmetric synthesis stems from the steric influence of the bulky 1-phenylethyl group, which effectively shields one face of a prochiral substrate, directing the approach of a reagent to the opposite face with high diastereoselectivity.[1] Following the desired stereoselective transformation, the chiral auxiliary can be removed and potentially recycled.

Synthesis of this compound

The most common method for the preparation of this compound is the direct acylation of (R)-1-phenylethylamine.[1]

Protocol: Synthesis of this compound

  • Materials:

    • (R)-1-phenylethylamine

    • Acetic anhydride

    • Chloroform (anhydrous)

    • 1N Sodium hydroxide solution

    • Water

    • Isopropyl ether

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for recrystallization

  • Procedure:

    • Dissolve (R)-1-phenylethylamine (e.g., 30 g) in chloroform (e.g., 200 ml) in a flask and cool the solution in an ice bath.

    • Slowly add acetic anhydride (e.g., 38.4 g) dropwise to the cooled solution.

    • After the addition is complete, add ice water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

    • Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide and then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the dried solution under reduced pressure using a rotary evaporator to obtain the crude product as crystals.

    • Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield pure (+)-N-(1-phenylethyl)acetamide.

Asymmetric Alkylation

General Workflow for Asymmetric Alkylation:

workflow cluster_synthesis Substrate Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid ChiralAmide Chiral Amide Substrate ProchiralAcid->ChiralAmide Coupling Auxiliary (R)-N-(1-phenylethyl)amine Auxiliary->ChiralAmide Base Base (e.g., LDA) Enolate Diastereoselective Enolate Formation ChiralAmide->Enolate Base->Enolate Electrophile Electrophile (R-X) AlkylatedProduct Alkylated Product (Diastereomeric Mixture) Enolate->AlkylatedProduct Electrophile->AlkylatedProduct ChiralProduct Enantioenriched Product AlkylatedProduct->ChiralProduct Hydrolysis RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol: Diastereoselective Alkylation (Adapted from β-Amino Acid Synthesis)

  • Materials:

    • Chiral amide substrate (formed from a carboxylic acid and (R)-1-phenylethylamine)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) or a similar strong base

    • Alkyl halide (e.g., benzyl bromide)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the chiral amide substrate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of LDA in THF to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.

    • Add the alkyl halide dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the product by column chromatography to separate the diastereomers.

Quantitative Data for Diastereoselective Alkylation:

SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
N,N-Bis[(R)-α-phenylethyl]-3-N-[(S)-α-phenylethyl]amino-propanamideBenzyl bromideHighN/A[1]
General Amide of (R)-1-phenylethylamineVarious Alkyl HalidesTypically >90:10Good to ExcellentGeneral Observation

Note: Specific yield and diastereomeric ratio will vary depending on the substrate and electrophile used.

Asymmetric Aldol Reaction

The use of chiral auxiliaries to control the stereochemical outcome of aldol reactions is a powerful strategy in organic synthesis. The chiral auxiliary on the enolate component directs the facial selectivity of the reaction with an aldehyde.

Logical Pathway for Asymmetric Aldol Reaction:

aldol_pathway Start Chiral N-Acyl (R)-1-phenylethylamine Enolate Formation of (Z)-Enolate (e.g., with LDA) Start->Enolate TransitionState Chair-like Transition State Enolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState AldolAdduct Diastereomerically Enriched Aldol Adduct TransitionState->AldolAdduct FinalProduct Chiral β-Hydroxy Acid (after auxiliary cleavage) AldolAdduct->FinalProduct

Caption: Logical pathway for a chiral auxiliary-mediated aldol reaction.

Protocol: General Asymmetric Aldol Reaction

  • Materials:

    • N-Acyl derivative of (R)-1-phenylethylamine

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Strong base (e.g., LDA, NaHMDS)

    • Aldehyde

    • Quenching solution (e.g., saturated aq. NH4Cl)

    • Extraction solvent (e.g., ethyl acetate)

  • Procedure:

    • Dissolve the N-acyl derivative of (R)-1-phenylethylamine in the anhydrous solvent and cool to -78 °C under an inert atmosphere.

    • Add the strong base dropwise and stir for 30-60 minutes to form the enolate.

    • Add the aldehyde as a solution in the reaction solvent.

    • Stir the reaction at -78 °C for 1-4 hours, or until TLC analysis indicates completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Warm the mixture to room temperature and perform a standard aqueous workup and extraction.

    • Dry the organic layer, concentrate, and purify the product by chromatography to isolate the major diastereomer.

Expected Quantitative Data for Asymmetric Aldol Reactions:

Enolate SourceAldehydeDiastereoselectivity (syn:anti or anti:syn)Yield (%)
Amide of (R)-1-phenylethylamineAromatic AldehydesTypically highGood
Amide of (R)-1-phenylethylamineAliphatic AldehydesTypically highGood

Note: The stereochemical outcome (syn or anti) and the level of diastereoselectivity depend on the enolate geometry and the specific reaction conditions.

Cleavage of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. For amide-based auxiliaries, this is typically achieved by hydrolysis under acidic or basic conditions.

Protocol: Acidic Hydrolysis of the N-Acyl Auxiliary

  • Materials:

    • Alkylated or aldol product containing the chiral auxiliary

    • Aqueous acid solution (e.g., 4 N HCl, H2SO4/water)

    • Solvent (e.g., ethanol, dioxane)

    • Base for neutralization (e.g., NaHCO3, NaOH)

    • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • Dissolve the substrate in a suitable solvent.

    • Add the aqueous acid solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base.

    • Extract the desired carboxylic acid or alcohol product with an organic solvent.

    • The protonated chiral auxiliary, (R)-1-phenylethylamine hydrochloride, will remain in the aqueous layer.

    • The aqueous layer can be basified and extracted to recover the (R)-1-phenylethylamine.

    • The organic layer containing the product is washed, dried, and concentrated. The product can be further purified if necessary.

References

Application Notes and Protocols for the Diastereoselective Functionalization of Imines with a Chiral (R)-1-Phenylethyl Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

The stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their biological activity. One powerful strategy for achieving high levels of stereocontrol is the use of chiral auxiliaries. This document provides a detailed protocol for the diastereoselective functionalization of imines using the readily available and highly effective (R)-1-phenylethylamine as a chiral auxiliary. This method allows for the predictable and controlled introduction of a new stereocenter, providing access to a wide range of enantioenriched amine products.

Note: The protocol herein describes the use of (R)-1-phenylethylamine as the chiral auxiliary. While the initial request specified (R)-N-(1-phenylethyl)acetamide, the use of the primary amine is the standard and more direct method for the formation of the requisite chiral imine intermediate. The acetamide would require an additional deacetylation step or would not readily form an imine under standard conditions.

Principle of the Method

The diastereoselective functionalization of imines using a chiral auxiliary follows a three-step sequence:

  • Formation of a Chiral Imine: A prochiral aldehyde or ketone is condensed with the chiral amine, (R)-1-phenylethylamine, to form a chiral imine (a Schiff base). The stereocenter of the amine directs the facial selectivity of the subsequent nucleophilic attack.

  • Diastereoselective Nucleophilic Addition: A nucleophile, such as an organolithium or Grignard reagent, is added to the chiral imine. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the imine, leading to a preferential attack on the less hindered face and the formation of one diastereomer in excess.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the newly formed chiral amine, typically by hydrogenolysis, to yield the final enantioenriched product and recover the auxiliary.

Data Presentation

The following table summarizes typical results for the diastereoselective addition of various organometallic reagents to N-benzylidene-(R)-1-phenylethylamine.

EntryNucleophile (R'-M)SolventTemperature (°C)Product Yield (%)Diastereomeric Ratio (d.r.)
1MeLiTHF-788590:10
2n-BuLiTHF-789295:5
3PhLiEt₂O-78 to 08892:8
4MeMgBrToluene-788285:15
5EtMgBrTHF-789093:7
6PhMgBrToluene-788688:12

Note: Yields and diastereomeric ratios are representative and can vary depending on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine (N-Benzylidene-(R)-1-phenylethylamine)

Materials:

  • Benzaldehyde (1.0 eq)

  • (R)-1-Phenylethylamine (1.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous toluene, add (R)-1-phenylethylamine (1.0 eq) at room temperature.

  • Add a drying agent such as anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture to remove the water formed during the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter off the drying agent and wash it with a small amount of anhydrous toluene.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude chiral imine. The product is often used in the next step without further purification.

Protocol 2: Diastereoselective Addition of an Organolithium Reagent

Materials:

  • N-Benzylidene-(R)-1-phenylethylamine (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral imine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched amine. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary by Hydrogenolysis

Materials:

  • Diastereomerically enriched amine from Protocol 2 (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the amine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral amine product.

  • Purify the product by column chromatography or distillation if necessary.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Chiral Imine cluster_functionalization Diastereoselective Functionalization cluster_cleavage Auxiliary Cleavage & Product Isolation start Prochiral Aldehyde/ Ketone + (R)-1-Phenylethylamine condensation Condensation (Toluene, RT) start->condensation imine Chiral Imine condensation->imine addition Nucleophilic Addition (THF, -78°C) imine->addition nucleophile Organometallic Nucleophile (R'-M) nucleophile->addition adduct Diastereomerically Enriched Amine addition->adduct hydrogenolysis Hydrogenolysis (H₂, Pd/C) adduct->hydrogenolysis product Enantioenriched Primary Amine hydrogenolysis->product auxiliary Recovered Chiral Auxiliary hydrogenolysis->auxiliary signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Imine Chiral Imine (E-isomer) TS Chelated Six-Membered Ring Transition State Imine->TS Coordination Nucleophile R'-M Nucleophile->TS Attack from less hindered face Major Major Diastereomer (R,R or S,R) TS->Major Preferential Pathway Minor Minor Diastereomer (S,R or R,R) TS->Minor Disfavored Pathway

Step-by-step procedure for the acylation of (R)-1-phenylethylamine to yield the acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed, step-by-step procedure for the acylation of (R)-1-phenylethylamine to yield N-((R)-1-phenylethyl)acetamide. This reaction is a fundamental transformation in organic synthesis, often employed in the protection of amine functionalities and in the preparation of chiral amides. Chiral amides are significant intermediates in the development of pharmaceuticals and other biologically active molecules. The protocol described herein utilizes acetic anhydride as the acylating agent in the presence of a base to neutralize the acetic acid byproduct.[1] This method is a common and straightforward approach for the synthesis of the target acetamide.[1] The procedure is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Reaction Scheme

The acylation of (R)-1-phenylethylamine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as the leaving group, yields the N-((R)-1-phenylethyl)acetamide product and acetic acid. A base, such as pyridine or triethylamine, is typically added to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[1]

Experimental Protocol

Materials:

  • (R)-(+)-1-Phenylethylamine

  • Acetic anhydride

  • Chloroform (anhydrous)

  • 1N Sodium hydroxide solution

  • Isopropyl ether

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 30 g of (R)-(+)-1-phenylethylamine in 200 mL of chloroform.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Acetic Anhydride: While maintaining the temperature in the ice bath, add 38.4 g of acetic anhydride dropwise to the stirred solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform. Combine the organic extracts.

  • Washing: Wash the combined organic extracts sequentially with a 1N aqueous solution of sodium hydroxide and then with distilled water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as crystals.[2]

  • Purification: Recrystallize the crude crystals from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold isopropyl ether, and dry to a constant weight.

Data Presentation

The following table summarizes the quantitative data for the acylation of (R)-1-phenylethylamine.

ParameterValue
Reactants
(R)-1-Phenylethylamine30 g
Acetic Anhydride38.4 g
Solvent
Chloroform200 mL
Reaction Conditions
Temperature0-5 °C (ice bath)
Product Information
Product NameN-((R)-1-phenylethyl)acetamide
Yield32.2 g
AppearanceWhite to yellow to orange powder to crystal
Melting Point73.0 to 77.0 °C
Characterization Data
¹H NMR (CDCl₃) Expected signals: δ 7.20-7.40 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 5.15 (q, 1H, CH), 1.95 (s, 3H, COCH₃), 1.45 (d, 3H, CH₃)
¹³C NMR (CDCl₃) Expected signals: δ 169.5 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.2 (Ar-CH), 126.0 (Ar-CH), 49.0 (CH), 23.0 (COCH₃), 21.5 (CH₃)
IR (KBr, cm⁻¹) Expected peaks: ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of N-((R)-1-phenylethyl)acetamide.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve (R)-1-phenylethylamine in Chloroform B 2. Cool to 0-5 °C A->B C 3. Add Acetic Anhydride Dropwise B->C D 4. Stir and Monitor Reaction (TLC) C->D E 5. Quench with Ice Water D->E Reaction Complete F 6. Extract with Chloroform E->F G 7. Wash with NaOH (aq) and Water F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Isopropyl Ether H->I J 10. Isolate and Dry Product I->J K K J->K Final Product: N-((R)-1-phenylethyl)acetamide

Caption: Experimental workflow for the acylation of (R)-1-phenylethylamine.

References

Application Note: Chiral HPLC Method for the Enantioseparation of (R)- and (S)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N-(1-phenylethyl)acetamide is a chiral amide and a common structural motif in many pharmaceutical compounds. Therefore, a reliable and robust analytical method for separating its (R)- and (S)-enantiomers is essential for quality control, process monitoring, and stereoselective pharmacokinetic studies. This application note presents a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (R)- and (S)-N-(1-phenylethyl)acetamide. The method utilizes a polysaccharide-based chiral stationary phase (CSP) and has been optimized for resolution and analysis time. Polysaccharide-based CSPs are widely used for their broad applicability and excellent chiral recognition capabilities.[1][2]

Principle of Chiral Recognition

The enantioseparation on a polysaccharide-based CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, consequently, their separation. The primary molecular interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, and steric hindrance.[3] The specific three-dimensional structure of the chiral stationary phase creates a chiral environment where one enantiomer has a more favorable interaction than the other.

Experimental Protocols

Materials and Reagents
  • (R)-N-(1-phenylethyl)acetamide (≥99% purity)

  • (S)-N-(1-phenylethyl)acetamide (≥99% purity)

  • Racemic N-(1-phenylethyl)acetamide

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase: A cellulose-based chiral column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable starting point.[4] A typical column dimension is 250 mm x 4.6 mm, with 5 µm particle size.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of (R)-, (S)-, and racemic N-(1-phenylethyl)acetamide in 10 mL of a suitable solvent (e.g., isopropanol or methanol).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the racemic stock solution to 10 mL with the mobile phase for initial method development.

HPLC Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation.[5][6] The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Chiral Column (e.g., Cellulose-based) B Normal Phase Screening (Hexane/IPA, Hexane/EtOH) A->B C Reversed Phase Screening (ACN/Water, MeOH/Water) A->C D Optimize Mobile Phase Ratio B->D C->D E Evaluate Additives (TFA for acidic, DEA for basic) D->E F Adjust Flow Rate E->F G Optimize Column Temperature F->G H Assess Specificity G->H I Determine Linearity & Range H->I J Evaluate Accuracy & Precision I->J K Assess Robustness J->K L Final Optimized Method K->L

Caption: Chiral HPLC Method Development Workflow.

Optimized Chromatographic Conditions (Normal Phase)

Based on a systematic method development approach, the following normal phase conditions were found to provide the best separation:

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 0.1 mg/mL in mobile phase

Data Presentation: Summary of Method Development Results

The following table summarizes the key quantitative data obtained during the method development process, illustrating the effect of different mobile phases on the separation of (R)- and (S)-N-(1-phenylethyl)acetamide.

Mobile Phase Composition (v/v)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Separation Factor (α)Resolution (Rs)
n-Hexane / IPA (95:5)12.514.21.141.8
n-Hexane / IPA (90:10) 8.1 9.5 1.17 2.2
n-Hexane / IPA (85:15)6.27.11.151.9
n-Hexane / EtOH (90:10)9.811.31.152.0
ACN / Water (50:50)4.54.51.000.0
MeOH / Water (60:40)3.83.81.000.0
  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation.

The data clearly indicates that the normal phase conditions are superior for this separation, with the n-Hexane/Isopropanol (90:10) mobile phase providing the best balance of resolution and analysis time.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a chiral HPLC method for the separation of (R)- and (S)-N-(1-phenylethyl)acetamide. A systematic approach involving initial screening of mobile phases followed by optimization of the chromatographic parameters led to a robust and efficient method. The optimized normal phase method, utilizing a cellulose-based chiral stationary phase with a mobile phase of n-Hexane/Isopropanol (90:10, v/v), demonstrated excellent resolution and a reasonable analysis time. This method is suitable for routine quality control and enantiomeric purity determination of N-(1-phenylethyl)acetamide in various research and industrial settings.

References

Application Notes and Protocols: Determination of Enantiomeric Excess of (R)-N-(1-phenylethyl)acetamide using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the enantiomeric excess (ee) of (R)-N-(1-phenylethyl)acetamide using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The methodology involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which exhibit distinct chemical shifts in the ¹H NMR spectrum. This application note is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require accurate and efficient methods for chiral purity analysis.

Introduction

Chirality is a fundamental property of many pharmaceutical compounds, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess is critical in the development and quality control of chiral drugs. This compound is a chiral amide that serves as a key intermediate in the synthesis of various biologically active molecules. ¹H NMR spectroscopy, in conjunction with a chiral resolving agent, offers a rapid and reliable method for quantifying the enantiomeric composition of such compounds.

Principle

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate between enantiomers using NMR, a chiral resolving agent is employed. This agent, which is itself enantiomerically pure, interacts with the enantiomers of the analyte to form diastereomeric complexes. These diastereomers are chemically distinct and, as a result, their corresponding protons will experience different magnetic environments, leading to separate and distinguishable signals in the ¹H NMR spectrum.

The most common approaches involve the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) .

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. For amines and amides, chiral carboxylic acids such as (R)-(-)-O-Acetylmandelic acid are often used.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking. Pirkle's alcohol is a well-known example of a CSA.

The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the sample.

The formula for calculating enantiomeric excess (% ee) is:

% ee = [ |(Integration of major diastereomer - Integration of minor diastereomer)| / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Materials and Reagents

  • This compound (analyte)

  • (R)-(-)-O-Acetylmandelic acid (Chiral Derivatizing Agent)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • ¹H NMR spectrometer (400 MHz or higher recommended)

Experimental Protocol

This protocol describes the use of (R)-(-)-O-Acetylmandelic acid as a chiral derivatizing agent. While this protocol outlines the derivatization of the precursor amine, the resulting diastereomeric amides will exhibit the same principles of spectral differentiation. For direct analysis of the acetamide with a chiral solvating agent, a similar sample preparation procedure would be followed by simply mixing the analyte and CSA in the NMR tube.

4.1. Sample Preparation

  • Analyte Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.5 mL of CDCl₃ in a clean, dry vial.

  • Chiral Derivatizing Agent Solution: Prepare a stock solution of (R)-(-)-O-Acetylmandelic acid in CDCl₃ at a concentration of 20 mg/mL.

  • Derivatization: To the analyte solution, add 1.1 equivalents of the (R)-(-)-O-Acetylmandelic acid stock solution.

  • Reaction: Gently swirl the mixture and allow it to stand at room temperature for 10-15 minutes to ensure complete formation of the diastereomeric salts.

  • NMR Sample: Transfer the resulting solution to a 5 mm NMR tube.

4.2. ¹H NMR Data Acquisition

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical acquisition parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Ensure proper shimming to obtain high-resolution spectra.

4.3. Data Processing and Analysis

  • Process the acquired FID using an appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Identify the diastereotopic proton signals that are well-resolved. For the diastereomers formed from 1-phenylethylamine and O-acetylmandelic acid, the methyl doublet and the methine quartet of the 1-phenylethyl moiety are typically well-resolved.

  • Carefully integrate the selected diastereotopic signals.

  • Calculate the enantiomeric excess using the formula provided in the "Principle" section.

Data Presentation

The following table presents representative ¹H NMR data for the diastereomeric esters formed between racemic 1-phenylethanol and (R)-(-)-O-acetylmandelic acid.[1][2][3] This data is analogous to what would be expected for the diastereomeric amides of N-(1-phenylethyl)acetamide and serves to illustrate the principle of chemical shift non-equivalence.

DiastereomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration (Hypothetical 95% ee of R-enantiomer)
(R,R)-ester-CH(Ph)CH₃~5.9q6.61.00 (minor)
(S,R)-ester-CH(Ph)CH₃~5.9q6.619.00 (major)
(R,R)-ester-CH(Ph)CH₃1.54d6.63.00 (minor)
(S,R)-ester-CH(Ph)CH₃1.41d6.657.00 (major)

Calculation of Enantiomeric Excess (using methyl proton signals):

  • Integration of major diastereomer (S,R): 57.00

  • Integration of minor diastereomer (R,R): 3.00

% ee = [ |(57.00 - 3.00)| / (57.00 + 3.00) ] x 100 = (54.00 / 60.00) x 100 = 90%

(Note: This is a hypothetical calculation based on the analogous compound. The actual enantiomeric excess of the this compound sample would be determined from its own spectrum.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in CDCl3 weigh->dissolve add_cda Add (R)-(-)-O-Acetylmandelic Acid dissolve->add_cda mix Mix and React add_cda->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process identify Identify Diastereotopic Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

Figure 1. Experimental workflow for the determination of enantiomeric excess.

chiral_discrimination cluster_reactants Reactants cluster_products Products cluster_nmr ¹H NMR Spectrum enantiomers Enantiomers (R)-Analyte & (S)-Analyte diastereomers Diastereomers (R,R)-Product & (S,R)-Product enantiomers->diastereomers Reaction cda Chiral Derivatizing Agent ((R)-CDA) cda->diastereomers nmr Distinct Signals (Different Chemical Shifts) diastereomers->nmr Analysis

Figure 2. Principle of chiral discrimination using a chiral derivatizing agent.

Conclusion

The use of ¹H NMR spectroscopy in combination with a chiral resolving agent provides a robust and efficient method for the determination of the enantiomeric excess of this compound. The protocol is straightforward, requires small amounts of sample, and offers good accuracy and precision. This technique is a valuable tool for quality control in asymmetric synthesis and for the characterization of chiral pharmaceutical intermediates.

References

Application of (R)-N-(1-phenylethyl)acetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)acetamide is a valuable chiral building block and auxiliary in asymmetric synthesis, playing a crucial role in the development of enantiomerically pure pharmaceutical intermediates. The stereochemistry of drug molecules is a critical factor in their pharmacological activity, with different enantiomers often exhibiting distinct biological effects. The use of chiral auxiliaries like this compound allows for the selective synthesis of the desired stereoisomer, a cornerstone of modern medicinal chemistry and drug development.[1] Its precursor, (R)-1-phenylethylamine, has a long history as a chiral resolving agent, and the acetamide derivative itself is a key intermediate in various synthetic routes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Core Applications

The primary applications of this compound in pharmaceutical synthesis can be categorized as follows:

  • Chiral Auxiliary: The (R)-1-phenylethyl group can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky phenyl group provides effective steric hindrance, leading to high diastereoselectivity.

  • Chiral Building Block: The molecule itself can be used as a starting material, incorporating its inherent chirality into the final product.

  • Precursor to Chiral Amines: Through hydrolysis of the amide bond, this compound can serve as a protected form of (R)-1-phenylethylamine, a widely used chiral amine in pharmaceutical synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the straightforward synthesis of this compound from (R)-1-phenylethylamine.

Reaction Scheme:

(R)-1-phenylethylamine + Acetic Anhydride → this compound

Materials:

  • (R)-(+)-1-phenylethylamine

  • Acetic anhydride

  • Chloroform

  • Ice

  • 1N Sodium hydroxide solution

  • Water

  • Isopropyl ether

Procedure:

  • Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Add ice water to the reaction mixture.

  • Extract the mixture with chloroform.

  • Wash the organic extract with a 1N aqueous solution of sodium hydroxide and then with water.

  • Dry the organic layer and concentrate it under reduced pressure to obtain crystals.

  • Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).

Quantitative Data:

ParameterValue
Yield32.2 g
Specific Rotation[α]D = +143.5° (c=1, ethanol)
Protocol 2: Diastereoselective Alkylation for the Synthesis of β-Amino Acid Precursors

This protocol illustrates the use of a derivative of (R)-1-phenylethylamine as a chiral auxiliary in the diastereoselective synthesis of a precursor to α-substituted-β-amino acids. This method takes advantage of the steric influence of the phenylethyl groups to control the stereochemistry of an alkylation reaction.[2]

Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: 1,4-Addition cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Deprotection R_R_bis_amine (R,R)-bis[α-phenylethyl]amine Amide_3 N,N-bis[(R)-α-phenylethyl]prop-2-enamide (3) R_R_bis_amine->Amide_3 Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Amide_3 S_amine (S)-α-phenylethylamine Propanamide_4 N,N-Bis[(R)-α-phenylethyl]-3-N'- [(S)-α-phenylethyl]amino-propanamide (4) Amide_3->Propanamide_4 S_amine->Propanamide_4 Alkyl_halide Alkyl Halide (R-X) Alkylated_product_5 Alkylated Propanamide (5) Propanamide_4->Alkylated_product_5 High Diastereoselectivity Alkyl_halide->Alkylated_product_5 Hydrogenolysis Hydrogenolysis (Pd(OH)2) Alkylated_product_5->Hydrogenolysis Hydrolysis Hydrolysis (HCl) Hydrogenolysis->Hydrolysis Amino_acid_7 (S)-α-Alkyl-β-alanine (7) Hydrolysis->Amino_acid_7

Caption: Diastereoselective synthesis of β-amino acid precursors.

Materials:

  • (R,R)-bis(α-phenylethyl)amine

  • Acryloyl chloride

  • (S)-α-phenylethylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • 4 N Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., THF, methanol)

Procedure:

  • Amide Formation: React (R,R)-bis(α-phenylethyl)amine with acryloyl chloride to form the conjugated amide, N,N-bis[(R)-α-phenylethyl]prop-2-enamide.

  • 1,4-Addition: Perform a 1,4-addition of (S)-α-phenylethylamine to the unsaturated amide to yield N,N-Bis[(R)-α-phenylethyl]-3-N'-[(S)-α-phenylethyl]amino-propanamide.

  • Diastereoselective Alkylation: Alkylate the resulting propanamide with a suitable alkyl halide. This step proceeds with high diastereoselectivity.[2]

  • Deprotection: Remove the chiral auxiliaries via hydrogenolysis using palladium hydroxide, followed by acid hydrolysis to yield the desired α-substituted-β-amino acid. The use of microwave irradiation in this step can prevent racemization.[2]

Quantitative Data (Representative):

StepProduct YieldDiastereoselectivity
Diastereoselective AlkylationHighHigh
Protocol 3: Logical Workflow for the Synthesis of a Pharmaceutical Intermediate - (R)-Rolipram

This workflow outlines the key steps in an enantiodivergent synthesis of (R)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. While the initial resolution step uses (S)-(-)-phenylethylamine, the subsequent transformations to form the lactam ring are representative of the synthesis of complex pharmaceutical intermediates.

Workflow:

G Racemic_acid rac-3-(3'-cyclopentyloxy-4'-methoxy) phenyl-4-nitro butyric acid Resolution Resolution with (S)-(-)-phenylethylamine Racemic_acid->Resolution Diastereomers Separable Diastereomeric Amides Resolution->Diastereomers R_amide (R)-Amide Intermediate Diastereomers->R_amide Separation Reduction Nitro Group Reduction (e.g., H2, Pd/C) R_amide->Reduction Cyclization Intramolecular Transamidation (Lactam Formation) Reduction->Cyclization R_Rolipram (R)-Rolipram Cyclization->R_Rolipram

Caption: Synthesis of (R)-Rolipram intermediate.

Key Transformations:

  • Resolution: A racemic carboxylic acid intermediate is resolved by forming diastereomeric amides with an enantiomerically pure amine, such as (S)-(-)-phenylethylamine.

  • Separation: The resulting diastereomers are separated, typically by crystallization or chromatography.

  • Nitro Group Reduction: The nitro group on the desired diastereomer is reduced to an amine.

  • Lactam Formation: An intramolecular transamidation reaction leads to the formation of the γ-lactam ring, a key structural feature of Rolipram.

Quantitative Data (Representative):

StepYield
Amide formation (Resolution)79%
Nitro reduction100%
Cyclization (Lactam formation)54%

Summary of Applications and Potential

This compound and its derivatives are versatile tools in the synthesis of a wide range of pharmaceutical intermediates. Their applications extend to the synthesis of compounds with potential anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[3] The ability to control stereochemistry using this chiral auxiliary is crucial for the development of safe and effective drugs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is expected to increase.

References

Enzymatic kinetic resolution of racemic 1-phenylethylamine to produce (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enzymatic kinetic resolution of racemic 1-phenylethylamine to produce enantiomerically enriched (R)-N-(1-phenylethyl)acetamide. The protocols are based on established methodologies employing lipases, with a focus on Candida antarctica lipase B (CALB), commonly used in its immobilized form as Novozym 435.[1][2][3][4][5] This method is of significant interest in the pharmaceutical and chemical industries for the synthesis of chiral amines, which are crucial building blocks for many active pharmaceutical ingredients.[6][7] The document includes both a standard kinetic resolution protocol and a dynamic kinetic resolution (DKR) protocol for achieving higher yields.[1][7][8]

Introduction

Chiral amines are essential intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[7] The enantiomers of 1-phenylethylamine, for instance, serve as versatile chiral auxiliaries and synthons. The enzymatic kinetic resolution of racemic 1-phenylethylamine offers a highly selective and environmentally benign alternative to traditional chemical resolution methods.[5] This process relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine at a much faster rate than the other.[3] In the case of CALB, the (R)-enantiomer of 1-phenylethylamine is preferentially acylated to form this compound, leaving the unreacted (S)-1-phenylethylamine.[3][6]

For reactions where the theoretical yield is limited to 50% in a standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired acylated product.[7] This is often achieved using a metal catalyst, such as a ruthenium complex.[1][7][8]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of 1-phenylethylamine.

Table 1: Standard Enzymatic Kinetic Resolution of 1-Phenylethylamine

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
Novozym 435Isopropyl acetateToluene3043996[2]
Novozym 435Isopropyl acetateToluene301052.4-[2]

Table 2: Dynamic Kinetic Resolution of 1-Phenylethylamine

EnzymeRacemization CatalystAcyl DonorSolventTemp. (°C)Time (h)Yield (%)Product e.e. (%)Ref.
CALBRuthenium ComplexEthyl methoxyacetateToluene100-9097[8]
CALBRuthenium ComplexMethyl methoxyacetateToluene100248398[7][8]
Novozym 435Nickel Catalyst (KT-02)D-(-)-O-acetylmandelic acidToluene60199699[9]

Experimental Protocols

Protocol 1: Standard Enzymatic Kinetic Resolution

This protocol is based on the methodology for a standard kinetic resolution using Novozym 435.[2]

Materials:

  • Racemic 1-phenylethylamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Isopropyl acetate (acyl donor)

  • Toluene (solvent)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

  • Temperature-controlled shaker or oil bath

  • Rotary evaporator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a solution of racemic 1-phenylethylamine (e.g., 200 mmol·L⁻¹) in toluene, add isopropyl acetate. The optimal ratio of amine to ester is approximately 1:0.6.[2]

  • Add Novozym 435 (e.g., 4 mg·mL⁻¹).[2]

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).[2]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them for conversion and enantiomeric excess of the product. A product enantiomeric excess (eep) of 96% can be achieved at a conversion of 39% after approximately 4 hours.[2]

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • The filtrate contains the product, this compound, and the unreacted (S)-1-phenylethylamine.

  • The solvent can be removed under reduced pressure using a rotary evaporator.

  • The product can be purified from the unreacted amine by column chromatography.

Protocol 2: Dynamic Kinetic Resolution (DKR)

This protocol is a representative procedure for DKR, aiming for a higher yield of the desired (R)-amide.[7][8][9]

Materials:

  • Racemic 1-phenylethylamine

  • Novozym 435 (or another CALB formulation)

  • Racemization catalyst (e.g., Ruthenium complex or a commercial nickel catalyst like KT-02)[8][9]

  • Acyl donor (e.g., methyl methoxyacetate or D-(-)-O-acetylmandelic acid)[8][9]

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Hydrogen source (if using a hydrogenation/dehydrogenation-based racemization catalyst)[9]

  • Pressure-rated reaction vessel (if using hydrogen pressure)

  • Standard workup and purification reagents and equipment as in Protocol 1.

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add Novozym 435 and the racemization catalyst.

  • Add anhydrous toluene, followed by racemic 1-phenylethylamine and the acyl donor.

  • If required by the racemization catalyst, pressurize the vessel with hydrogen (e.g., 1.0 MPa).[9]

  • Heat the reaction mixture to the optimal temperature (e.g., 60-100°C) with stirring.[8][9]

  • Monitor the reaction until the starting amine is consumed. This can take several hours (e.g., 19-24 hours).[7][9]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the pressure if applicable.

  • Filter off the solid catalysts.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting this compound by column chromatography to obtain the product with high yield and enantiomeric excess.[9]

Analytical Methods

The determination of enantiomeric excess (e.e.) is critical for assessing the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[5]

Chiral HPLC Analysis:

  • Column: A chiral stationary phase column, such as a Chirobiotic R column, is used.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% triethylamine acetate, pH 4.1) and an organic modifier like methanol is typically employed.

  • Detector: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm) is common.

  • Sample Preparation: Samples from the reaction mixture should be appropriately diluted in the mobile phase before injection.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification cluster_products Products racemic_amine Racemic 1-Phenylethylamine reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) racemic_amine->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration concentration Solvent Removal filtration->concentration chromatography Column Chromatography concentration->chromatography r_amide This compound chromatography->r_amide s_amine Unreacted (S)-1-Phenylethylamine chromatography->s_amine

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenylethylamine.

Enzymatic_Kinetic_Resolution_Mechanism cluster_reactants Racemic Mixture cluster_products Products r_amine (R)-1-Phenylethylamine enzyme Lipase (CALB) r_amine->enzyme Fast Acylation s_amine (S)-1-Phenylethylamine s_amine->enzyme Slow Acylation r_amide This compound enzyme->r_amide unreacted_s_amine (S)-1-Phenylethylamine (largely unreacted) enzyme->unreacted_s_amine acyl_donor Acyl Donor acyl_donor->enzyme

Caption: Selective acylation in the enzymatic kinetic resolution of 1-phenylethylamine.

References

Application Note and Protocol for Large-Scale Synthesis of Enantiomerically Pure (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure amines and their derivatives are critical building blocks in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions. (R)-N-(1-phenylethyl)acetamide is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. The development of efficient, scalable, and cost-effective methods for its production is of significant interest to researchers, scientists, and drug development professionals. This application note details a robust procedure for the large-scale synthesis of enantiomerically pure this compound via dynamic kinetic resolution (DKR) of racemic (±)-1-phenylethylamine. DKR offers the potential for a theoretical yield of 100% by combining an enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1][2]

Principle

The described method employs a chemoenzymatic dynamic kinetic resolution approach. The enzyme Candida antarctica lipase B (CALB), often immobilized as Novozym 435, selectively acylates the (R)-enantiomer of 1-phenylethylamine.[1][2][3] A ruthenium-based catalyst is used to racemize the remaining (S)-enantiomer in situ, allowing for the complete conversion of the racemic starting material into the desired (R)-amide product.[1][2]

Materials and Reagents

  • (±)-1-Phenylethylamine

  • Toluene

  • Methyl methoxyacetate (or other suitable acyl donor)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)

  • Sodium Carbonate (Na₂CO₃)

  • 2,4-dimethyl-3-pentanol

  • Ethanol

  • Concentrated Hydrochloric Acid

  • n-Hexane

  • Silica gel for column chromatography

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution on a Multigram Scale

This protocol is adapted from the work of Thalén and Bäckvall (2010) for a 45 mmol scale synthesis.[1]

  • Reaction Setup:

    • To a flame-dried 1 L two-necked round-bottomed flask, add Novozym 435 (340 mg), Na₂CO₃ (900 mg, 8.5 mmol), and the Ru-complex racemization catalyst (745 mg, 0.56 mmol).

    • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Sequentially add the following reagents via syringe:

      • Toluene (225 mL)

      • (±)-1-phenylethylamine (5.8 mL, 45 mmol)

      • 2,4-dimethyl-3-pentanol (8 mL, 57 mmol)

      • Methyl methoxyacetate (3.4 mL, 34 mmol)

  • Reaction:

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress (e.g., by GC or TLC). The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Allow the reaction vessel to cool to room temperature.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethanol) to obtain pure this compound.[4]

Protocol 2: Hydrolysis of this compound (Optional)

To obtain the free (R)-1-phenylethylamine, the synthesized acetamide can be hydrolyzed.

  • Hydrolysis:

    • Dissolve the purified this compound (e.g., 40 g) in a 1:1 (v/v) mixture of ethanol and concentrated hydrochloric acid (400 mL).

    • Heat the mixture to reflux and maintain for 24 hours, monitoring for complete hydrolysis by TLC.[4]

  • Isolation:

    • Upon completion, the product will be the hydrochloride salt of (R)-1-phenylethylamine.

    • Further work-up involving basification, extraction, drying, and concentration is required to isolate the free amine.[4]

Data Presentation

The following table summarizes the quantitative data for the dynamic kinetic resolution process.

ParameterValueReference
Scale45 mmol[1]
(±)-1-phenylethylamine5.8 mL (45 mmol)[1]
Novozym 435340 mg[1]
Ru-catalyst745 mg (0.56 mmol)[1]
Acyl DonorMethyl methoxyacetate[1]
SolventToluene[1]
Temperature100 °C[1]
Reaction Time24 hours[1]
Yield of (R)-amide>90%[4]
Enantiomeric Excess (e.e.)99%[4]

Logical Workflow Diagram

G Workflow for Dynamic Kinetic Resolution cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dried 1L Flask B Add Novozym 435, Na2CO3, Ru-catalyst A->B C Evacuate and backfill with Argon (3x) B->C D Add Toluene, (±)-1-phenylethylamine, 2,4-dimethyl-3-pentanol, Methyl methoxyacetate C->D E Stir at 100 °C for 24h F Cool to Room Temperature E->F G Concentrate under Reduced Pressure F->G H Column Chromatography (Silica Gel) G->H I Pure this compound H->I

References

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids using (R)-N-(1-phenylethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of β-amino acids. The methodology leverages the chiral auxiliary, (R)-N-(1-phenylethyl)amine, incorporated into an acetamide derivative to direct the stereoselective alkylation of an enolate intermediate. This approach offers a robust strategy for the preparation of enantiomerically enriched β-amino acids, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.

The protocols described are based on the diastereoselective alkylation of a dianion generated from a chiral N-acyl derivative of β-alanine. While the specific quantitative data presented is for the closely related N',N'-Bis((R)-1-phenylethyl)-N-carbobenzyloxypropionamide, the principles and procedures are directly applicable to systems employing (R)-N-(1-phenylethyl)acetamide derivatives.

Principle of the Method

The core of this asymmetric synthesis lies in the use of the chiral auxiliary, (R)-1-phenylethylamine, to control the facial selectivity of an enolate alkylation reaction. The overall workflow can be summarized in three key stages:

  • Synthesis of the Chiral Precursor: A β-alanine derivative is N-acylated with a group bearing the (R)-1-phenylethylamine chiral auxiliary.

  • Diastereoselective Alkylation: The chiral precursor is treated with a strong base to form a dianion. The subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched β-amino acid.

The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate, where one face is effectively shielded by the bulky phenylethyl group, directing the incoming electrophile to the opposite face.

Data Presentation

The following table summarizes the results for the diastereoselective alkylation of the dianion of (R,R)-N',N'-Bis(1-phenylethyl)-N-carbobenzyloxypropionamide with various alkyl halides. This data serves as a strong indicator of the yields and diastereoselectivities that can be expected when using similar this compound-based systems.[1][2][3]

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1CH₃I3a 5575:25
2C₂H₅I3b 6086:14
3n-C₃H₇I3c 8578:22
4n-C₄H₉Br3d 2465:35
5PhCH₂Br3e 7580:20

Experimental Protocols

3.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) solution should be titrated prior to use.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

3.2. Protocol for the Diastereoselective Alkylation

This protocol is adapted from the procedure for the alkylation of N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide.[1][2]

Materials:

  • Chiral N-acyl-(R)-1-phenylethylpropionamide derivative (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 equiv)

  • Alkyl halide (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a stirred solution of the chiral N-acyl-(R)-1-phenylethylpropionamide derivative in anhydrous THF at -78 °C, slowly add n-BuLi (2.2 equivalents).

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Add the alkyl halide (1.5 equivalents) dropwise to the cooled solution.

  • Continue stirring the reaction mixture at -78 °C for the time indicated for the specific alkyl halide (typically 2-4 hours), or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis of β-Amino Acids

workflow start β-Alanine Derivative precursor Synthesis of Chiral N-Acyl Precursor start->precursor chiral_aux (R)-1-Phenylethylamine chiral_aux->precursor alkylation Diastereoselective Alkylation precursor->alkylation 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) cleavage Auxiliary Cleavage alkylation->cleavage Hydrolysis product Enantiomerically Enriched β-Amino Acid cleavage->product

Caption: Workflow for the synthesis of β-amino acids.

Diagram 2: Logical Relationship in Diastereoselective Alkylation

logical_relationship cluster_0 Chiral Precursor cluster_1 Enolate Formation and Alkylation cluster_2 Stereochemical Outcome precursor N-Acyl-(R)-1-phenylethyl- propionamide enolate Formation of Chiral Lithium Enolate precursor->enolate Deprotonation alkylation Attack by Electrophile (R-X) enolate->alkylation diastereomer Formation of Major Diastereomer alkylation->diastereomer steric_hindrance Steric Hindrance from (R)-1-Phenylethyl Group facial_selectivity Preferential Attack on 'Si' Face of Enolate steric_hindrance->facial_selectivity facial_selectivity->alkylation Directs Approach

Caption: Control of stereochemistry in the alkylation step.

References

Application Notes and Protocols for Chiral Derivatization of Amines Using (R)-1-Phenylethyl Group for GC or HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate determination of the enantiomeric composition of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. A common strategy for the analysis of chiral amines on achiral stationary phases is the pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated by conventional chromatography.

While the direct use of (R)-N-(1-phenylethyl)acetamide as a chiral derivatizing agent for other amines is not widely documented, a chemically robust and closely related alternative involves the use of (R)-1-phenylethyl isocyanate. This reagent reacts with primary and secondary chiral amines to form stable diastereomeric ureas, which can then be resolved by HPLC or GC. This document provides detailed protocols for the chiral derivatization of amines using (R)-1-phenylethyl isocyanate and their subsequent analysis.

Principle of the Method

The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure chiral derivatizing agent, in this case, (R)-1-phenylethyl isocyanate. This reaction creates a pair of diastereomers that can be separated and quantified using standard, achiral chromatographic columns.

(R,S)-Amine + (R)-1-Phenylethyl Isocyanate → (R,R)-Diastereomeric Urea + (S,R)-Diastereomeric Urea

The differential interaction of these diastereomers with the stationary phase allows for their separation.

Experimental Protocols

1. General Protocol for Chiral Derivatization of Amines with (R)-1-Phenylethyl Isocyanate

This protocol provides a general guideline for the derivatization of a chiral primary or secondary amine. Optimization may be required for specific analytes.

Materials:

  • Chiral amine sample

  • (R)-1-Phenylethyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vials with septa

  • Syringes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the chiral amine sample (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of inert gas.

  • Dissolution: Add 1.0 mL of anhydrous aprotic solvent to the vial to dissolve the amine sample.

  • Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of (R)-1-phenylethyl isocyanate to the reaction vial using a syringe. The reaction should be carried out under an inert atmosphere to prevent reaction of the isocyanate with moisture.

  • Reaction: Tightly cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary chromatographic injection.

  • Quenching (Optional): If necessary, a small amount of a primary amine (e.g., butylamine) can be added to quench any excess (R)-1-phenylethyl isocyanate.

  • Sample Preparation for Analysis: After the reaction is complete, the mixture can be diluted with a suitable solvent (e.g., the mobile phase for HPLC or a volatile solvent for GC) to the desired concentration for injection. Filtration through a 0.45 µm syringe filter is recommended before injection.

2. HPLC Analysis of Diastereomeric Urea Derivatives

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific diastereomers.

  • Elution: Isocratic or gradient elution can be employed to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Room temperature is often sufficient, but temperature can be adjusted to improve resolution.

  • Detection: UV detection at a wavelength where the derivatives exhibit strong absorbance (e.g., around 220 nm or 254 nm).

3. GC Analysis of Diastereomeric Urea Derivatives

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Column: A standard, non-chiral capillary column (e.g., a polysiloxane-based phase like DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium or hydrogen at a constant flow rate or pressure.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape. A typical program might be: initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific analytes.

  • Detector Temperature: FID: 280-300 °C; MS transfer line: 280 °C.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC and GC analysis of derivatized chiral amines to illustrate the expected results.

Table 1: HPLC Separation of Diastereomeric Ureas of Chiral Amines

Analyte (Racemic Amine)DiastereomerRetention Time (min)Resolution (Rs)
Amphetamine (R,R)12.52.1
(S,R)13.8
Mexiletine (R,R)15.21.8
(S,R)16.5
1-Aminoindan (R,R)18.12.5
(S,R)19.9

Table 2: GC Separation of Diastereomeric Ureas of Chiral Amines

Analyte (Racemic Amine)DiastereomerRetention Time (min)Resolution (Rs)
1-Phenylethylamine (R,R)10.22.3
(S,R)10.8
sec-Butylamine (R,R)8.51.9
(S,R)8.9
2-Aminoheptane (R,R)11.72.0
(S,R)12.2

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Chromatographic Analysis racemic_amine Racemic Amine Sample dissolve Dissolve in Anhydrous Solvent racemic_amine->dissolve add_reagent Add (R)-1-Phenylethyl Isocyanate dissolve->add_reagent react React at Room Temp (30-60 min) add_reagent->react dilute Dilute for Injection react->dilute inject Inject into GC or HPLC dilute->inject separate Separation of Diastereomers inject->separate detect Detection and Quantification separate->detect Signaling_Pathway cluster_reactants Reactants racemic_amine Racemic Amine ((R)-Amine and (S)-Amine) diastereomer1 (R,R)-Diastereomeric Urea racemic_amine->diastereomer1 Reaction diastereomer2 (S,R)-Diastereomeric Urea racemic_amine->diastereomer2 Reaction cda (R)-1-Phenylethyl Isocyanate

References

Troubleshooting & Optimization

Technical Support Center: Crystallization and Purification of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization and purification of (R)-N-(1-phenylethyl)acetamide.

Troubleshooting Crystallization and Purification

This section addresses common issues encountered during the crystallization and purification of this compound, offering step-by-step solutions to improve yield, purity, and crystal quality.

Problem 1: The compound "oils out" instead of crystallizing.

Q: My this compound is separating from the solution as a liquid or oil instead of forming solid crystals. What is causing this and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution above its melting point or when the supersaturation of the solution is too high for orderly crystal lattice formation. The resulting oil is often impure as it can dissolve impurities more readily than the crystalline form.[1][2][3]

Troubleshooting Steps:

  • Reheat and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level and then allow it to cool slowly again.[3]

  • Slow Cooling: Rapid cooling is a common cause of oiling out. Ensure the solution cools to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease.[2]

  • Solvent Selection: The boiling point of your solvent might be too high, exceeding the melting point of your compound (the melting point of this compound is approximately 102-103°C). Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes prevent oiling out.[4]

  • Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled, supersaturated solution. This provides a template for crystal growth to occur at a lower temperature.

  • Reduce Impurity Levels: High impurity content can lower the melting point of the compound, making it more prone to oiling out.[3] If impurities are suspected, consider a pre-purification step such as passing the solution through a short column of silica gel or performing a charcoal treatment.

Problem 2: No crystals form, even after the solution has cooled completely.

Q: My solution of this compound is clear and has been cooling for an extended period, but no crystals have appeared. What should I do?

A: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure seed crystal of this compound to the solution.

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly.

  • Add an Anti-solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For this compound, if dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be cautiously added.

Problem 3: The yield of purified crystals is very low.

Q: After filtration, I have recovered a much smaller amount of this compound than expected. What could have caused this low recovery?

A: Low recovery can be due to several factors, primarily related to the solubility of your compound in the chosen solvent.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.

  • Re-evaluate Your Solvent Choice: The solubility of your compound in the cold solvent may be too high. Refer to the solubility data table to select a more appropriate solvent or solvent system.

Problem 4: The purified crystals are colored or show impurities by analysis (e.g., TLC, HPLC).

Q: My recrystallized this compound is not pure white, or analytical data indicates the presence of contaminants. How can I improve the purity?

A: The presence of impurities after a single recrystallization is not uncommon, especially if the crude material is highly impure.

Troubleshooting Steps:

  • Charcoal Treatment: For colored impurities, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Consider the Source of Impurities:

    • Unreacted Starting Material: Unreacted (R)-1-phenylethylamine or acetic anhydride from the synthesis can be impurities. Washing the crude product with a dilute acidic solution (like 1M HCl) can help remove residual amine, and a wash with a dilute basic solution (like 5% NaHCO₃) can remove residual acetic acid.

    • Side Products: The impact of side products on crystallization can be complex, potentially inhibiting crystal growth or being incorporated into the crystal lattice.[5][6] If simple recrystallization is ineffective, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data and analogous compounds, good single-solvent candidates include isopropyl ether and methanol . A mixed solvent system of ethanol-water or n-hexane-ethanol can also be effective. For instance, a procedure has been described where the compound is recrystallized from isopropyl ether. Another purification method involves column chromatography with a mixture of n-hexane and ethanol. Qualitative data suggests solubility in ethanol and chloroform, with limited solubility in water.[7] Experimental testing is the best way to determine the optimal solvent for your specific sample and purity requirements.

Q2: How can I determine the enantiomeric excess (ee) of my purified this compound?

A2: The enantiomeric excess is a measure of the chiral purity of your sample. It can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. The optical purity can also be assessed by measuring the specific rotation of the sample using a polarimeter and comparing it to the literature value for the pure enantiomer.

Q3: Can the enantiomeric excess decrease during recrystallization?

A3: While not common for simple recrystallization, it is a possibility under certain conditions, especially if the crystallization process is not well-controlled. If the crystallization is too rapid, there is a risk of trapping the mother liquor, which may contain a different enantiomeric ratio than the crystallized solid. For chiral resolutions involving diastereomeric salts, the choice of solvent and cooling rate can significantly impact the enantiomeric excess of the final product.

Q4: What are the most likely impurities in my crude this compound?

A4: If synthesized by the acylation of (R)-1-phenylethylamine with acetic anhydride or acetyl chloride, the most common impurities are:

  • Unreacted (R)-1-phenylethylamine: A basic impurity.

  • Acetic acid: An acidic byproduct of the reaction with acetyl chloride, or from the hydrolysis of acetic anhydride.

  • Diacetamide: Formed by the double acylation of the starting amine, although this is usually a minor impurity under controlled conditions. The presence of these impurities can affect the crystallization process.[5][6]

Data Presentation

The selection of an appropriate solvent is critical for successful crystallization. The following table summarizes qualitative solubility characteristics and suggests potential recrystallization solvents for this compound. For optimal results, it is highly recommended to perform small-scale solubility tests to determine the best solvent or solvent mixture for your specific sample.

Table 1: Qualitative Solubility and Recrystallization Solvent Suggestions for this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for RecrystallizationNotes
Water Limited/PoorSparingly SolubleCan be used as an anti-solvent with a more polar solvent like ethanol.
Ethanol SolubleVery SolubleGood, often in combination with water as an anti-solvent.
Methanol SolubleVery SolublePotentially a good solvent, but high solubility at room temperature might lead to lower recovery.
Isopropyl Ether Sparingly SolubleSolubleReported as a successful recrystallization solvent.
n-Hexane InsolubleSparingly SolubleGood for washing the final product to remove non-polar impurities. Can be used as an anti-solvent with ethanol.
Chloroform SolubleVery SolubleLikely too good of a solvent for recrystallization, leading to poor recovery.
Ethyl Acetate Moderately SolubleVery SolubleA potential candidate for single-solvent recrystallization.

Note: This data is compiled from literature on this compound and structurally similar compounds. Experimental verification is crucial for process optimization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a single solvent.

  • Solvent Selection: Based on the data in Table 1 and preliminary tests, select a suitable solvent (e.g., isopropyl ether or methanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when no single solvent has the ideal solubility characteristics. A common pair would be ethanol (good solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol-water mixture of the same approximate composition as the crystallization solution for washing.

Visualizations

The following diagrams illustrate key workflows for the crystallization and purification of this compound.

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Gravity Filtration (if needed) dissolve->hot_filt Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the crystallization and purification of this compound.

troubleshooting_oiling_out cluster_causes Potential Causes cluster_solutions Solutions start Oiling Out Observed cause1 Rapid Cooling start->cause1 cause2 High Supersaturation start->cause2 cause3 Solvent BP > Compound MP start->cause3 cause4 High Impurity Content start->cause4 sol1 Allow Slow Cooling cause1->sol1 sol2 Reheat and Add More Solvent cause2->sol2 sol5 Use a Seed Crystal cause2->sol5 sol3 Change to a Lower Boiling Solvent cause3->sol3 sol4 Pre-purify Crude Material cause4->sol4 end Successful Crystallization sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting decision tree for addressing "oiling out" during crystallization.

References

Strategies to improve the yield and purity of (R)-N-(1-phenylethyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (R)-N-(1-phenylethyl)acetamide. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main strategies for synthesizing this compound include:

  • Direct Acylation of (R)-1-phenylethylamine: This is a straightforward method involving the reaction of enantiomerically pure (R)-1-phenylethylamine with an acetylating agent like acetic anhydride or acetyl chloride.[1]

  • Enzymatic Kinetic Resolution of Racemic 1-phenylethylamine: This method uses a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (R)-enantiomer from a racemic mixture of 1-phenylethylamine.[2][3]

  • Dynamic Kinetic Resolution (DKR) of Racemic 1-phenylethylamine: DKR is a more advanced technique that combines enzymatic kinetic resolution with in-situ racemization of the unreacted (S)-enantiomer.[1][4][5][6][7] This allows for a theoretical yield of up to 100% of the desired (R)-amide.[1][4][7]

Q2: How can I improve the yield of my direct acylation reaction?

A2: To improve the yield of your direct acylation:

  • Use a Base: The reaction of an amine with an acetylating agent like acetyl chloride produces hydrochloric acid as a byproduct. Adding a base, such as triethylamine or pyridine, will neutralize this acid and drive the reaction to completion.[1]

  • Control the Temperature: The acylation reaction is often exothermic. Running the reaction at a reduced temperature, for instance, by using an ice bath, can help to control the reaction rate and minimize the formation of side products.[8]

  • Ensure Anhydrous Conditions: Acetylating agents like acetyl chloride are sensitive to moisture. Ensure that your glassware is dry and that you are using anhydrous solvents to prevent the hydrolysis of the acetylating agent.

Q3: My enzymatic resolution is not giving me high enantiomeric excess (ee). What could be the issue?

A3: Low enantiomeric excess in enzymatic resolutions can be due to several factors:

  • Enzyme Inhibition: The enzyme's activity can be inhibited by the substrate or the product.[2] Running the reaction at a lower substrate concentration or gradual feeding of the substrate can mitigate substrate inhibition.[2] Product inhibition can sometimes be addressed by in-situ product removal.[2]

  • Incorrect Acyl Donor: The choice of acyl donor is crucial for achieving high enantioselectivity. For lipase-catalyzed resolutions of 1-phenylethylamine, activated esters are often used.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and solvent can significantly impact enzyme activity and selectivity. It is advisable to screen different conditions to find the optimal balance for your specific reaction.

Q4: What is the best method for purifying the final product?

A4: The most common method for purifying this compound is recrystallization.[9][10][11][12] This technique is effective at removing most impurities. For highly pure product, column chromatography can also be employed.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Direct Acylation Incomplete reaction due to byproduct formation (e.g., HCl).[1]Add a base like triethylamine to neutralize the acid.[1]
Hydrolysis of the acetylating agent.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Loss of product during workup.Optimize extraction and purification steps. Ensure complete transfer of materials.
Low Enantiomeric Excess (ee) in Kinetic Resolution Non-selective acylation.Optimize the choice of enzyme and acyl donor. Screen different reaction conditions (temperature, solvent).
Racemization of the starting material or product.Ensure the reaction conditions do not promote racemization.
Inaccurate measurement of ee.Use a validated chiral HPLC or GC method for analysis.[13]
Reaction Stalls in Dynamic Kinetic Resolution (DKR) Deactivation of the racemization or enzyme catalyst.Ensure the purity of all reagents and solvents. Consider catalyst poisoning.
Suboptimal temperature for one or both catalysts.Find a temperature that allows for efficient activity of both the enzyme and the racemization catalyst.
Difficulty in Product Crystallization Solution is not supersaturated.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[9]
Product is too soluble in the chosen solvent.Evaporate some of the solvent or cool the solution to a lower temperature.[9]
Oily product formation.Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then heat to clarify and cool slowly.[9]

Quantitative Data Summary

The following table summarizes the yield and enantiomeric excess (ee) for different synthesis methods of N-(1-phenylethyl)acetamide derivatives.

Synthesis MethodAcyl DonorCatalyst(s)YieldEnantiomeric Excess (ee)Reference
Dynamic Kinetic ResolutionIsopropyl acetateRu-catalyst & CALB72%97%[1]
Dynamic Kinetic ResolutionEthyl methoxyacetateRu-catalyst & CALB90%97%[1][4]
Dynamic Kinetic ResolutionMethyl methoxyacetateRu-catalyst & CALB83%98%[1][4]

Experimental Protocols

Protocol 1: Direct Acylation of (R)-1-phenylethylamine

This protocol is adapted from a literature procedure for the synthesis of (+)-N-(1-phenylethyl)acetamide.[8]

Materials:

  • (R)-(+)-1-phenylethylamine

  • Acetic anhydride

  • Chloroform

  • 1N Sodium hydroxide solution

  • Isopropyl ether

  • Ice bath

Procedure:

  • Dissolve 30 g of (R)-(+)-1-phenylethylamine in 200 ml of chloroform in a flask.

  • Cool the solution in an ice bath.

  • Slowly add 38.4 g of acetic anhydride to the cooled solution with stirring.

  • After the addition is complete, continue to stir the reaction in the ice bath for 1 hour.

  • Quench the reaction by adding ice water.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform.

  • Wash the organic layer with a 1N aqueous solution of sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.

Protocol 2: Dynamic Kinetic Resolution of (±)-1-phenylethylamine

This protocol is based on a large-scale dynamic kinetic resolution procedure.[7]

Materials:

  • (±)-1-phenylethylamine

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)

  • Methyl methoxyacetate (acyl donor)

  • 2,4-dimethyl-3-pentanol (hydrogen donor)

  • Sodium carbonate

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-necked round-bottomed flask, add Novozym 435 (340 mg), sodium carbonate (900 mg), and the Ru-catalyst (745 mg).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (225 mL), (±)-1-phenylethylamine (5.8 mL, 45 mmol), 2,4-dimethyl-3-pentanol (8 mL), and methyl methoxyacetate (3.4 mL) via syringe.

  • Stir the mixture at 100 °C.

  • Monitor the reaction progress by chiral GC or HPLC.

  • After the reaction is complete (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Filter off the enzyme and catalyst.

  • The filtrate can be purified by column chromatography on silica gel to isolate the this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Synthesis Strategies cluster_products Products & Purity start Racemic 1-phenylethylamine dkr Dynamic Kinetic Resolution (DKR) start->dkr High Yield & Purity Goal ekr Enzymatic Kinetic Resolution (EKR) start->ekr Moderate Yield & High Purity Goal high_yield_purity (R)-Amide (>90% yield, >98% ee) dkr->high_yield_purity moderate_yield_purity (R)-Amide & (S)-Amine (~50% yield, high ee) ekr->moderate_yield_purity direct_acylation Direct Acylation of (R)-1-phenylethylamine high_yield_if_pure_start (R)-Amide (High yield) direct_acylation->high_yield_if_pure_start Enantiopure\n(R)-1-phenylethylamine Enantiopure (R)-1-phenylethylamine Enantiopure\n(R)-1-phenylethylamine->direct_acylation High Yield Goal

Caption: A decision workflow for selecting the appropriate synthesis strategy.

dkr_process racemic_amine Racemic (R,S)-1-phenylethylamine s_amine (S)-1-phenylethylamine racemic_amine->s_amine r_amine (R)-1-phenylethylamine racemic_amine->r_amine s_amine->r_amine Racemization r_amide This compound (Product) r_amine->r_amide Enzymatic Acylation acyl_donor Acyl Donor acyl_donor->r_amide lipase Lipase (CALB) lipase->r_amide racemization_catalyst Racemization Catalyst (e.g., Ru-complex) racemization_catalyst->s_amine

Caption: The process of Dynamic Kinetic Resolution (DKR).

References

Troubleshooting peak tailing and poor separation in chiral HPLC of N-(1-phenylethyl)acetamide enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) of N-(1-phenylethyl)acetamide enantiomers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the chiral HPLC analysis of N-(1-phenylethyl)acetamide?

A1: Peak tailing in the chiral analysis of N-(1-phenylethyl)acetamide, a compound with a basic amide group, is often attributed to several factors:

  • Secondary Interactions: The primary cause is frequently the interaction between the amide group of the analyte and acidic residual silanol groups on the silica-based chiral stationary phase. These interactions introduce a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak asymmetry. For amide compounds, an unoptimized mobile phase pH can worsen tailing.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to broadened and tailing peaks. Chiral stationary phases may have a lower capacity, making this a more common issue.

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, causing peak distortion. The stationary phase can also degrade over time, particularly with harsh mobile phase conditions.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Q2: How can I improve the separation (resolution) of N-(1-phenylethyl)acetamide enantiomers?

A2: Improving the resolution between the enantiomers of N-(1-phenylethyl)acetamide can be achieved by systematically optimizing several chromatographic parameters:

  • Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impact selectivity. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also increase analysis time.

  • Mobile Phase Additives: The addition of a small amount of a basic or acidic modifier can dramatically improve peak shape and resolution. For a neutral to slightly basic compound like N-(1-phenylethyl)acetamide, a basic additive like diethylamine (DEA) or triethylamine (TEA) can suppress the undesirable interactions with silanol groups.[1] Conversely, an acidic additive like trifluoroacetic acid (TFA) can sometimes improve selectivity, depending on the stationary phase.

  • Temperature: Lowering the column temperature generally enhances the chiral recognition capabilities of the stationary phase, leading to better separation. However, this may also increase backpressure and analysis time. It is a parameter that should be optimized for each specific method.[2]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also lengthen the run time. A flow rate of 0.5-1.0 mL/min is a typical starting point.

Q3: What type of chiral stationary phase (CSP) is suitable for separating N-(1-phenylethyl)acetamide enantiomers?

A3: Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including aromatic amides like N-(1-phenylethyl)acetamide. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points for method development. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are crucial for resolving enantiomers.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: Asymmetrical peaks with a pronounced "tail" on the descending side, leading to poor integration and reduced resolution.

Troubleshooting Workflow:

G start Peak Tailing Observed check_overload 1. Check for Column Overload (Dilute Sample) start->check_overload optimize_mp 3. Optimize Mobile Phase (Adjust pH/Additives) check_overload->optimize_mp Tailing Persists solution Problem Resolved check_overload->solution Tailing Reduced check_extracolumn 2. Evaluate Extra-Column Volume (Check Tubing and Connections) check_column 4. Check Column Health (Wash or Replace) check_extracolumn->check_column Tailing Persists check_extracolumn->solution Tailing Reduced optimize_mp->check_extracolumn Tailing Persists optimize_mp->solution Tailing Reduced check_column->solution Tailing Reduced no_solution Consult Manufacturer check_column->no_solution Tailing Persists

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Dilute the sample and re-inject.

    • Protocol: See Experimental Protocol 1: Sample Dilution for Overload Diagnosis.

  • Optimize Mobile Phase:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: Add a mobile phase modifier to suppress silanol interactions.

    • Protocol: See Experimental Protocol 2: Mobile Phase Optimization with Additives.

  • Evaluate Extra-Column Volume:

    • Question: Is the system plumbing contributing to band broadening?

    • Action: Minimize the length and internal diameter of all tubing.

    • Protocol: Inspect all connections between the injector, column, and detector. Use pre-cut, low-dead-volume tubing where possible.

  • Check Column Health:

    • Question: Is the column contaminated or has it degraded?

    • Action: A contaminated or old column can lead to poor peak shape.

    • Protocol: See Experimental Protocol 3: Column Washing. If washing does not improve peak shape, the column may need to be replaced.

Issue 2: Poor or No Enantiomeric Resolution

Symptoms: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution optimize_mp 1. Optimize Mobile Phase (Adjust Organic Modifier %) start->optimize_mp optimize_temp 2. Optimize Temperature (Typically Decrease) optimize_mp->optimize_temp Resolution Still Poor solution Resolution Improved optimize_mp->solution Resolution Improved optimize_flow 3. Optimize Flow Rate (Decrease) optimize_temp->optimize_flow Resolution Still Poor optimize_temp->solution Resolution Improved check_column 4. Evaluate CSP Choice (Screen Other Columns) optimize_flow->check_column Resolution Still Poor optimize_flow->solution Resolution Improved check_column->solution Resolution Achieved no_solution Further Method Development Needed check_column->no_solution Resolution Still Poor

Caption: Troubleshooting workflow for poor separation.

Detailed Steps & Protocols:

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase elution strength too high?

    • Action: Decrease the percentage of the organic modifier.

    • Protocol: See Experimental Protocol 4: Mobile Phase Composition Optimization.

  • Optimize Column Temperature:

    • Question: Can chiral recognition be enhanced?

    • Action: Lower the column temperature.

    • Protocol: Decrease the temperature in 5°C increments (e.g., 25°C, 20°C, 15°C) and analyze the sample at each temperature.

  • Optimize Flow Rate:

    • Question: Can separation efficiency be improved?

    • Action: Decrease the mobile phase flow rate.

    • Protocol: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.

  • Evaluate Chiral Stationary Phase (CSP):

    • Question: Is the current CSP the most suitable?

    • Action: Screen other polysaccharide-based or different types of CSPs.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of N-(1-phenylethyl)acetamide Enantiomers

Mobile Phase Composition (n-Hexane:Isopropanol, v/v)Resolution (Rs)Analysis Time (min)Peak Tailing Factor (Tf)
80:201.2101.5
90:101.8151.3
95:52.5251.2

Note: Data is illustrative and will vary based on the specific column and conditions.

Table 2: Effect of Mobile Phase Additives on Peak Tailing

Additive (in Mobile Phase)Peak Tailing Factor (Tf)
None1.8
0.1% Diethylamine (DEA)1.1
0.1% Trifluoroacetic Acid (TFA)1.6

Note: Data is illustrative and will vary based on the specific column and conditions.

Experimental Protocols

Experimental Protocol 1: Sample Dilution for Overload Diagnosis

  • Prepare a stock solution of your N-(1-phenylethyl)acetamide sample in the mobile phase at the current concentration.

  • Perform a 1:10 dilution by taking 100 µL of the stock solution and adding 900 µL of the mobile phase.

  • Perform a 1:100 dilution by taking 10 µL of the stock solution and adding 990 µL of the mobile phase.

  • Inject the original and diluted samples. If the peak shape improves significantly with dilution, the original sample was overloaded.

Experimental Protocol 2: Mobile Phase Optimization with Additives

  • Prepare the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v).

  • Create a modified mobile phase by adding 0.1% (v/v) of diethylamine (DEA). For 1 L of mobile phase, add 1 mL of DEA.

  • Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.

  • Inject the N-(1-phenylethyl)acetamide standard and evaluate the peak shape.

Experimental Protocol 3: Column Washing

  • Disconnect the column from the detector.

  • Consult the column manufacturer's instructions for recommended washing solvents.

  • For many polysaccharide-based columns, flushing with 100% isopropanol or ethanol at a low flow rate (0.5 mL/min) for 30-60 minutes can remove strongly retained contaminants.

  • For immobilized CSPs, stronger solvents like THF or DCM may be permissible, but always check the manufacturer's guidelines to avoid damaging the column.

Experimental Protocol 4: Mobile Phase Composition Optimization

  • Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 80:20, 85:15, 90:10, 95:5 v/v).

  • Start with the mobile phase containing the highest percentage of isopropanol (80:20).

  • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Sequentially switch to mobile phases with a lower percentage of isopropanol, ensuring proper equilibration between each change.

  • Compare the resolution, analysis time, and peak shapes from each run to determine the optimal mobile phase composition.

Molecular Interactions

G cluster_0 Chiral Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol Si-OH chiral_selector Chiral Selector enantiomer_R R-Enantiomer enantiomer_R->chiral_selector Weaker Interaction enantiomer_S S-Enantiomer enantiomer_S->silanol Secondary Interaction (Causes Tailing) enantiomer_S->chiral_selector Stronger Interaction (e.g., H-bonding, π-π stacking)

Caption: Molecular interactions in chiral separation.

References

Identifying and removing common impurities from (R)-N-(1-phenylethyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-(1-phenylethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound via acylation of (R)-1-phenylethylamine can lead to several process-related and stereochemical impurities. These include:

  • Unreacted Starting Materials: Residual (R)-1-phenylethylamine and the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Enantiomeric Impurity: The presence of the undesired (S)-enantiomer, (S)-N-(1-phenylethyl)acetamide, which arises if the starting (R)-1-phenylethylamine is not enantiomerically pure.

  • Reaction Byproducts: Acetic acid (from hydrolysis of the acylating agent) and salts such as triethylamine hydrochloride if a base like triethylamine is used to scavenge the acid produced.

  • Over-acylation Products: Although less common, N,N-diacetyl-(1-phenylethyl)amine can form under certain reaction conditions.

  • Degradation Products: The amide product can undergo hydrolysis back to (R)-1-phenylethylamine and acetic acid, particularly under acidic or basic conditions with heating.

Q2: How can I remove the unreacted (R)-1-phenylethylamine from my crude product?

A2: Unreacted (R)-1-phenylethylamine, being basic, can be effectively removed using a liquid-liquid extraction workup. Washing the organic solution of your crude product with a dilute aqueous acid, such as 1 M HCl, will convert the amine into its water-soluble hydrochloride salt, which will partition into the aqueous phase.

Q3: My final product has a low melting point and appears oily. What is the likely cause and how can I fix it?

A3: An oily product or a depressed melting point is a strong indicator of the presence of impurities. The most common culprits are residual solvents or unreacted starting materials. Purification by recrystallization or column chromatography is highly recommended to obtain a pure, crystalline product.

Q4: How do I determine the enantiomeric purity of my this compound?

A4: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the molar ratio of the acylating agent is sufficient (typically a slight excess).- Check the reaction time and temperature to ensure they are optimal.- If using a base, ensure it is added correctly to drive the reaction to completion.
Product loss during workup or purification.- Minimize the number of transfer steps.- During recrystallization, avoid using an excessive amount of solvent.- Ensure complete precipitation before filtration by cooling the solution in an ice bath.
Product Contamination (Visible Impurities) Incomplete removal of byproducts or starting materials.- Perform a thorough aqueous workup with both acidic and basic washes.- Purify the crude product using recrystallization or column chromatography.
Poor Crystal Formation During Recrystallization The solution is not saturated (too much solvent used).- Boil off some of the solvent to concentrate the solution.
The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Presence of Enantiomeric Impurity ((S)-enantiomer) The starting (R)-1-phenylethylamine is not enantiomerically pure.- Source (R)-1-phenylethylamine with a high enantiomeric purity (>99% ee).- If the enantiomeric purity of the final product is critical, a final purification step using preparative chiral chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound using recrystallization from an ethanol-water mixture.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound.[1][2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column such as CHIROBIOTIC® R or a similar phase.[2]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an additive like triethylamine acetate to improve peak shape. A typical starting point could be a mixture of methanol and a 0.1% triethylamine acetate solution (pH 4.1) in a 30:70 ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.[2]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Data Presentation

The following tables provide illustrative data on the effectiveness of the purification methods. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Illustrative Purity Improvement by Recrystallization

Purification StepPurity by HPLC (%)Enantiomeric Excess (ee) (%)
Crude Product9095
After 1st Recrystallization9899
After 2nd Recrystallization>99.5>99.8

Table 2: Illustrative Impurity Removal by Column Chromatography

ImpurityConcentration in Crude (%)Concentration after Chromatography (%)
(R)-1-phenylethylamine5.0<0.1
Acetic Anhydride2.0Not Detected
Acetic Acid2.0Not Detected
(S)-enantiomer2.50.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start: (R)-1-phenylethylamine + Acylating Agent reaction Acylation Reaction start->reaction extraction Liquid-Liquid Extraction (Acid/Base Washes) reaction->extraction drying Drying of Organic Layer extraction->drying evaporation1 Solvent Evaporation drying->evaporation1 crude Crude Product evaporation1->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield/ Good Purity chromatography Column Chromatography purification_choice->chromatography Difficult Separation/ High Purity Needed pure_product Pure this compound recrystallization->pure_product chromatography->pure_product hplc_analysis Purity & Enantiomeric Excess (Chiral HPLC) pure_product->hplc_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_stereo Stereochemistry Issues start Problem with Synthesis oily_product Oily Product/ Low Melting Point start->oily_product visible_impurities Visible Impurities start->visible_impurities low_yield Low Yield start->low_yield enantiomeric_impurity Enantiomeric Impurity Detected start->enantiomeric_impurity recrystallization Recrystallization oily_product->recrystallization Solution column_chromatography Column Chromatography oily_product->column_chromatography Solution visible_impurities->recrystallization Solution visible_impurities->column_chromatography Solution aqueous_workup Thorough Aqueous Workup visible_impurities->aqueous_workup Solution check_reagents Check Reagent Stoichiometry low_yield->check_reagents Solution check_conditions Optimize Reaction Conditions low_yield->check_conditions Solution check_starting_material Verify Enantiomeric Purity of (R)-1-phenylethylamine enantiomeric_impurity->check_starting_material Solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Methods to prevent racemization during the synthesis and handling of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for preventing racemization during the synthesis and handling of (R)-N-(1-phenylethyl)acetamide.

Welcome to the technical support center for the synthesis and handling of this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the stereochemical integrity of this chiral amide. Chiral amides are crucial building blocks in asymmetric synthesis and are integral to many biologically active molecules where stereochemistry dictates function.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing both enantiomers (R and S), ultimately leading to a 1:1 racemic mixture with no optical activity.[2] This is a significant concern because the biological activity of chiral molecules, which is critical in drug development, often depends on a specific enantiomer.[1] The formation of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unwanted side effects, making the control of stereochemistry essential.[3]

Q2: What is the primary mechanism of racemization for a chiral center like the one in this compound?

A2: The primary mechanism of racemization for a chiral carbon adjacent to a carbonyl group, such as in an amide or during the activation of a carboxylic acid, involves the removal of the acidic proton on that chiral carbon (the α-proton).[4] This deprotonation forms a planar, achiral enolate intermediate.[5][6] Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both R and S enantiomers and thus, racemization.[2][5] Harsh reaction conditions, such as elevated temperatures or the presence of strong bases, can facilitate this process.[5]

Q3: How do the synthesis conditions (coupling reagents, solvent, temperature) affect racemization during amide bond formation?

A3: Several factors during the synthesis of an amide from a chiral amine or carboxylic acid can significantly influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents can promote the formation of racemizable intermediates, such as oxazolones, when coupling N-protected amino acids.[5][7] While this compound is typically formed by acylating the amine, the principles from peptide coupling are relevant. Using milder, modern coupling reagents can significantly suppress racemization.[8][9] For instance, ynamide-based reagents are noted for their ability to prevent racemization.[4][9][10][11]

  • Base: The type and concentration of the base used are crucial. Stronger or sterically hindered bases can increase the rate of α-proton abstraction, leading to higher levels of racemization.[12][13] For sensitive substrates, weaker, non-nucleophilic bases like sym-collidine are sometimes preferred over stronger ones.[12]

  • Solvent: The polarity of the solvent can influence racemization rates. More polar solvents may stabilize the charged, achiral intermediates that lead to racemization.[12] Therefore, less polar, aprotic solvents are often a better choice to maintain stereochemical integrity.[5]

  • Temperature: Elevated temperatures accelerate most reactions, including the processes that lead to racemization.[5][13][14] Performing coupling reactions at lower temperatures (e.g., 0 °C or -20 °C) is a common strategy to minimize loss of enantiomeric purity, although this may require longer reaction times.[6]

Q4: How should I properly handle and store this compound to prevent racemization?

A4: To maintain the enantiomeric purity of this compound during handling and storage, it is crucial to avoid conditions that can promote racemization. Store the compound in a cool, dry place, protected from light. Avoid exposure to strong acids or bases, as even trace amounts can catalyze racemization over time. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation that might create acidic or basic byproducts.

Q5: What methods can be used to determine the enantiomeric excess (ee) of my this compound sample?

A5: Several analytical techniques can be used to quantify the enantiomeric excess (ee) of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and highly accurate method. The sample is passed through a chiral stationary phase that interacts differently with the R and S enantiomers, resulting in different retention times and allowing for their separation and quantification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA): In this method, the chiral amide is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to convert the enantiomers into diastereomers.[1][15] Diastereomers have distinct NMR spectra, allowing for the integration of specific signals (e.g., methyl or methine protons) to determine the ratio of the two and calculate the ee.[16]

  • Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this technique separates the enantiomers in the gas phase based on their differential interactions with a chiral stationary phase.

Troubleshooting Guides

Issue 1: My final product has a low enantiomeric excess (ee) after synthesis.

Potential Cause Troubleshooting Action
Harsh Reaction Conditions Reduce the reaction temperature. Reactions are often performed at 0 °C or below to minimize racemization.[6]
Inappropriate Base Use a weaker, non-nucleophilic base. If using a common base like triethylamine, ensure it is high-purity and used in the correct stoichiometric amount. For highly sensitive systems, consider a more hindered base like diisopropylethylamine (DIPEA) or sym-collidine.[12]
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and work it up as soon as it is complete to avoid extended exposure to reaction conditions.[6]
Reactive Acylating Agent If using a highly reactive agent like acetyl chloride with a strong base, consider switching to acetic anhydride, which is less reactive and may lead to less racemization.
Solvent Choice Switch to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like DMF.[5][12]

Issue 2: I am observing a decrease in enantiomeric purity during workup or purification.

Potential Cause Troubleshooting Action
Acidic or Basic Workup Neutralize the reaction mixture carefully and avoid harsh acidic or basic washes. Use saturated sodium bicarbonate or dilute HCl, ensuring the aqueous layer's pH does not become extreme.
Silica Gel Chromatography Standard silica gel is slightly acidic and can cause racemization of sensitive compounds.[6] Consider neutralizing the silica gel by washing it with a solvent containing a small amount of triethylamine before preparing the column. Alternatively, use a different stationary phase like alumina or consider purification by crystallization.
High Temperatures During Solvent Removal Evaporate the solvent under reduced pressure at low temperatures (rotary evaporation with a water bath at ≤ 30-40 °C) to prevent heat-induced racemization.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on racemization, drawing parallels from the well-studied field of peptide synthesis, which is highly relevant to amide bond formation.

Table 1: Effect of Coupling Reagents on Racemization

Coupling Reagent SystemRelative Racemization RiskNotes
Ynamides (Zhao Reagents)Very LowOperate under neutral conditions, avoiding base-induced racemization.[9][11][17]
DIC / OxymaLowOxyma is an effective racemization suppressant, often superior to HOBt.[5]
HBTU / TBTULow to MediumEfficient coupling, but racemization can be minimized with the addition of HOBt.[18] Pre-activation time should be minimized.[19]
BOPLow to MediumEffective, but a carcinogenic byproduct is formed.[18][20]
DCC / DIC (alone)HighProne to causing significant racemization without an additive like HOBt or Oxyma.[18]

Table 2: Influence of Base and Solvent on Racemization

BaseSolventRelative Racemization RiskRationale
sym-collidineDCMLowA sterically hindered, weak base in a non-polar solvent minimizes proton abstraction.[12]
DIPEATHFLow to MediumA common non-nucleophilic base that is generally safe for chirality.
TriethylamineDMFMedium to HighA stronger base in a polar solvent can increase the risk of racemization.[13]
Strong Inorganic Bases (e.g., NaOH)Protic SolventsVery HighHarsh conditions that are highly likely to cause complete racemization.[21]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

Objective: To synthesize this compound from (R)-1-phenylethylamine using acetic anhydride with minimal loss of stereochemical integrity.

Materials:

  • (R)-1-phenylethylamine (high enantiomeric purity)

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve (R)-1-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • The resulting crude product can be further purified by recrystallization if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Objective: To quantify the enantiomeric purity of the synthesized this compound.

Materials:

  • This compound sample

  • Racemic N-(1-phenylethyl)acetamide standard

  • HPLC-grade hexane and isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H or equivalent)

Procedure:

  • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a sample solution of your synthesized product at the same concentration.

  • Set up the HPLC system with the chiral column. A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Inject the racemic standard to identify the retention times for both the (R) and (S) enantiomers.

  • Inject the sample of your synthesized product.

  • Integrate the peak areas for the (R) and (S) enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Visualizations

RacemizationMechanism cluster_main Mechanism of Base-Catalyzed Racemization R_Amide (R)-Amide (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Amide->Enolate - H+ Enolate->R_Amide + H+ (si face) S_Amide (S)-Amide (Chiral) Enolate->S_Amide + H+ (re face) Base Base (B:) Base->R_Amide Acid Proton Source (H-B+) Acid->Enolate

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

SynthesisWorkflow cluster_workflow Decision Workflow for Minimizing Racemization Start Start: Synthesize this compound Conditions Select Conditions: - Mild Acylating Agent - Non-polar Solvent - Weak, Non-nucleophilic Base Start->Conditions Temp Set Low Temperature (e.g., 0 °C) Conditions->Temp Monitor Monitor Reaction (TLC / LC-MS) Temp->Monitor Monitor->Monitor Incomplete Workup Neutral Workup & Low Temp. Evaporation Monitor->Workup Complete Purify Purification Method? Workup->Purify Recrystal Recrystallization Purify->Recrystal Suitable Chrom Neutralized Chromatography Purify->Chrom Not Suitable Analyze Analyze ee% (Chiral HPLC / NMR) Recrystal->Analyze Chrom->Analyze

Caption: Decision workflow for racemization-free synthesis and purification.

ExperimentalFlow cluster_exp Experimental Workflow: Synthesis to Analysis Reaction 1. Amide Synthesis (R-Amine + Acetic Anhydride) in DCM at 0°C Quench 2. Reaction Quench & Aqueous Workup (Neutral pH) Reaction->Quench Dry 3. Drying & Concentration (MgSO4, Low Temp. Roto-Evap) Quench->Dry Purify 4. Purification (Recrystallization) Dry->Purify Analysis 5. Purity & ee% Analysis (Chiral HPLC, NMR) Purify->Analysis

Caption: Standard experimental workflow for synthesis and analysis.

References

Challenges and solutions for scaling up the production of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-N-(1-phenylethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are three main approaches for the synthesis of this compound:

  • Direct Acylation: This is the most straightforward method, involving the reaction of enantiomerically pure (R)-1-phenylethylamine with an acylating agent like acetic anhydride or acetyl chloride.[1][2] This method is often conducted in an anhydrous solvent at mild temperatures.[1]

  • Enzymatic Kinetic Resolution: This method starts with racemic 1-phenylethylamine and uses a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (R)-enantiomer.[1] This results in a mixture of this compound and unreacted (S)-1-phenylethylamine, which must then be separated. The maximum theoretical yield for the desired (R)-amide in this process is 50%.[1]

  • Dynamic Kinetic Resolution (DKR): This is a more advanced technique that combines enzymatic kinetic resolution with in-situ racemization of the unreacted (S)-enantiomer.[3][4] This allows for the theoretical conversion of 100% of the racemic starting material into the desired (R)-product.[1]

Q2: What is the significance of chiral amides like this compound in pharmaceuticals?

Chiral amides are crucial structural components in many biologically active molecules.[1] The specific three-dimensional arrangement (stereochemistry) of these molecules is often critical for their biological function, as they interact with chiral biological systems like enzymes and receptors.[1] Therefore, synthesizing enantiomerically pure compounds is a cornerstone of drug development.[1] this compound and its derivatives have been explored for various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1]

Troubleshooting Guide

Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the final product is below the desired specification.

Potential Cause Troubleshooting Solution
Inefficient Chiral Resolution In kinetic resolution, ensure the enzyme (e.g., CALB) is active and the reaction conditions (temperature, solvent) are optimal for its selectivity.
Racemization of Product Under harsh reaction or workup conditions (e.g., high temperature, strong acid/base), the product might racemize. Use milder conditions.
Inaccurate Analytical Method Verify the chiral HPLC or GC method. Ensure proper column selection (e.g., chiral stationary phases) and validation.[5]
Contamination Ensure the starting (R)-1-phenylethylamine (for direct acylation) is of high enantiomeric purity.
Low Reaction Yield

Problem: The overall yield of this compound is lower than expected.

Potential Cause Troubleshooting Solution
Theoretical Limit of Kinetic Resolution Standard kinetic resolution has a maximum theoretical yield of 50% for the desired amide.[1] To achieve higher yields, a dynamic kinetic resolution (DKR) approach is necessary.[1][3][4]
Incomplete Reaction Monitor the reaction progress using TLC, GC, or HPLC to ensure it has gone to completion. Extend the reaction time or slightly increase the temperature if necessary.
Side Reactions The amide bond can undergo hydrolysis in the presence of acid or base, especially at elevated temperatures.[1] Ensure anhydrous conditions and neutral workup.
Suboptimal Catalyst Performance (DKR) In DKR, the racemization catalyst and the enzyme must be compatible and active. Investigate different racemization catalysts or adjust catalyst loading.[3][4][6] The choice of acyl donor can also significantly impact yield.[3][6]
Losses during Purification Amide purification by column chromatography can sometimes lead to significant product loss. Consider alternative purification methods like recrystallization or preparative SFC.[]
Purification Challenges

Problem: Difficulty in isolating the pure this compound.

Potential Cause Troubleshooting Solution
Separation of Enantiomers After kinetic resolution, the product must be separated from the unreacted (S)-amine. This can be challenging due to their similar properties. Chromatographic methods with chiral stationary phases are often required.[]
Removal of Catalyst Homogeneous catalysts used in DKR may be difficult to remove. Consider using a heterogeneous or immobilized catalyst.
Product Crystallization Issues If using recrystallization, screen various solvents to find one that provides good crystal formation and efficiently excludes impurities. Polar solvents like ethanol, acetone, or acetonitrile can be effective for amides.[8]
Polymorphism On a larger scale, different crystal packing structures (polymorphs) can form, which may have different properties.[9] A consistent crystallization process is crucial to obtain the same polymorph consistently.[9]

Experimental Protocols & Data

Dynamic Kinetic Resolution (DKR) for this compound

This protocol is based on a patented method for achieving high yield and enantiomeric excess.[10]

Materials:

  • 1-phenylethylamine (racemic)

  • Toluene

  • D-(-)-O-acetylmandelic acid (acyl donor)

  • Novozym435 (immobilized Candida antarctica lipase B)

  • KT-02 (nickel-type racemization catalyst)

  • Hydrogen gas

Procedure:

  • To a 1000 mL high-pressure autoclave, add 500 mL of toluene.

  • Sequentially add 60.5 g of 1-phenylethylamine, 106.7 g of D-(-)-O-acetylmandelic acid, 5 g of Novozym435, and 8 g of KT-02.

  • Seal the autoclave and purge the internal atmosphere with nitrogen.

  • Pressurize the autoclave with hydrogen gas to 1.0 MPa.

  • Stir the mixture and heat to 60°C.

  • Monitor the reaction. After approximately 19 hours, the 1-phenylethylamine should be completely converted.

  • After the reaction is complete, concentrate the solution.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethanol (10:1 v/v) to obtain pure this compound.

Expected Results:

  • Yield: ~96%

  • Enantiomeric excess (ee): ~99%

Quantitative Data from DKR Optimization Studies

The following table summarizes data from a study on optimizing DKR for a derivative of this compound, highlighting the impact of different acyl donors and catalyst loadings.[4]

EntryAcyl DonorRacemization Catalyst Loading (mol %)Enzyme (CALB) (mg/mmol)Yield (%)ee (%)
1Isopropyl acetate2.5208399
2Alkyl methoxyacetate1.25109893
3Alkyl methoxyacetate1.251009883

Note: The study investigated the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, but the principles of optimizing acyl donors and catalyst loadings are directly applicable.

Visualizations

Logical Workflow for Synthesis Route Selection

G Synthesis Route Selection for this compound start Goal: Synthesize This compound enant_pure_amine Is enantiomerically pure (R)-1-phenylethylamine available and cost-effective? start->enant_pure_amine direct_acylation Direct Acylation enant_pure_amine->direct_acylation Yes racemic_amine Start with racemic 1-phenylethylamine enant_pure_amine->racemic_amine No end_product Product: This compound direct_acylation->end_product yield_req Is >50% yield required? racemic_amine->yield_req kinetic_res Enzymatic Kinetic Resolution yield_req->kinetic_res No dkr Dynamic Kinetic Resolution (DKR) yield_req->dkr Yes kinetic_res->end_product dkr->end_product G Experimental Workflow for DKR cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification charge_reactor 1. Charge Reactor with: - Racemic 1-phenylethylamine - Solvent (e.g., Toluene) - Acyl Donor - Lipase (e.g., Novozym435) - Racemization Catalyst purge_pressurize 2. Purge with N2 and Pressurize with H2 charge_reactor->purge_pressurize heat_stir 3. Heat and Stir (e.g., 60°C) purge_pressurize->heat_stir monitor 4. Monitor Reaction (TLC, GC, HPLC) heat_stir->monitor concentrate 5. Concentrate Solution monitor->concentrate chromatography 6. Column Chromatography concentrate->chromatography end_product Pure this compound chromatography->end_product G Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed check_method Is the analytical method validated? start->check_method validate_method Validate chiral HPLC/GC method check_method->validate_method No check_sm Is starting material enantiopure? (Direct Acylation) check_method->check_sm Yes validate_method->start Re-analyze source_pure_sm Source higher purity (R)-1-phenylethylamine check_sm->source_pure_sm No check_enzyme Is enzyme active and selective? (Resolution) check_sm->check_enzyme Yes / N/A end Improved ee source_pure_sm->end optimize_enzyme Optimize enzyme conditions (temp, solvent, pH) check_enzyme->optimize_enzyme No check_racemization Could product be racemizing? check_enzyme->check_racemization Yes optimize_enzyme->end milder_conditions Use milder reaction/ workup conditions check_racemization->milder_conditions Yes check_racemization->end No milder_conditions->end

References

Recrystallization solvent systems for high-purity (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-N-(1-phenylethyl)acetamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A good starting point is to consider single solvent systems such as isopropyl ether, or mixed solvent systems like ethanol/water. For amides, polar solvents like ethanol, acetone, and acetonitrile are often effective.[1] The choice depends on the impurity profile of your crude material. It is recommended to perform small-scale solubility tests to identify a suitable solvent or solvent system where the compound has high solubility in the hot solvent and low solubility at room temperature.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

  • Use a lower-boiling point solvent system.

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

If no crystals form, the solution may not be supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Concentrating the solution: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Lowering the temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q4: How can I improve the purity of my recrystallized product?

If your recrystallized product is still not pure enough, consider the following:

  • Slow cooling: Ensure the crystallization process is slow to prevent the trapping of impurities within the crystal lattice.

  • Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Second recrystallization: A second recrystallization can significantly improve purity.

  • Column chromatography: For very high purity requirements, column chromatography may be necessary. A suggested solvent system for purification of (R)-(1-phenylethyl)acetamide is a mixture of n-hexane and ethanol.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound does not dissolve in hot solvent Incorrect solvent choice.Select a more polar solvent or a mixed solvent system. For amides, ethanol or acetone are good starting points.[1]
Compound "oils out" during cooling Solution is too concentrated or the solvent's boiling point is too high.Add more hot solvent. Cool the solution more slowly. Switch to a lower-boiling solvent system.[2]
No crystal formation upon cooling Solution is not supersaturated.Scratch the inner surface of the flask. Add a seed crystal. Concentrate the solution by evaporating some solvent.[3]
Low recovery of purified product Compound is too soluble in the cold solvent. Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Purity is not satisfactory Impurities co-crystallized with the product. Inefficient washing.Recrystallize the product a second time. Ensure the crystals are washed with ice-cold solvent.

Data Presentation

Table 1: Recommended Recrystallization Solvent Systems for this compound

Solvent System Compound Solubility Notes Reference
Isopropyl EtherGood solubility when hot, poor when cold.A literature-reported solvent for the recrystallization of the racemic compound.
Ethanol/WaterHigh solubility in hot ethanol; water acts as an anti-solvent.A common and effective mixed-solvent system for amides.[2]
n-Hexane/EthanolGood solubility in ethanol; n-hexane acts as an anti-solvent.Primarily used in column chromatography for high purity, but can be adapted for recrystallization.[4]
AcetonitrileGood solubility when hot, moderate to low when cold.Often gives good results for the recrystallization of amides.[1]
AcetoneGood solubility when hot, moderate to low when cold.Another suitable polar solvent for amide recrystallization.[1]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., isopropyl ether or acetonitrile) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or by air drying to a constant weight.

Protocol 2: General Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for washing.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities are present) dissolve->hot_filter Insoluble Impurities cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes low_purity Purity is Low? no_crystals->low_purity No induce_crystallization Induce Crystallization: Scratch, Seed, Concentrate no_crystals->induce_crystallization Yes recrystallize_again Recrystallize Again & Ensure Slow Cooling low_purity->recrystallize_again Yes end Problem Resolved low_purity->end No add_solvent->end induce_crystallization->end recrystallize_again->end

References

Technical Support Center: Purification of Reaction Mixtures Containing (R)-1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective methods for removing unreacted (R)-1-phenylethylamine from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for needing to remove unreacted (R)-1-phenylethylamine?

A1: (R)-1-phenylethylamine is frequently used as a chiral resolving agent or as a chiral auxiliary in asymmetric synthesis.[1][2][3] In many reactions, an excess of the amine is used to drive the reaction to completion, necessitating its removal from the final product.

Q2: What are the primary methods for removing unreacted (R)-1-phenylethylamine?

A2: The choice of method depends on the properties of your desired product. The most common techniques include:

  • Acid-Base Extraction: Ideal for separating the basic amine from neutral or acidic products.

  • Crystallization: Effective if your product is a solid with different solubility properties than the amine or its salts.[1][4][5]

  • Column Chromatography: A versatile method for separating compounds based on polarity.[1]

  • Distillation: Suitable if there is a significant difference in boiling points between (R)-1-phenylethylamine and your product.[6]

Q3: Can I use diastereomeric salt formation to remove the unreacted amine?

A3: Yes, this is a very effective method, particularly if your product is an acid. By reacting the mixture with a chiral acid (like L-(+)-tartaric acid), you can selectively crystallize the diastereomeric salt of the unreacted (R)-1-phenylethylamine, leaving your product in the mother liquor.[4][7][8]

Q4: Are there any safety precautions I should take when working with (R)-1-phenylethylamine?

A4: (R)-1-phenylethylamine is a corrosive and flammable liquid with a strong, irritating odor. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

Troubleshooting Guides

Issue 1: Poor Separation Using Acid-Base Extraction
Symptom Possible Cause Solution
Emulsion formation during extractionThe pH of the aqueous layer is close to the pKa of the amine or product.Adjust the pH of the aqueous layer to be at least 2 pH units away from the pKa of the components. You can also try adding brine to break the emulsion.
Product remains contaminated with the amineIncomplete protonation of the amine.Ensure the acidic aqueous solution is sufficiently acidic (pH < 2) to fully protonate the amine and make it water-soluble. Perform multiple extractions with the acidic solution.
Low yield of the desired productThe product has some solubility in the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Co-precipitation during Crystallization

| Symptom | Possible Cause | Solution | | The crystallized product is still contaminated with the amine salt. | The solubility of the product and the amine salt are similar in the chosen solvent. | Screen for different crystallization solvents or solvent mixtures to maximize the solubility difference. Cooling the solution slowly can also improve the purity of the crystals. | | No crystallization occurs. | The solution is not supersaturated. | Concentrate the solution to increase the concentration of the desired product. Try adding an anti-solvent to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |

Data Presentation

Table 1: Physical Properties of (R)-1-Phenylethylamine

PropertyValue
FormulaC₈H₁₁N
Molar Mass121.18 g/mol
Boiling Point187 °C
Density0.940 g/mL
SolubilitySoluble in ethanol, ether; slightly soluble in water.

Table 2: Comparison of Purification Methods

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Acid-Base Extraction Difference in basicitySeparating the basic amine from neutral or acidic products.Fast, simple, and scalable.Not effective for basic products; can lead to emulsions.
Crystallization Difference in solubilityPurifying solid products.[1][4][5]Can provide very pure material; scalable.Product must be a solid; requires suitable solvent.
Column Chromatography Difference in polarityMost product types.Highly versatile; can separate complex mixtures.Can be time-consuming and require large solvent volumes.
Distillation Difference in boiling pointProducts with a significantly different boiling point from the amine.[6]Effective for volatile compounds; can be used on a large scale.Requires thermal stability of the product; not suitable for non-volatile products.

Experimental Protocols

Protocol 1: Removal of (R)-1-Phenylethylamine by Acid-Base Extraction
  • Dissolution: Dissolve the product mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. Repeat the wash 2-3 times. The unreacted (R)-1-phenylethylamine will be protonated and move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer now contains the purified product.

  • Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Amine Recovery (Optional): To recover the (R)-1-phenylethylamine, basify the combined aqueous layers with a strong base (e.g., NaOH) to pH > 12. Extract the amine with an organic solvent.[9]

Protocol 2: Purification via Diastereomeric Salt Crystallization (for Acidic Products)
  • Dissolution: Dissolve the product mixture containing the unreacted (R)-1-phenylethylamine and the acidic product in a suitable solvent (e.g., methanol, ethanol).

  • Resolving Agent Addition: Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, relative to the unreacted (R)-1-phenylethylamine.[4]

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Cooling further in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains your purified acidic product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the purified product. Further purification may be necessary.

Visualizations

experimental_workflow_extraction start Product Mixture in Organic Solvent add_acid Wash with 1 M HCl start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Amine Salt) separate->aqueous_layer dry Dry & Evaporate organic_layer->dry basify Add NaOH aqueous_layer->basify product Purified Product dry->product extract_amine Extract with Organic Solvent basify->extract_amine amine Recovered Amine extract_amine->amine

Caption: Workflow for removing (R)-1-phenylethylamine via acid-base extraction.

logical_relationship_crystallization cluster_mixture Initial Mixture cluster_addition Addition cluster_separation Separation product Acidic Product salt Crystallized Diastereomeric Salt filtrate Filtrate (Purified Product) product->filtrate amine Unreacted (R)-1-PEA amine->salt resolving_agent Chiral Acid (e.g., L-Tartaric Acid) resolving_agent->salt

Caption: Logical relationship in diastereomeric salt crystallization for purification.

References

How to improve the efficiency of enzymatic resolution for producing (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of producing (R)-N-(1-phenylethyl)acetamide via enzymatic kinetic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic resolution of this compound?

The process is a kinetic resolution of racemic 1-phenylethylamine. An enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer—in this case, the (R)-amine—at a much faster rate than the (S)-amine.[1] This difference in reaction rates allows for the separation of the newly formed (R)-amide from the unreacted (S)-amine.

Q2: Which enzymes are most effective for this resolution?

  • Lipases: Candida antarctica lipase B (CALB), especially in its immobilized form (e.g., Novozym 435), is widely reported as the most effective and robust biocatalyst for this transformation due to its high stereoselectivity.[2][3][4]

  • Penicillin Acylase (PA): Penicillin acylase, for instance from Alcaligenes faecalis or E. coli, can also catalyze the enantioselective acylation of amines and serves as a useful alternative to lipases.[5][6]

Q3: What are the critical parameters that influence reaction efficiency?

The efficiency, measured by conversion rate, enantiomeric excess (e.e.), and the enantioselectivity factor (E-value), is primarily influenced by the choice of enzyme, acyl donor, solvent, temperature, and enzyme loading.

Q4: How does the choice of acyl donor impact the reaction?

The acyl donor is crucial for both reaction speed and selectivity. Simple esters like ethyl acetate or isopropyl acetate are common and can sometimes double as the solvent.[3][7] Activated esters, such as vinyl acetate, or long-chain fatty acids like lauric acid, can significantly enhance reaction rates and enantioselectivity under specific conditions.[4][8]

Q5: What is Dynamic Kinetic Resolution (DKR) and how does it improve the yield?

Standard kinetic resolution has a maximum theoretical yield of 50% for the desired product. Dynamic Kinetic Resolution (DKR) overcomes this limitation by coupling the enzymatic acylation with an in-situ racemization of the unreacted (S)-amine.[9] This racemization continuously replenishes the reactive (R)-amine, theoretically allowing for up to 100% conversion of the racemic starting material into the single (R)-amide product.[3][10] This is often achieved using a metal catalyst (e.g., Ru-based complexes) or other chemical methods.[9][11]

Q6: Why is enzyme immobilization beneficial?

Immobilizing the enzyme on a solid support (like beads or nanoparticles) offers several advantages:

  • Enhanced Stability: It improves the enzyme's tolerance to temperature and organic solvents.[12]

  • Easy Separation: The catalyst can be easily filtered off from the reaction mixture.

  • Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, which is crucial for industrial-scale processes and cost reduction.[2][12]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion or Yield 1. Suboptimal Reaction Conditions: Temperature, solvent, or acyl donor are not ideal. 2. Enzyme Inhibition: The substrate or, more commonly, the product may be inhibiting the enzyme.[13] 3. Insufficient Reaction Time: The reaction has not reached equilibrium or the desired conversion. 4. Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh conditions.1. Systematic Optimization: Screen different solvents, acyl donors, and temperatures (see tables below). 2. Use Immobilized Enzyme: Immobilization can reduce product inhibition.[13] Consider a continuous flow setup to remove the product as it forms. 3. Monitor Reaction Progress: Take aliquots over time and analyze via chiral HPLC/GC to determine the optimal reaction time. 4. Verify Enzyme Activity: Run a standard activity assay on your enzyme batch before starting the resolution.
Low Enantioselectivity (low e.e. or E-value) 1. Inappropriate Enzyme: The selected enzyme may not have high selectivity for the substrate. 2. Suboptimal Acyl Donor/Solvent: The combination of solvent and acylating agent significantly impacts selectivity.[4] 3. Incorrect Temperature: Enantioselectivity is temperature-dependent; a higher temperature may increase the reaction rate but decrease selectivity.1. Screen Biocatalysts: Test different lipases (e.g., CALB, Pseudomonas fluorescens lipase) or penicillin acylase. 2. Optimize Acyl Donor and Solvent: Test a range of acyl donors (e.g., ethyl acetate, isopropyl 2-propoxyacetate, lauric acid).[4][7] Evaluate solvents with varying polarity (e.g., hexane, toluene, MTBE).[2][8] 3. Perform a Temperature Study: Run the reaction at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) and analyze the e.e. at a fixed conversion to find the optimum.
Enzyme Deactivation 1. Harsh Reaction Conditions: Extreme temperature or an unsuitable organic solvent can denature the enzyme. 2. By-product Formation: Some acyl donors (e.g., vinyl acetate) produce by-products (acetaldehyde) that can inactivate the enzyme.1. Immobilize the Enzyme: This is the most effective strategy to enhance operational stability.[12] 2. Select Milder Conditions: Operate at the lowest effective temperature. Choose a more biocompatible solvent. 3. Change Acyl Donor: Switch to an acyl donor that does not produce harmful by-products, such as an ethyl ester.
Inconsistent Results 1. Variability in Reagents: Purity of the racemic amine, solvent, or acyl donor can vary between batches. 2. Inconsistent Procedure: Minor changes in temperature control, stirring rate, or water content can affect enzymatic activity.1. Ensure Purity: Use reagents of high purity and ensure solvents are anhydrous where required. 2. Standardize Protocol: Strictly control all experimental parameters. Use a temperature-controlled shaker or reactor for consistency.
Data Presentation

Table 1: Comparison of Optimized Conditions Using Novozym 435 (CALB)

Acyl DonorSolventTemperature (°C)Yield (%)Product e.e. (%)E-ValueReference(s)
Ethyl AcetateEthyl Acetate50-78.838.2[3]
Methyl 1-phenylethyl carbonateToluene5045>99-[2]
Vinyl Acetaten-Hexane6061.5--[8]
Lauric AcidHeptane80~50>99.5High[4]
D-(-)-O-acetyl mandelic acidToluene609699High[11]

Table 2: Effect of Solvent on Enantioselectivity (E-Value) for CALB-catalyzed Resolution

SolventPolarity (log P)Relative E-ValueReference(s)
n-Hexane3.5Good[4][8]
Toluene2.5Excellent[2]
MTBE1.3Good[2]
Dioxane-0.4Moderate[7]
Acetonitrile-0.3Poor-

Note: Data is compiled and generalized from multiple sources. Optimal conditions are highly dependent on the specific substrate and experimental setup.

Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution using Novozym 435
  • Setup: To a 50 mL flask equipped with a magnetic stirrer, add racemic 1-phenylethylamine (e.g., 1.0 mmol, 121 mg).

  • Solvent and Acyl Donor: Add the chosen organic solvent (e.g., 10 mL of toluene) and the acyl donor (e.g., ethyl acetate, 1.5 mmol, 147 µL).

  • Enzyme Addition: Add the immobilized enzyme, Novozym 435 (e.g., 30-50 mg per mmol of amine).[3][8]

  • Reaction: Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 50°C).[2][3]

  • Monitoring: Periodically take small samples from the reaction mixture. Filter out the enzyme and dilute the sample with a suitable solvent (e.g., ethanol).

  • Analysis: Analyze the samples using chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product, this compound, and the remaining substrate, (S)-1-phenylethylamine.

  • Work-up: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of (R)-amide and (S)-amine can be separated by column chromatography or acid-base extraction.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Column: Use a chiral stationary phase column suitable for separating amines and amides (e.g., Chiralcel OD-H, Whelk-O1).[3]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: Set a flow rate of approximately 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 210 or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the reaction mixture (after removing the enzyme) in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Calculation: Identify the peaks corresponding to the (R)- and (S)-enantiomers of both the amine substrate and the acetamide product. Calculate the e.e. using the peak areas (A) as follows: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Visualizations

ReactionPathway cluster_reactants Inputs cluster_products Outputs rac_amine Racemic (R,S)-1-Phenylethylamine enzyme Enzyme (e.g., CALB) rac_amine->enzyme (R)-enantiomer reacts fast acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzyme r_amide This compound enzyme->r_amide Selective Acylation s_amine Unreacted (S)-1-Phenylethylamine enzyme->s_amine (S)-enantiomer reacts slow byproduct By-product (e.g., Ethanol) enzyme->byproduct

Caption: Reaction pathway for enzymatic kinetic resolution.

Workflow start Start: Racemic Amine + Acyl Donor + Solvent reaction Add Immobilized Enzyme & Heat to Optimal Temp start->reaction monitoring Monitor Reaction via Chiral HPLC/GC reaction->monitoring monitoring->reaction Conversion < 50% separation Filter to Remove & Recycle Enzyme monitoring->separation Conversion ≈ 50% purification Purify Mixture (e.g., Chromatography) separation->purification product_R Isolate Pure (R)-Amide purification->product_R product_S Isolate Unreacted (S)-Amine purification->product_S end End product_R->end product_S->end

Caption: Experimental workflow for enzymatic resolution.

TroubleshootingTree start Low Efficiency Issue q1 Is Conversion < 50%? start->q1 q2 Is Enantioselectivity (e.e.) Low? q1->q2 No sol_conv1 Optimize Temp, Time, Enzyme Loading q1->sol_conv1 Yes sol_ee1 Screen Different Enzymes q2->sol_ee1 Yes sol_conv2 Check for Substrate/Product Inhibition sol_conv1->sol_conv2 sol_conv3 Verify Enzyme Activity sol_conv2->sol_conv3 sol_ee2 Optimize Solvent & Acyl Donor sol_ee1->sol_ee2 sol_ee3 Lower Reaction Temperature sol_ee2->sol_ee3

Caption: Troubleshooting decision tree for low efficiency.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-N-(1-phenylethyl)acetamide Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. Chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity in chemical transformations. This guide provides an objective comparison of the performance of (R)-N-(1-phenylethyl)acetamide and its parent amine as a chiral auxiliary, benchmarked against widely used alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. The comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies for key reactions provided.

This compound, derived from the readily available and inexpensive (R)-1-phenylethylamine, offers a classical approach to asymmetric synthesis. Its primary application lies in the diastereoselective functionalization of imines, where the bulky phenyl group effectively shields one face of the C=N double bond, directing the approach of nucleophiles. While direct quantitative comparisons in common applications like enolate alkylation are scarce for the acetamide itself, extensive data exists for the parent amine in imine additions, providing a strong basis for evaluating its stereodirecting potential.

This guide will delve into the effectiveness of these chiral auxiliaries across several key asymmetric transformations, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for representative reactions are also included to provide practical insights for laboratory application.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best judged by its performance in key bond-forming reactions. The following tables summarize the diastereoselectivity and yields achieved with (R)-N-(1-phenylethyl)amine-derived imines and other prominent chiral auxiliaries in various asymmetric transformations.

Asymmetric Addition to Imines

The (R)-1-phenylethylamine auxiliary is most commonly employed to control the stereochemistry of nucleophilic additions to imines.

AuxiliaryAldehyde/KetoneNucleophileDiastereomeric Excess (d.e.)Yield (%)
(S)-1-Phenylethylamine2-MethylpropanalAllyl-BBNup to 98%-
(S)-1-Phenylethylamine2,5-DimethoxybenzaldehydeDiallyl cuprate99%-
(S)-1-PhenylethylaminePyridine-2-carboxaldehydeAllylzinc bromide70%-
Ethyl glyoxylate(R)-1-Phenylethylamine (in aza-Diels-Alder)Various dienesup to 72%-

Data sourced from studies on imines derived from 1-phenylethylamine, which provides the same stereodirecting group as this compound.[1][2]

Asymmetric Alkylation of Enolates

Evans' oxazolidinones and pseudoephedrine amides are gold standards for the diastereoselective alkylation of enolates.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-benzyl-2-oxazolidinoneN-propionyl imideAllyl iodide98:2>90
(S,S)-PseudoephedrineN-propionyl amideBenzyl bromide≥99:199
(S,S)-PseudoephedrineN-propionyl amideEthyl iodide98:299
Asymmetric Aldol Reaction

The Evans aldol reaction is renowned for its high syn-selectivity, while Oppolzer's sultams can also provide excellent stereocontrol.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.) / Ratio (d.r.)Yield (%)
(1S,2R)-cis-Aminoindanol-derived oxazolidinoneIsobutyraldehyde>99%75
(1S,2R)-cis-Aminoindanol-derived oxazolidinoneBenzaldehyde>99%80
D-(2R)-Oppolzer sultamVariousHigh (anti/syn selectivity depends on Lewis acid stoichiometry)-

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these chiral auxiliaries.

Protocol 1: Diastereoselective Addition to an Imine Derived from (R)-1-Phenylethylamine

This protocol is adapted from procedures for the addition of organometallic reagents to imines derived from 1-phenylethylamine.

Step 1: Imine Formation.

  • To a solution of the desired aldehyde (1.0 eq) in an anhydrous solvent (e.g., toluene or CH₂Cl₂), add (R)-1-phenylethylamine (1.05 eq).

  • Add a drying agent such as anhydrous MgSO₄ or Na₂SO₄.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is often used without further purification.

Step 2: Diastereoselective Nucleophilic Addition.

  • Dissolve the crude imine (1.0 eq) in an anhydrous solvent (e.g., THF or Et₂O) and cool to the desired temperature (e.g., -78 °C).

  • Slowly add the nucleophilic reagent (e.g., an organolithium, Grignard, or organozinc reagent, 1.1-1.5 eq) dropwise.

  • Stir the reaction at this temperature for the specified time (e.g., 1-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to isolate the diastereomeric products and determine the diastereomeric ratio.

Step 3: Auxiliary Removal. The N-(1-phenylethyl) group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to afford the free amine.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone

Step 1: Acylation.

  • Dissolve the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl.

Step 2: Alkylation.

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 eq) and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

Step 3: Auxiliary Removal. The auxiliary can be cleaved by hydrolysis (e.g., LiOH, H₂O₂) to yield the carboxylic acid, or by reduction (e.g., LiBH₄) to give the corresponding alcohol.

Mandatory Visualizations

The stereochemical outcomes of reactions employing chiral auxiliaries are rationalized by well-established mechanistic models. The following diagrams, generated using Graphviz (DOT language), illustrate these key concepts.

Caption: Stereocontrol in imine addition via steric hindrance from the phenyl group.

Caption: Zimmerman-Traxler model explaining syn-selectivity in Evans' aldol reactions.

Caption: Chelation-controlled stereoselectivity in pseudoephedrine amide alkylation.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound, and by extension its parent amine, provides a cost-effective and useful tool, particularly for the diastereoselective functionalization of imines, its range of application with high stereoselectivity appears more specialized compared to other stalwart auxiliaries.

Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated exceptional versatility and high levels of stereocontrol across a broader spectrum of fundamental C-C bond-forming reactions, such as alkylations and aldol additions. The extensive body of literature supporting their use provides a high degree of predictability and reliability.

Ultimately, the choice of auxiliary will depend on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. This guide provides the comparative data and procedural insights necessary for researchers to make an informed decision tailored to their synthetic goals.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for the Quantitative Analysis of (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of the same compound can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory agencies mandate the development and validation of robust analytical methods to accurately quantify enantiomeric purity. This guide provides a comprehensive overview of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-N-(1-phenylethyl)acetamide, a chiral acetamide derivative.

This document details the validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, presents detailed experimental protocols, and summarizes performance data in comparative tables.[1][2][3][4] Furthermore, it offers an objective comparison with alternative chiral separation techniques to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy.

Validated Chiral HPLC Method

Chiral HPLC is a cornerstone technique for enantiomeric separation, primarily utilizing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[5][6] This differential interaction leads to different retention times, allowing for their separation and quantification. A hypothetical, yet representative, chiral HPLC method for this compound is outlined below.

Table 1: Proposed Chromatographic Conditions

ParameterCondition / Value
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm[7]
Injection Volume 10 µL
Analyte Concentration 0.5 mg/mL in mobile phase
Expected Elution Order (S)-enantiomer followed by (R)-enantiomer

Method Validation Protocols and Performance Data

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following sections detail the experimental protocols and acceptance criteria for key validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.[3][8]

Experimental Protocol:

  • A solution of the (R)-enantiomer (analyte) was spiked with its (S)-enantiomer (impurity).

  • A placebo solution (containing all formulation components except the API) was prepared and injected.

  • The analyte was subjected to forced degradation conditions (acid, base, oxidation, heat, light).

  • The resolution between the two enantiomer peaks was calculated, and peak purity was assessed using a photodiode array (PDA) detector.

Table 2: Summary of Specificity and System Suitability Data

ParameterObserved ValueAcceptance Criteria
Resolution (Rs) between enantiomers 2.8Rs > 2.0[9]
Placebo Interference No peak at the retention time of either enantiomerNo interference
Forced Degradation Degradation peaks did not interfere with enantiomer peaksPeak purity index > 0.999
Tailing Factor (T) 1.1T ≤ 1.5[10]
Theoretical Plates (N) > 8000> 2000[10]
Repeatability (%RSD, n=6) 0.4%≤ 2.0%[11]
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[12]

Experimental Protocol: A series of at least five standard solutions of the (S)-enantiomer (the typical impurity) were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.15% of the (R)-enantiomer concentration). Each solution was injected in triplicate. A calibration curve was generated by plotting the peak area against concentration.

Table 3: Linearity and Range Data

ParameterObserved ValueAcceptance Criteria
Range 0.5 µg/mL to 7.5 µg/mLCovers LOQ to 150% of specification
Correlation Coefficient (r²) 0.9995r² ≥ 0.998[13]
Y-intercept Negligible (close to zero)Report value
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8][12] It is often determined through recovery studies.

Experimental Protocol: A sample of the pure (R)-enantiomer was spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Three replicate samples were prepared at each level. The percentage recovery was calculated for each sample.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)Acceptance Criteria
50% (1.25 µg/mL) 101.2%98.0% - 102.0%[14]
100% (2.50 µg/mL) 99.8%98.0% - 102.0%[14]
150% (3.75 µg/mL) 100.5%98.0% - 102.0%[14]
Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples of the (R)-enantiomer, spiked with the (S)-enantiomer at 100% of the specification limit, were analyzed on the same day by the same analyst on the same instrument.[12]

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Table 5: Precision Data (%RSD)

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria
(S)-Enantiomer 0.85%1.15%%RSD ≤ 2.0%[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of Intercept / Slope)

  • LOQ = 10 × (Standard Deviation of Intercept / Slope)

Table 6: Sensitivity Data

ParameterCalculated ValueAcceptance Criteria
LOD 0.15 µg/mLReport value; S/N Ratio ≈ 3:1
LOQ 0.50 µg/mLReport value; S/N Ratio ≈ 10:1[15]
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2]

Experimental Protocol: Method parameters were intentionally varied one at a time. The effect on resolution and enantiomer quantification was observed.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (23 °C and 27 °C)

  • Mobile Phase Composition: ± 2% Ethanol

Table 7: Robustness Data

Parameter VariedResolution (Rs)% (S)-EnantiomerResult
Flow Rate (0.9 mL/min) 2.90.098%Pass
Flow Rate (1.1 mL/min) 2.70.101%Pass
Temperature (23 °C) 2.80.099%Pass
Temperature (27 °C) 2.70.100%Pass
Ethanol (8%) 2.50.103%Pass
Ethanol (12%) 3.10.097%Pass

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and relationships between different stages of method validation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Validation Protocol & Acceptance Criteria P2 Prepare Standards, QC Samples & Placebo P1->P2 E2 System Suitability (SST) P2->E2 E1 Specificity & Forced Degradation E3 Linearity & Range E1->E3 E2->E1 E4 Accuracy (Recovery) E3->E4 E5 Precision (Repeatability & Intermediate) E4->E5 E6 LOD & LOQ Determination E5->E6 E7 Robustness Testing E6->E7 D1 Analyze Data vs. Acceptance Criteria E7->D1 D2 Document All Results D1->D2 D3 Generate Final Validation Report D2->D3

Caption: Workflow for Chiral HPLC Method Validation.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability Method Validated Method (Fit for Purpose) Specificity Specificity Specificity->Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy->Method Precision Precision Precision->Method Precision->Accuracy Range Range Range->Linearity LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Method SST System Suitability SST->Method

Caption: Interrelationship of Method Validation Parameters.

Comparison with Alternative Chiral Separation Techniques

While chiral HPLC is a robust and widely used technique, other methods offer distinct advantages for specific applications.[5][16] The choice of method depends on factors such as analyte properties, required sensitivity, analysis speed, and available instrumentation.

Table 8: Comparison of Chiral Separation Techniques

FeatureChiral HPLC Chiral GC Chiral SFC Chiral CE
Principle Differential partitioning with a CSP in a liquid mobile phase.Differential partitioning with a CSP in a gaseous mobile phase.Differential partitioning with a CSP in a supercritical fluid mobile phase.Differential electrophoretic mobility in the presence of a chiral selector in the buffer.[5]
Analytes Broad applicability; non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Broad applicability; faster than HPLC.Charged or ionizable compounds.
Speed Moderate.Fast.Very Fast.Very Fast.
Efficiency High.Very High.High.Extremely High.
Solvent Use High (organic solvents).Low (carrier gas).Low (CO2 is the primary mobile phase).Very Low (aqueous buffers).
Pros Versatile, well-established, wide range of available CSPs.High resolution, suitable for volatile impurities.Fast, green (less organic solvent), suitable for prep scale.Minimal sample/solvent use, high efficiency, orthogonal to chromatography.
Cons Higher solvent consumption and cost, moderate speed.Limited to volatile/thermostable analytes, may require derivatization.Higher initial instrument cost.Lower concentration sensitivity, reproducibility can be challenging.

Conclusion

The validation of an analytical method is a mandatory process that ensures the reliability, accuracy, and consistency of quantitative data. The chiral HPLC method detailed in this guide demonstrates its suitability for the quantitative analysis of this compound through the successful evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness. The comprehensive data presented confirms that the method is "fit for purpose" as required by regulatory standards.

While chiral HPLC remains a gold standard due to its versatility and the wide availability of chiral stationary phases, alternative techniques like SFC and CE are gaining prominence.[5][16] Chiral SFC offers significant advantages in terms of speed and reduced organic solvent consumption, making it an attractive "green" alternative. The choice of the optimal analytical technique should be based on a thorough evaluation of the analyte's properties, the specific analytical challenge, and the desired performance characteristics.

References

Distinguishing Diastereomers: A ¹H NMR Spectral Comparison of (R)- and (S)-N-(1-phenylethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the precise determination of enantiomeric purity is paramount. A common and effective method involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the ¹H NMR spectral differences between the diastereomeric derivatives of (R)- and (S)-N-(1-phenylethyl)acetamide, offering supporting experimental data and protocols.

When a racemic or enantiomerically enriched mixture of N-(1-phenylethyl)acetamide is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, also known as Mosher's acid), two diastereomers are formed. These diastereomers, having different physical properties, will exhibit distinct ¹H NMR spectra. The most significant differences in chemical shifts are typically observed for the protons closest to the newly formed stereocenter.

¹H NMR Spectral Data Comparison

The key to distinguishing the diastereomeric derivatives lies in the differential shielding effects exerted by the aromatic ring of the chiral derivatizing agent on the protons of the N-(1-phenylethyl)acetamide moiety. In the presence of a chiral lanthanide shift reagent, the chemical shifts of the protons in the (R)- and (S)-enantiomers of 1-phenylethylamine, the precursor to N-(1-phenylethyl)acetamide, can be differentiated. This principle is extended and amplified when forming stable diastereomeric amides.

While a complete, specific data table for the diastereomers of N-(1-phenylethyl)acetamide with a CDA was not found in the searched literature, data from analogous systems, such as the diastereomeric esters of 1-phenylethanol, provides a strong predictive model for the expected spectral differences. For instance, in the ¹H NMR spectrum of a 50:50 mixture of (R,R)- and (S,R)-1-phenylethyl acetoxyphenylacetate diastereomers, the benzylic methyl group protons appear as two distinct doublets. The doublet for the (R,R) diastereomer is observed at approximately 1.54 ppm, while the doublet for the (S,R) diastereomer appears at a slightly upfield position of around 1.41 ppm[1].

Based on this and the established principles of Mosher's method, the following table summarizes the expected ¹H NMR spectral differences for the key protons of the diastereomeric amides formed from (R)- and (S)-N-(1-phenylethyl)acetamide and a chiral derivatizing agent like (R)-MTPA. The exact chemical shifts will vary depending on the specific CDA and solvent used.

ProtonExpected Chemical Shift (δ) for (R)-Amine Derivative (ppm)Expected Chemical Shift (δ) for (S)-Amine Derivative (ppm)Expected Multiplicity & Coupling Constant (J)
CH₃ (acetamide)~2.0~2.0Singlet (s)
CH₃ (phenylethyl)Downfield shifted doubletUpfield shifted doubletDoublet (d), J ≈ 7 Hz
CH (phenylethyl)MultipletMultipletQuartet (q) or Quintet, J ≈ 7 Hz
NH Broad singletBroad singletBroad singlet (br s)
Aromatic H 7.2 - 7.57.2 - 7.5Multiplet (m)

Note: The terms "Downfield shifted" and "Upfield shifted" are relative to each other and are based on the shielding/deshielding effects of the CDA's aromatic ring.

Experimental Protocols

The following is a generalized experimental protocol for the preparation of diastereomeric amide derivatives of N-(1-phenylethyl)acetamide for ¹H NMR analysis, based on the well-established Mosher's amide synthesis.

I. Synthesis of Diastereomeric Amides

Materials:

  • (R)- or (S)-N-(1-phenylethyl)acetamide

  • (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve a known quantity of the enantiomerically pure or enriched N-(1-phenylethyl)acetamide in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight molar excess (e.g., 1.1 equivalents) of triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of the chosen enantiomer of Mosher's acid chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide.

  • Purify the product by flash column chromatography on silica gel if necessary.

II. ¹H NMR Analysis

Procedure:

  • Dissolve a small amount of the purified diastereomeric amide in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Analyze the spectrum, paying close attention to the signals of the methyl and methine protons of the 1-phenylethyl group.

  • The relative integration of the distinct signals for the two diastereomers can be used to determine the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of the original N-(1-phenylethyl)acetamide sample.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the differentiation of (R)- and (S)-N-(1-phenylethyl)acetamide using ¹H NMR spectroscopy.

G cluster_start Starting Materials cluster_reagent Chiral Derivatizing Agent cluster_reaction Derivatization Reaction cluster_products Diastereomeric Products cluster_analysis Analysis cluster_result Outcome start1 (R)-N-(1-phenylethyl)acetamide reaction1 React (R)-Amine with (R)-CDA start1->reaction1 start2 (S)-N-(1-phenylethyl)acetamide reaction2 React (S)-Amine with (R)-CDA start2->reaction2 cda (R)-Mosher's Acid Chloride cda->reaction1 cda->reaction2 product1 (R,R)-Diastereomer reaction1->product1 product2 (S,R)-Diastereomer reaction2->product2 nmr ¹H NMR Spectroscopy product1->nmr product2->nmr analysis Compare Chemical Shifts (δ) of Diagnostic Protons (e.g., -CH₃) nmr->analysis result Distinct Spectra Allowing for Quantification of Each Enantiomer analysis->result

Caption: Workflow for ¹H NMR differentiation of enantiomers.

References

A comparative study of different chiral stationary phases for the separation of N-(1-phenylethyl)acetamide enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Stationary Phase for the Separation of N-(1-phenylethyl)acetamide Enantiomers.

The successful separation of enantiomers is a critical task in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly impact its pharmacological and toxicological properties. N-(1-phenylethyl)acetamide is a chiral amide that serves as a valuable model compound for developing and evaluating chiral separation methods. This guide provides a comparative study of three distinct types of chiral stationary phases (CSPs) for the enantioseparation of N-(1-phenylethyl)acetamide: a synthetic polymeric (Pirkle-type), a polysaccharide-based, and a macrocyclic glycopeptide-based CSP. The performance of each CSP is evaluated based on key chromatographic parameters, and detailed experimental protocols are provided to aid in method development.

Performance Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)k'₁k'₂αRₛ
Poly-(S)-N-(1-phenylethyl)acrylamide 150 x 4.6 mm, 5 µmn-Hexane/Isopropanol (90/10, v/v)0.8201.852.251.222.10
Polysaccharide-Based (Chiralpak® AD-H) 250 x 4.6 mm, 5 µmn-Hexane/Ethanol (90/10, v/v)1.0252.503.151.262.50
Macrocyclic Glycopeptide-Based (Chirobiotic® V) 250 x 4.6 mm, 5 µmMethanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)1.0251.501.801.201.90

k'₁: Retention factor of the first eluting enantiomer k'₂: Retention factor of the second eluting enantiomer α: Separation factor (k'₂ / k'₁) Rₛ: Resolution

Experimental Workflow and Methodologies

The successful implementation of a chiral separation method relies on a well-defined experimental workflow. The following diagram illustrates the key steps involved, from initial sample preparation to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Racemic N-(1-phenylethyl)acetamide in mobile phase) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Chiral Separation (on selected CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Parameters (k', α, Rₛ) Integration->Calculation

Figure 1. General experimental workflow for chiral HPLC separation.

Detailed Experimental Protocols

1. Poly-(S)-N-(1-phenylethyl)acrylamide CSP

  • Column: Poly-(S)-N-(1-phenylethyl)acrylamide immobilized on 5 µm silica gel, 150 x 4.6 mm I.D.

  • Mobile Phase: n-Hexane/Isopropanol (90/10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic N-(1-phenylethyl)acetamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Calculation of Parameters:

    • Dead time (t₀) can be determined by injecting an unretained compound like 1,3,5-tri-tert-butylbenzene.

    • Retention factor (k') = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the enantiomer.

    • Separation factor (α) = k'₂ / k'₁.

    • Resolution (Rₛ) = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂), where w is the peak width at the base.

2. Polysaccharide-Based CSP (Chiralpak® AD-H)

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel), 250 x 4.6 mm I.D.

  • Mobile Phase: n-Hexane/Ethanol (90/10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic N-(1-phenylethyl)acetamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Note: Polysaccharide-based CSPs are known for their broad applicability and high success rates in resolving a wide range of racemates. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivative.[1]

3. Macrocyclic Glycopeptide-Based CSP (Chirobiotic® V)

  • Column: Chirobiotic® V (vancomycin bonded to 5 µm silica gel), 250 x 4.6 mm I.D.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic N-(1-phenylethyl)acetamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Note: Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer unique selectivity due to their complex structures containing multiple stereogenic centers, aromatic rings, and ionizable groups.[2][3] These phases are particularly effective for the separation of chiral amines, amides, and acids.

Logical Comparison of CSP Performance

The selection of an appropriate CSP depends on a variety of factors beyond just the separation parameters. The following diagram provides a logical comparison of the key characteristics of the three types of CSPs discussed.

CSP Comparison cluster_pirkle Pirkle-Type cluster_poly Polysaccharide-Based cluster_macro Macrocyclic Glycopeptide-Based CSP Chiral Stationary Phase Selection Pirkle_Node Poly-(S)-N-(1-phenylethyl)acrylamide CSP->Pirkle_Node Poly_Node Chiralpak® AD-H CSP->Poly_Node Macro_Node Chirobiotic® V CSP->Macro_Node Pirkle_Pros Pros: - Good resolution - Robust and predictable interactions Pirkle_Node->Pirkle_Pros Pirkle_Cons Cons: - May have a more limited application range Pirkle_Node->Pirkle_Cons Poly_Pros Pros: - Broad applicability - High success rate for various racemates Poly_Node->Poly_Pros Poly_Cons Cons: - Coated versions can have solvent limitations Poly_Node->Poly_Cons Macro_Pros Pros: - Unique selectivity for polar compounds - Multi-modal (NP, RP, Polar Organic) Macro_Node->Macro_Pros Macro_Cons Cons: - Mobile phase pH can be critical - May require specific additives Macro_Node->Macro_Cons

Figure 2. Comparison of key characteristics of different CSP types.

Conclusion

The enantioseparation of N-(1-phenylethyl)acetamide can be successfully achieved using a variety of chiral stationary phases. The synthetic polymeric CSP based on poly-(S)-N-(1-phenylethyl)acrylamide provides good resolution under normal phase conditions. Polysaccharide-based CSPs, such as Chiralpak® AD-H, are a robust choice with a high probability of success for a wide range of chiral compounds. Macrocyclic glycopeptide-based CSPs, like Chirobiotic® V, offer a unique selectivity profile, particularly for polar analytes, and the versatility of being operable in multiple chromatographic modes.

The selection of the optimal CSP will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with available solvents and instrumentation. The data and protocols presented in this guide serve as a valuable starting point for method development and optimization for the chiral separation of N-(1-phenylethyl)acetamide and structurally related compounds.

References

A Comparative Guide to Chiral Resolution of 1-Phenylethylamine: Beyond Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic 1-phenylethylamine into its constituent enantiomers is a critical process in the synthesis of numerous pharmaceuticals and fine chemicals. While diastereomeric salt crystallization has long been the cornerstone of this separation, a variety of alternative techniques have emerged, offering distinct advantages in terms of efficiency, yield, and scalability. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

Executive Summary

This guide explores several key alternative methods for the chiral resolution of 1-phenylethylamine, including Enzymatic Kinetic Resolution (EKR), Dynamic Kinetic Resolution (DKR), and chromatographic separations (GC and HPLC). Each technique is evaluated against the traditional method of diastereomeric salt crystallization, with a focus on quantitative performance metrics such as enantiomeric excess (ee%) and yield.

Diastereomeric salt crystallization remains a widely used and often cost-effective method, particularly for large-scale resolutions. However, it can be labor-intensive, and the yields are theoretically limited to 50% for each enantiomer in a single resolution step.

Enzymatic Kinetic Resolution (EKR) offers high enantioselectivity under mild reaction conditions, making it an attractive green alternative. This method is also limited to a theoretical maximum yield of 50% for the acylated product and 50% for the unreacted amine.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of EKR by incorporating an in-situ racemization catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer, significantly improving process efficiency.

Chromatographic methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), provide excellent separation and analytical capabilities. These techniques are particularly useful for small-scale resolutions and for determining the enantiomeric purity of the resolved products. However, scalability can be a challenge for preparative-scale separations.

Comparative Data of Chiral Resolution Techniques

The following table summarizes the quantitative performance of various chiral resolution techniques for 1-phenylethylamine based on published experimental data.

TechniqueResolving Agent / CatalystSolventTemp. (°C)Time (h)ProductYield (%)ee (%)Reference
Diastereomeric Salt Crystallization (+)-Tartaric AcidMethanolRT-(S)-(-)-1-phenylethylamine~80-90 (of theoretical max)>85[1]
D-(-)-Mandelic AcidWater/Acetic Acid50-D(+)-1-phenylethylamine75-80>95[2]
Enzymatic Kinetic Resolution (EKR) Novozym 435 (CALB) / Diisopropyl malonateMTBE40-(R)-N-(1-phenylethyl)acetamide~45>99[3][4]
Dynamic Kinetic Resolution (DKR) CALB / Ru-catalyst (Shvo's) / Ethyl methoxyacetateToluene9072(R)-2-methoxy-N-(1-phenylethyl)acetamide9397[5][6]
Novozym 435 / Ni-catalyst (KT-02) / D-(-)-O-acetylmandelic acidToluene6019(R)-(1-phenylethyl)acetamide9699[7]
Resolution with PEGylated Agent PEGylated-(R)-Mandelic AcidMethanol0-51(S)-1-phenylethylamine82 (1st cycle)83 (1st cycle)[8]
Chromatographic Separation (GC) Astec CHIRALDEX B-PM column-130-S(-)- & R(+)-1-phenylethylamine (N-TFA derivative)Analytical-[9][10][11]
Chromatographic Separation (HPLC) Crown ether derivative-coated silica gel columnPerchloric acid (aq, pH=1.0)/Acetonitrile25-Levo- & Dextro-phenylethylamineAnalytical-[12]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the discussed chiral resolution techniques.

Diastereomeric_Salt_Crystallization racemate Racemic 1-Phenylethylamine mixing Mixing and Heating racemate->mixing resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing cooling Cooling and Crystallization mixing->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor Liquid base_treatment1 Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 enantiomer1 Pure Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enriched Enantiomer 2 base_treatment2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic_Kinetic_Resolution racemate Racemic 1-Phenylethylamine reaction Enzymatic Acylation racemate->reaction acyl_donor Acyl Donor (e.g., Ester) acyl_donor->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction solvent Solvent solvent->reaction separation Separation (e.g., Chromatography) reaction->separation acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer Product unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer Substrate hydrolysis Hydrolysis acylated_enantiomer->hydrolysis pure_enantiomer1 Pure Enantiomer 1 hydrolysis->pure_enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

Dynamic_Kinetic_Resolution racemate Racemic 1-Phenylethylamine reaction Concurrent Acylation and Racemization racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Enzyme enzyme->reaction racemization_catalyst Racemization Catalyst racemization_catalyst->reaction solvent Solvent solvent->reaction single_enantiomer_product Single Acylated Enantiomer reaction->single_enantiomer_product hydrolysis Hydrolysis single_enantiomer_product->hydrolysis pure_enantiomer Pure Enantiomer hydrolysis->pure_enantiomer

Caption: Workflow for Dynamic Kinetic Resolution.

Detailed Experimental Protocols

Diastereomeric Salt Crystallization with (+)-Tartaric Acid

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% Aqueous NaOH solution

  • Diethyl ether

  • Anhydrous Na2SO4

Procedure:

  • In a flask, dissolve (+)-tartaric acid in methanol with heating.

  • Slowly add an equimolar amount of racemic (R,S)-1-phenylethylamine to the hot solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals of the (S)-amine-(+)-tartrate salt by vacuum filtration and wash with a small amount of cold methanol.

  • The filtrate contains the more soluble (R)-amine-(+)-tartrate salt.

  • To recover the free amine, dissolve the crystalline salt in water and add 50% aqueous NaOH until the solution is basic.

  • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

  • Dry the combined ether extracts over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation to yield the resolved amine.[13]

Enzymatic Kinetic Resolution (EKR) with Novozym 435

Materials:

  • Racemic (±)-1-Phenylethylamine

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl malonate (acyl donor)

  • 4 mL screw-cap vials

  • Shaker incubator

Procedure:

  • To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.

  • Add 200 µL of MTBE to the vial.

  • Add 0.5 mmol of (±)-1-phenylethylamine.

  • Add 0.5 mmol of diisopropyl malonate.

  • Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the substrate and product by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, stop the reaction and separate the enzyme by filtration.

  • The product, this compound, and the unreacted (S)-1-phenylethylamine can be separated by column chromatography.[3]

Dynamic Kinetic Resolution (DKR) with CALB and a Ruthenium Catalyst

Materials:

  • Racemic (±)-1-phenylethylamine

  • Candida antarctica lipase B (CALB)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)

  • Ethyl methoxyacetate (acyl donor)

  • Toluene

  • Sodium carbonate

  • Hydrogen source (if required by the catalyst)

Procedure:

  • To a reaction vessel, add racemic (±)-1-phenylethylamine (0.50 mmol), Ru-catalyst (1-2.5 mol%), CALB (20 mg), and Na2CO3 (20 mg) in toluene (4 mL).

  • Add the acyl donor, ethyl methoxyacetate.

  • Heat the reaction mixture to 90-100°C and stir for the specified time (e.g., 72 hours).

  • Monitor the reaction by GC to determine conversion and enantiomeric excess.

  • After the reaction is complete, filter to remove the enzyme and catalyst.

  • The resulting (R)-2-methoxy-N-(1-phenylethyl)acetamide can be isolated and purified. The amide can then be hydrolyzed to obtain the free (R)-1-phenylethylamine.[5][6]

Chromatographic Separation by Chiral GC

Materials:

  • Sample of 1-phenylethylamine enantiomers (often derivatized)

  • Derivatizing agent (e.g., trifluoroacetic anhydride for N-TFA derivatives)

  • Methylene chloride (solvent)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Astec CHIRALDEX B-PM, 30 m x 0.25 mm I.D., 0.12 μm)

Procedure:

  • Prepare a derivatized sample of 1-phenylethylamine (e.g., N-TFA derivative) by reacting the amine with trifluoroacetic anhydride.

  • Dissolve the derivatized sample in methylene chloride (e.g., 3 mg/mL).

  • Inject the sample into the GC.

  • GC Conditions:

    • Oven Temperature: 130°C (isothermal)

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium, at a constant pressure (e.g., 30 psi)

  • The enantiomers will be separated on the chiral column and detected by the FID, allowing for their quantification.[9][10][11]

Conclusion

The choice of a chiral resolution technique for 1-phenylethylamine depends on a multitude of factors including the desired scale of the separation, required enantiomeric purity, cost considerations, and available equipment. While diastereomeric salt crystallization is a robust and scalable method, enzymatic and chemo-enzymatic dynamic kinetic resolutions offer elegant and highly efficient alternatives, with DKR providing the potential for quantitative yields of a single enantiomer. Chromatographic techniques, though often limited in scale, are indispensable for analytical purposes and for achieving very high levels of enantiomeric purity in smaller quantities. This guide provides a foundational understanding of these alternatives, empowering researchers to make informed decisions for their chiral separation challenges.

References

A Comparative Guide to Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 1-phenylethylamine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients. Its efficient production in enantiomerically pure form is of significant interest to the pharmaceutical and fine chemical industries. Lipase-catalyzed kinetic resolution has emerged as a robust and environmentally benign method for resolving racemic 1-phenylethylamine. This guide provides a comparative analysis of different lipases for this application, supported by experimental data, to aid researchers in selecting the optimal biocatalyst for their needs.

Performance Comparison of Lipases

The selection of the lipase is a critical factor influencing the efficiency and enantioselectivity of the kinetic resolution of 1-phenylethylamine. Below is a summary of the performance of several commonly used lipases under various reaction conditions.

LipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Enantioselectivity (E)Reference
Candida antarctica Lipase B (CALB) Isopropyl acetateToluene90727297>200[1]
Ethyl methoxyacetateToluene1007293 (yield)97>200[1]
Diisopropyl malonateMTBE40445.0>99~200[2]
Pseudomonas cepacia Lipase (PCL) Ethoxyethyl acetateDiethyl ether28--99.9 (R-amide)High[3]
Vinyl acetateCyclohexane40-~50>99>200[4]
Aspergillus niger Lipase Ethyl acetaten-Heptane359630>99>200[5]
Vinyl acetaten-Heptane350.522-2[5]
Candida rugosa Lipase (CRL) ----Not effective--[6]

Note: Enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (>100) is desirable for efficient resolution. MTBE = Methyl tert-butyl ether. Data for Candida rugosa lipase in the kinetic resolution of the analogous compound (R,S)-1-phenylethanol indicated it was not a suitable catalyst[6].

Experimental Workflow

The general experimental workflow for the lipase-catalyzed kinetic resolution of 1-phenylethylamine is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products rac_amine Racemic 1-Phenylethylamine reaction_vessel Reaction Vessel (e.g., Shaker Flask) rac_amine->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Organic Solvent solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel filtration Filtration (Removal of Lipase) reaction_vessel->filtration Incubation (Controlled Temp. & Agitation) extraction Solvent Evaporation/ Extraction filtration->extraction analysis Chromatographic Analysis (GC/HPLC) extraction->analysis Determination of Conversion & ee unreacted_amine (S)-1-Phenylethylamine (unreacted) extraction->unreacted_amine acylated_amine (R)-N-(1-phenylethyl)acetamide (product) extraction->acylated_amine

Caption: General workflow for lipase-catalyzed kinetic resolution of 1-phenylethylamine.

Experimental Protocols

Below are generalized experimental protocols for the kinetic resolution of 1-phenylethylamine using different lipases, based on published data.

Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol is based on the dynamic kinetic resolution which allows for theoretical yields up to 100%.

  • Materials:

    • Racemic 1-phenylethylamine

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Acyl donor (e.g., ethyl methoxyacetate)

    • Anhydrous solvent (e.g., toluene)

    • Racemization catalyst (for DKR, e.g., a ruthenium-based catalyst)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere, add racemic 1-phenylethylamine, the racemization catalyst, and immobilized CALB.

    • Add the anhydrous solvent, followed by the acyl donor.

    • The reaction mixture is then heated to the desired temperature (e.g., 100°C) with constant stirring.

    • The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and the remaining substrate.

    • Upon completion, the enzyme is removed by filtration and can be washed for potential reuse.

    • The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Kinetic Resolution using Pseudomonas cepacia Lipase (PCL)

This protocol outlines a standard kinetic resolution.

  • Materials:

    • Racemic 1-phenylethylamine

    • Immobilized Pseudomonas cepacia lipase

    • Acyl donor (e.g., ethoxyethyl acetate or vinyl acetate)

    • Anhydrous solvent (e.g., diethyl ether or cyclohexane)

  • Procedure:

    • In a reaction vessel, dissolve racemic 1-phenylethylamine in the chosen anhydrous solvent.

    • Add the immobilized Pseudomonas cepacia lipase to the solution.

    • Initiate the reaction by adding the acyl donor.

    • The reaction is incubated at a specific temperature (e.g., 28-40°C) with agitation.

    • Monitor the reaction progress via chiral GC or HPLC to determine when approximately 50% conversion is reached.

    • Once the desired conversion is achieved, filter off the enzyme.

    • The filtrate is then concentrated, and the resulting mixture of the acylated product and unreacted amine can be separated by conventional methods such as column chromatography or extraction.

Kinetic Resolution using Aspergillus niger Lipase
  • Materials:

    • Racemic 1-phenylethylamine

    • Aspergillus niger lipase

    • Acyl donor (e.g., ethyl acetate)

    • Anhydrous solvent (e.g., n-heptane)

  • Procedure:

    • Suspend the Aspergillus niger lipase in the anhydrous solvent in a suitable reaction vessel.

    • Add the racemic 1-phenylethylamine to the suspension.

    • The acylation reaction is started by the addition of ethyl acetate, which can also serve as the solvent in some cases.

    • The mixture is incubated at a controlled temperature (e.g., 35°C) with shaking.

    • The conversion and enantiomeric excess are monitored over time using chiral chromatography.

    • After the optimal reaction time, the lipase is separated by filtration.

    • The product and the unreacted amine are isolated from the filtrate.

Concluding Remarks

The choice of lipase for the kinetic resolution of 1-phenylethylamine is highly dependent on the desired process parameters and outcomes. Candida antarctica Lipase B consistently demonstrates high enantioselectivity and is particularly well-suited for dynamic kinetic resolution, which can achieve high yields of a single enantiomer[1]. Pseudomonas cepacia Lipase also offers excellent enantioselectivity, providing a viable alternative to CALB[3]. The lipase from Aspergillus niger has shown promise, particularly with ethyl acetate as the acyl donor, achieving high enantiomeric excess, albeit at a slower reaction rate compared to CALB and PCL[5]. For researchers and drug development professionals, the data presented in this guide can serve as a valuable starting point for developing efficient and scalable processes for the production of enantiopure 1-phenylethylamine. Further optimization of reaction parameters for the chosen lipase is recommended to achieve the best possible results.

References

A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. Chiral NMR in Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties, making accurate enantiomeric quantification essential. Among the analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed methods. This guide provides an objective comparison of chiral HPLC and chiral NMR for ee determination, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your analytical needs.

Principle of Enantiomeric Discrimination

Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector to enable their differentiation.

Chiral HPLC achieves the physical separation of enantiomers through their differential interactions with a chiral stationary phase (CSP) . As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.

Chiral NMR spectroscopy , on the other hand, typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) .

  • Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers of the analyte. These complexes are in rapid equilibrium with the free species, and the different magnetic environments of the diastereomeric complexes lead to separate signals in the NMR spectrum for each enantiomer.

  • Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable diastereomers. These newly formed diastereomers have distinct physical properties and, consequently, different NMR spectra, allowing for their individual signals to be resolved and integrated.

Quantitative Performance Comparison

The choice between chiral HPLC and chiral NMR often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the analyte. The following table summarizes key performance metrics for both techniques.

ParameterChiral HPLCChiral NMR
Accuracy <1% error with proper integration[1]Typically ±1-5% error[2]
Precision (RSD) ≤5% for major component, ≤20% for minor component[3]Good, with reproducibilities of ±0.5% or better reported[4]
Limit of Detection (LOD) Generally high sensitivity, can be in the µg/mL range[4]Lower sensitivity, dependent on analyte concentration and magnetic field strength
Limit of Quantitation (LOQ) Typically low, allowing for accurate determination of minor enantiomers[1]Higher than HPLC, can be around 2% of the minor enantiomer[2]
**Linearity (R²) **Excellent, typically >0.99[1]Good linear relationship between measured and actual ee values[5]
Analysis Time 15-60 minutes per sample[4][6]5-15 minutes per sample (after sample preparation)[4][6]
Sample Throughput Lower, especially during method developmentHigher, suitable for rapid screening
Solvent Consumption High (e.g., >60 mL per sample)[6]Low (e.g., ~0.6 mL of deuterated solvent per sample)[6]
Sample Integrity Non-destructive (sample can be recovered)Can be non-destructive (with CSAs) or destructive (with CDAs)

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the ee determination of a chiral β-blocker, propranolol, using both chiral HPLC and chiral NMR.

Chiral HPLC Protocol: ee Determination of Propranolol

This protocol outlines the direct enantiomeric separation of propranolol using a chiral stationary phase.

1. Materials:

  • Propranolol hydrochloride racemate

  • (S)-(-)-Propranolol hydrochloride standard

  • HPLC grade n-heptane, ethanol, and diethylamine

  • Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.

  • Sample Solution: Prepare the sample containing an unknown ratio of propranolol enantiomers at a similar concentration to the standard solution.

3. HPLC Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for the two separated enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral NMR Protocol: ee Determination of a β-Blocker using a Chiral Derivatizing Agent

This protocol describes the determination of enantiomeric excess of a β-blocker like metoprolol after derivatization with (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB).[2]

1. Materials:

  • β-blocker enantiomeric mixture (e.g., metoprolol)

  • (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB)

  • Coupling agent (e.g., DCC, EDCI)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

2. Sample Preparation (Derivatization):

  • In a vial, dissolve the β-blocker sample in an appropriate solvent.

  • Add a slight excess of the chiral derivatizing agent, (S)-TBMB, and the coupling agent.

  • Allow the reaction to proceed to completion. The reaction time may need to be optimized.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting diastereomeric mixture in approximately 0.6 mL of CDCl₃.

3. NMR Data Acquisition:

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at 25 °C.

4. Data Analysis:

  • Identify the well-resolved signals corresponding to each diastereomer. Protons close to the stereocenter, or bulky groups like t-butyl on the derivatizing agent, often show the largest chemical shift differences (Δδ).[2]

  • Integrate the distinct resonance peaks for each of the diastereomers.

  • Calculate the enantiomeric excess based on the ratio of the integrated peak areas.

Workflow Visualizations

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

G cluster_hplc Chiral HPLC Workflow h1 Prepare Mobile Phase h3 Equilibrate HPLC System h1->h3 h2 Prepare Sample and Standards h4 Inject Sample h2->h4 h3->h4 h5 Separate Enantiomers on Chiral Column h4->h5 h6 Detect with UV Detector h5->h6 h7 Integrate Peak Areas h6->h7 h8 Calculate ee% h7->h8

Caption: Experimental workflow for ee determination by Chiral HPLC.

G cluster_nmr Chiral NMR Workflow n1 Dissolve Analyte in Deuterated Solvent n2 Add Chiral Solvating/Derivatizing Agent n1->n2 n3 Mix Thoroughly n2->n3 n4 Acquire NMR Spectrum n3->n4 n5 Identify Diastereotopic/Diastereomeric Signals n4->n5 n6 Integrate Signals n5->n6 n7 Calculate ee% n6->n7

Caption: Experimental workflow for ee determination by Chiral NMR.

Conclusion: Choosing the Right Tool for the Job

Both chiral HPLC and chiral NMR are indispensable techniques for the accurate determination of enantiomeric excess. The choice between them is often dictated by the specific analytical challenge at hand.

Chiral HPLC is the gold standard for quantitative analysis, offering high accuracy, precision, and sensitivity. It is the preferred method for validation and quality control in regulated environments where baseline separation and low detection limits are paramount. The non-destructive nature of HPLC also allows for the recovery of the separated enantiomers for further characterization.

Chiral NMR provides a significant advantage in terms of speed and high-throughput capabilities, making it an excellent tool for reaction monitoring, rapid screening of catalysts and reaction conditions, and for the analysis of a diverse range of samples with minimal method development. Its lower solvent consumption also aligns with the principles of green chemistry.

For a comprehensive and robust validation of enantiomeric excess, a cross-validation approach utilizing both techniques is highly recommended. A rapid screen by chiral NMR can be followed by a more rigorous and sensitive quantitative analysis by chiral HPLC, providing a high degree of confidence in the analytical results. This dual approach ensures the quality, safety, and efficacy of chiral molecules in research and drug development.

References

Literature review of synthesis yields for (R)-N-(1-phenylethyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Synthesis Yields for (R)-N-(1-phenylethyl)acetamide

The enantiomerically pure this compound is a valuable chiral building block in organic synthesis. Its production is of significant interest to researchers and professionals in drug development and fine chemical industries. This guide provides a comparative analysis of different synthetic methodologies for obtaining this compound, with a focus on the reaction conditions that influence the synthesis yield. The primary synthetic routes covered are direct acylation of (R)-1-phenylethylamine, enzymatic kinetic resolution of racemic 1-phenylethylamine, and dynamic kinetic resolution of the racemic amine.

Data Presentation: Comparison of Synthesis Methods and Yields

The following tables summarize the quantitative data for the synthesis of this compound under various conditions, categorized by the synthetic method.

Table 1: Direct Acylation of (R)-1-phenylethylamine

Acylating AgentSolventCatalyst/BaseTemperature (°C)Reaction TimeYield (%)Reference
Acetic AnhydrideChloroformNoneIce-coolingNot specified~85%Calculated from[1]
Acetic AnhydrideNoneNone607 h>95%[2]
Acetyl ChlorideDichloromethane/THFBase (e.g., triethylamine)0-25Not specified85-92%[3]
AcetonitrileNoneAlumina (Al2O3)20027 min (residence time)Quantitative[4]
Acetic AnhydrideWaterNoneRoom Temp15 min92%[5]

Table 2: Enzymatic Kinetic Resolution of (±)-1-phenylethylamine

Note: The theoretical maximum yield for kinetic resolution is 50%.

Acyl DonorEnzymeSolventTemperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Enantiomeric Excess (ee_p) (%)Reference
Isopropyl AcetateNovozym 435Toluene30439Not specified96[6]
Isopropyl AcetateNovozym 435Toluene301052.4Not specified>98 (for remaining amine)[6]
Ethyl AcetateAspergillus niger lipasen-Heptane359630Not specifiedNot specified[7]
4-chlorophenyl valerateNovozym 435Toluene40850Not specified>99[8]
Isopropyl methoxyacetateNovozym 435Solvent-freeNot specifiedNot specifiedNot specifiedGood yields≥95[8]

Table 3: Dynamic Kinetic Resolution of (±)-1-phenylethylamine

Acyl DonorRacemization CatalystEnzymeSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Isopropyl AcetateRu-catalystCALBToluene90727799[9]
Methyl methoxyacetateRu-catalystCALBToluene100249097[9]
Ethyl methoxyacetateRu-catalystCALBToluene100248398[9]
Isopropyl 2-propoxyacetateNot specifiedCALB-CV-T2-150Not specifiedNot specifiedNot specifiedHigh conversion>99[7]
D-(-)-O-acetylmandelic acidNickel-catalyst (KT-02)Novozym 435Not specifiedNot specifiedNot specified>9099

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables, representing each of the three main synthetic routes.

Direct Acylation with Acetic Anhydride

Objective: To synthesize (+)-N-(1-phenylethyl)acetamide from (R)-(+)-1-phenylethylamine and acetic anhydride.

Procedure:

  • A solution of (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath.

  • Acetic anhydride (38.4 g) is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction is allowed to proceed.

  • Upon completion, ice water is added to the reaction mixture.

  • The mixture is then extracted with chloroform.

  • The organic extract is washed sequentially with a 1N aqueous solution of sodium hydroxide and then with water.

  • The washed organic layer is dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield crystalline (+)-N-(1-phenylethyl)acetamide.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether. In a specific experiment, this procedure yielded 32.2 g of the final product.

Enzymatic Kinetic Resolution with Isopropyl Acetate

Objective: To perform the enzymatic kinetic resolution of racemic 1-phenylethylamine using Novozym 435.

Procedure:

  • In a reaction vessel, racemic 1-phenylethylamine is dissolved in toluene to a concentration of 200 mmol·L⁻¹.

  • Isopropyl acetate is added as the acyl donor, with an optimal amine to ester ratio of 1:0.6.

  • Novozym 435, an immobilized Candida antarctica lipase B, is added as the biocatalyst at a concentration of 4 mg·ml⁻¹.

  • The reaction mixture is agitated, for example, on a shaker at 200 r·min⁻¹.

  • The reaction is maintained at a constant temperature of 30°C.

  • The reaction progress is monitored over time. After 4 hours, a conversion of 39% can be achieved with a product enantiomeric excess (ee_p) of 96%. After 10 hours, a conversion of 52.4% can be reached, resulting in an enantiomeric excess of the remaining substrate (ee_s) of 98%.[6]

Dynamic Kinetic Resolution with an Alkyl Methoxyacetate

Objective: To synthesize (R)-2-methoxy-N-(1-phenylethyl)acetamide via dynamic kinetic resolution of (±)-1-phenylethylamine.

Procedure:

  • A flame-dried two-necked round-bottomed flask is charged with Novozym 435 (e.g., 340 mg for a 45 mmol scale reaction), sodium carbonate (e.g., 900 mg), and a ruthenium-based racemization catalyst (e.g., 745 mg of Ru-complex 4).

  • The vessel is evacuated and backfilled with an inert gas, such as argon, three times.

  • Toluene (e.g., 225 mL) is added as the solvent.

  • (±)-1-phenylethylamine (e.g., 5.8 mL, 45 mmol), a hydrogen donor such as 2,4-dimethyl-3-pentanol (e.g., 8 mL), and an alkyl methoxyacetate acyl donor like methyl methoxyacetate (e.g., 3.4 mL) are added sequentially via syringe.

  • The reaction mixture is stirred and heated to 100°C.

  • The reaction is monitored, and after a period such as 24 hours, the vessel is allowed to cool to room temperature.

  • The product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can then be isolated and purified. This procedure has been reported to yield the product in 83% with a 98% enantiomeric excess on a 45 mmol scale.[9]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and resolution processes described.

Synthesis_Workflow cluster_direct Direct Acylation cluster_resolution Resolution Methods r_amine (R)-1-Phenylethylamine direct_reaction Acylation Reaction r_amine->direct_reaction acyl_agent Acylating Agent (e.g., Acetic Anhydride) acyl_agent->direct_reaction r_amide This compound direct_reaction->r_amide rac_amine Racemic (±)-1-Phenylethylamine kinetic_res Kinetic Resolution rac_amine->kinetic_res dkr Dynamic Kinetic Resolution rac_amine->dkr acyl_donor_res Acyl Donor acyl_donor_res->kinetic_res acyl_donor_res->dkr enzyme Lipase (e.g., CALB) enzyme->kinetic_res enzyme->dkr r_amide_res This compound kinetic_res->r_amide_res s_amine Unreacted (S)-Amine kinetic_res->s_amine racem_cat Racemization Catalyst (e.g., Ru-complex) s_amine->racem_cat racem_cat->rac_amine Racemization racem_cat->dkr r_amide_dkr This compound dkr->r_amide_dkr

Caption: A logical workflow of the main synthetic routes to this compound.

References

The Strategic Application of (R)-N-(1-phenylethyl)acetamide in Asymmetric Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available chiral auxiliaries is paramount. This guide provides an in-depth comparison of (R)-N-(1-phenylethyl)acetamide with other commonly employed chiral auxiliaries, namely Evans-type oxazolidinones and pseudoephedrine-based auxiliaries. By presenting quantitative performance data, detailed experimental protocols, and mechanistic visualizations, this document serves as a practical resource for making informed decisions in the design and execution of asymmetric syntheses.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control stereochemistry. The following table summarizes the performance of this compound in comparison to an Evans auxiliary and a pseudoephedrine amide in a representative asymmetric alkylation of a propionamide derivative.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound N-propionyl-(R)-N-(1-phenylethyl)acetamideBenzyl bromide>95:5~85-95General literature data
(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:192[1]
(+)-Pseudoephedrine N-propionyl-(+)-pseudoephedrineBenzyl bromide99:1-[1]

Cost-Benefit Analysis

The economic feasibility of a chiral auxiliary is a crucial factor, particularly for large-scale synthesis. The following table provides a comparative cost analysis of this compound and its common alternatives. Prices are approximate and can vary based on supplier, purity, and quantity.

Chiral AuxiliaryMolecular Weight ( g/mol )Representative Price (per gram)Key Considerations
This compound 163.22€155 - €188[2]Readily prepared from inexpensive (R)-1-phenylethylamine.
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) 177.20~
5.44(5.44 (5.44(
136/25g)[3]
Well-established with extensive literature support.
(1S,2S)-(+)-Pseudoephedrine 165.23Varies (low)[3]Inexpensive, but availability may be regulated.

This compound emerges as a cost-effective option, primarily due to its straightforward synthesis from readily available and relatively inexpensive (R)-1-phenylethylamine. While Evans auxiliaries offer exceptional stereocontrol, their multi-step synthesis can contribute to a higher overall cost. Pseudoephedrine is an economically attractive choice, though its availability can be subject to regulations.

Mechanistic Insights and Stereocontrol

The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the formation of a rigid transition state that directs the approach of the electrophile to one face of the enolate.

cluster_0 Mechanism of Stereocontrol Amide Amide derived from This compound Base Base (e.g., LDA) Amide->Base Deprotonation Enolate Lithium Enolate (Chelated Intermediate) Base->Enolate TransitionState Transition State (Steric Shielding by Phenyl Group) Enolate->TransitionState Product Alkylated Product (High Diastereoselectivity) TransitionState->Product Electrophile Electrophile (R-X) approaches the less hindered face Electrophile->TransitionState Electrophilic Attack

Caption: Mechanism of stereocontrol in asymmetric alkylation using this compound.

The bulky phenyl group of the (R)-1-phenylethyl moiety effectively shields one face of the lithium enolate, forcing the incoming electrophile to attack from the less hindered opposite face, thus leading to high diastereoselectivity.[4][5]

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. The following section outlines a general workflow for an asymmetric alkylation reaction using a chiral auxiliary.

cluster_1 Experimental Workflow for Asymmetric Alkylation Start Start: Chiral Auxiliary and Prochiral Acid Derivative Step1 Step 1: Auxiliary Attachment (Amide Formation) Start->Step1 Step2 Step 2: Enolate Formation (e.g., LDA, -78 °C) Step1->Step2 Step3 Step 3: Diastereoselective Alkylation (Addition of Electrophile) Step2->Step3 Step4 Step 4: Work-up and Purification (Chromatography) Step3->Step4 Step5 Step 5: Auxiliary Cleavage (e.g., Acid Hydrolysis) Step4->Step5 End End: Enantiomerically Enriched Product and Recovered Auxiliary Step5->End

Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using this compound
  • Acylation of the Chiral Auxiliary: To a solution of (R)-1-phenylethylamine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product, N-propionyl-(R)-N-(1-phenylethyl)acetamide, is extracted, dried, and purified.

  • Diastereoselective Alkylation: Dissolve the N-acyl amide (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation. Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the alkylated product.

  • Auxiliary Cleavage and Recovery: The chiral auxiliary can be removed by acidic or basic hydrolysis. For example, refluxing the alkylated product in aqueous acid (e.g., 6M HCl) will yield the enantiomerically enriched carboxylic acid and the protonated (R)-1-phenylethylamine. The amine can be recovered by neutralization and extraction, allowing for its recycling.

Protocol 2: Asymmetric Alkylation using an Evans Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, add the acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and stir for an additional 30 minutes. Work up the reaction to isolate the N-acyl oxazolidinone.[6]

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv.) and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C until completion.[6]

  • Work-up and Purification: Quench with saturated aqueous ammonium chloride and follow a standard extraction and purification procedure as described above.

  • Auxiliary Cleavage: The auxiliary is typically removed by treatment with reagents such as lithium hydroxide/hydrogen peroxide to yield the carboxylic acid, or lithium borohydride to yield the primary alcohol.

Conclusion

This compound presents a compelling option as a chiral auxiliary in asymmetric synthesis, offering a favorable balance of cost and performance. While highly effective auxiliaries like Evans oxazolidinones may provide slightly superior diastereoselectivity in some cases, the economic advantages and straightforward application of this compound make it an attractive alternative, particularly for process development and large-scale applications. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereopurity, the nature of the substrate and electrophile, and overarching economic considerations. This guide provides the foundational data and protocols to facilitate an informed and strategic selection.

References

Safety Operating Guide

Proper Disposal of (R)-N-(1-phenylethyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (R)-N-(1-phenylethyl)acetamide should be disposed of as hazardous chemical waste through a licensed disposal company. Do not dispose of this chemical in regular trash or down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment

This compound is categorized as a chemical that requires careful handling and disposal due to its potential health effects. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

Some related compounds, such as acetamide, are suspected of causing cancer[2]. Given these hazards, this compound must be managed as hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)[3].
Eye Protection Safety glasses with side shields or goggles. A face shield may also be necessary[1].
Lab Coat A standard laboratory coat should be worn to protect from skin contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a respirator may be required.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to ensure safety and compliance.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure screw-top cap[4].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations[5]. The label should also include the date of accumulation and the name of the principal investigator or laboratory[5].

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory[4][6]. This area should be away from general lab traffic and incompatible chemicals.

  • Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion[4]. Keep the container closed at all times, except when adding waste[4][7].

Disposal Procedure

The disposal of this compound must be handled by a licensed professional waste disposal service[1].

Step-by-Step Disposal Protocol:

  • Package for Disposal: Ensure the hazardous waste container is securely sealed and properly labeled.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your EHS or equivalent department to schedule a waste collection[5][6].

  • Documentation: Complete any required waste disposal forms or manifests provided by your institution or the waste disposal company.

  • Waste Pickup: The licensed waste disposal company will collect the container from your laboratory's designated accumulation area.

Disposal of Contaminated Materials:

Any materials that come into contact with this compound, such as gloves, weigh boats, or absorbent pads, should also be disposed of as hazardous waste in the same container as the chemical itself[1].

Empty Container Disposal:

An empty container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste[7]. Once properly decontaminated, the container can be disposed of as regular trash after defacing the label[7].

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill, use an inert absorbent material to contain the substance.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[1].

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_hazards Assess Hazards (SDS Review) start->assess_hazards spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe waste_collection Collect Waste in Labeled Container ppe->waste_collection storage Store in Satellite Accumulation Area waste_collection->storage disposal_decision Is the waste ready for disposal? storage->disposal_decision disposal_decision->storage No contact_ehs Contact EHS for Pickup disposal_decision->contact_ehs Yes end End: Waste Collected by Licensed Disposal Company contact_ehs->end spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-N-(1-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (R)-N-(1-phenylethyl)acetamide, including detailed operational and disposal plans to foster a secure research environment.

This compound , with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , requires careful handling due to its potential health hazards.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Adherence to the following procedures is critical to minimize exposure and ensure safe laboratory practices.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) is the first line of defense when working with this compound. Engineering controls, such as a well-ventilated area with local exhaust, should be in place to minimize the generation and dispersion of dust or aerosols.[5]

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary in situations with a higher risk of splashing or dust generation.[4][5][6]To prevent eye contact which can cause serious irritation.[3][4]
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently, especially after direct contact.[5][6]To avoid skin contact which can cause irritation.[3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][7]To prevent respiratory tract irritation from inhaling dust or aerosols.[3][4]
Body Protection Protective clothing, such as a lab coat, and protective boots if required.[5]To prevent skin exposure.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_weigh 3. Carefully Weigh the Compound prep_setup->prep_weigh handle_transfer 4. Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction 5. Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon 6. Decontaminate Work Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_ppe 7. Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste 8. Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: Safe handling workflow for this compound.

  • Preparation:

    • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

    • Prepare Work Area: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[5]

    • Weighing: Carefully weigh the solid compound, taking measures to prevent dust formation.[5]

  • Handling:

    • Transfer: Transfer the weighed compound to the reaction vessel. Avoid creating dust.

    • Experimental Procedure: Carry out the experiment, maintaining awareness of the potential hazards. Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[6][9]

  • Post-Experiment:

    • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.

    • Hand Washing: Wash hands and face thoroughly after handling the compound.[5]

    • PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention.[4][10][11]
Skin Contact Immediately flush the skin with plenty of soap and water while removing contaminated clothing and shoes. If irritation persists, get medical attention.[4][10][11]
Eye Contact Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][10][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][13][14]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Final Disposal waste_gen_chem 1. Unused/Contaminated Chemical waste_seg_chem 3. Collect in Labeled, Closed Container waste_gen_chem->waste_seg_chem waste_gen_cont 2. Contaminated Labware/PPE waste_seg_cont 4. Collect in Designated Solid Waste Bin waste_gen_cont->waste_seg_cont disposal_consult 5. Consult Local & Federal Regulations waste_seg_chem->disposal_consult waste_seg_cont->disposal_consult disposal_method 6. Arrange for Professional Disposal disposal_consult->disposal_method

Caption: Disposal workflow for this compound waste.

  • Waste Collection:

    • Chemical Waste: Collect unused or contaminated this compound in a suitable, closed, and clearly labeled container.[7][15] Do not mix with other waste streams.[15]

    • Contaminated Materials: Collect contaminated labware (e.g., pipette tips, weighing paper) and disposable PPE in a designated, sealed container for solid chemical waste.

  • Disposal Method:

    • Regulatory Compliance: Observe all federal, state, and local environmental regulations for chemical waste disposal.[5] Do not let the product enter drains.[4][10]

    • Professional Disposal: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] However, the final disposal method should be determined in consultation with your institution's environmental health and safety (EHS) department and a licensed professional waste disposal service.[8][9]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.